1,3-Dimethyl-9H-carbazole
Description
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Structure
3D Structure
Properties
IUPAC Name |
1,3-dimethyl-9H-carbazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N/c1-9-7-10(2)14-12(8-9)11-5-3-4-6-13(11)15-14/h3-8,15H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIVRNXYEWIPOMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C3=CC=CC=C3N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30172426 | |
| Record name | 9H-Carbazole, 1,3-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30172426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18992-68-2 | |
| Record name | 9H-Carbazole, 1,3-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018992682 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9H-Carbazole, 1,3-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30172426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1,3-Dimethyl-9H-carbazole: A Strategic Scaffold for Optoelectronics and Medicinal Chemistry
Topic: 1,3-Dimethyl-9H-carbazole (CAS 18992-68-2) Content Type: Technical Monograph / Application Guide
Executive Summary
1,3-Dimethyl-9H-carbazole (CAS 18992-68-2) is a tricyclic aromatic heterocycle belonging to the carbazole alkaloid family. Distinguished by methyl substitutions at the C1 and C3 positions, this isomer exhibits unique steric and electronic properties compared to its unsubstituted parent, 9H-carbazole.
While the carbazole moiety is ubiquitous in drug discovery (e.g., ellipticine, carvedilol) and materials science (OLED hosts), the 1,3-dimethyl variant offers specific advantages:
-
Materials Science: The C1/C3 methyl groups disrupt π-π stacking, reducing crystallization in amorphous films—a critical requirement for stable Organic Light-Emitting Diodes (OLEDs).
-
Geochemistry: It serves as a refractory biomarker in petroleum geology, used to assess thermal maturity and biodegradation levels of crude oils.
-
Synthetic Chemistry: It functions as a versatile intermediate for constructing complex fused ring systems via C-H activation and N-functionalization.
Chemical Profile and Identification
| Property | Data |
| CAS Number | 18992-68-2 |
| IUPAC Name | 1,3-Dimethyl-9H-carbazole |
| Molecular Formula | C₁₄H₁₃N |
| Molecular Weight | 195.26 g/mol |
| Appearance | Off-white to brown solid |
| Solubility | Soluble in CHCl₃, DMSO, Ethyl Acetate; Insoluble in Water |
| Key Spectral Feature | Distinct methyl singlets in ¹H NMR due to asymmetry |
Spectroscopic Fingerprint (Self-Validation)
To verify the identity of synthesized or purchased material, compare against these literature-validated NMR signals. The asymmetry introduced by the 1,3-substitution pattern is diagnostic.
¹H NMR (CDCl₃, 400 MHz):
-
δ 8.04 (d, J = 7.5 Hz, 1H): H5 (Deshielded by aromatic ring current)
-
δ 7.85 (bs, 1H): NH (Broad singlet, exchangeable)
-
δ 7.73 (s, 1H): H4 (Singlet due to C3 substitution)
-
δ 7.09 (bs, 1H): H2 (Between methyl groups)[1]
-
δ 2.53 (s, 3H): C3-CH₃
-
δ 2.51 (s, 3H): C1-CH₃
¹³C NMR (CDCl₃):
-
Key Carbons: δ 139.7, 137.1 (Quaternary C), 128.9, 128.0, 125.5, 123.8, 123.0, 120.4, 119.4, 117.8, 110.7 (Aromatic CH).[1]
-
Methyl Carbons: δ 21.5, 16.9 (Distinct shift for C1-Me vs C3-Me).
Synthesis and Manufacturing
Historically, carbazoles were synthesized via the Graebe-Ullmann reaction (thermal decomposition of benzotriazoles). However, modern laboratory and industrial protocols favor transition-metal-catalyzed intramolecular amination for higher yields and milder conditions.
Protocol A: Palladium-Catalyzed Intramolecular Amination
This method is preferred for its high regioselectivity and compatibility with functional groups.
Reaction Logic: The precursor, 2'-bromo-3,5-dimethylbiphenyl-2-amine, undergoes an intramolecular Buchwald-Hartwig amination. The palladium catalyst facilitates the formation of the C-N bond, closing the central pyrrole ring.
Step-by-Step Methodology:
-
Reagents:
-
Substrate: 2'-bromo-3,5-dimethylbiphenyl-2-amine (1.0 equiv)
-
Catalyst: Pd(OAc)₂ (5 mol%)
-
Ligand: Tricyclohexylphosphine (PCy₃) or S-Phos (10 mol%)
-
Base: K₂CO₃ or NaOtBu (2.0 equiv)
-
Solvent: Toluene or Xylene (degassed)
-
-
Procedure:
-
Charge a Schlenk tube with the substrate, base, and catalyst precursor under an argon atmosphere.
-
Add the solvent and seal the tube.
-
Heat to 110–130°C for 12–24 hours. Monitor consumption of the bromide via TLC (Hexane/EtOAc).
-
-
Workup:
-
Cool to room temperature. Filter through a celite pad to remove inorganic salts and palladium black.
-
Concentrate the filtrate under reduced pressure.
-
Purification: Flash column chromatography on silica gel (Eluent: Hexane/Dichloromethane gradient).
-
-
Yield Expectation: 85–95%.
Visualization of Synthesis Pathway
Figure 1: Palladium-catalyzed intramolecular cyclization pathway for the synthesis of 1,3-dimethyl-9H-carbazole.
Applications and Mechanisms
Organic Electronics (OLEDs)
In Organic Light-Emitting Diodes, carbazole derivatives are the industry standard for Hole Transport Layers (HTL) and Host Materials for phosphorescent emitters.
-
Mechanism of Action: The nitrogen atom in the carbazole ring has a lone pair that is delocalized into the aromatic system, creating a high-energy HOMO (Highest Occupied Molecular Orbital) that facilitates hole injection and transport.
-
Role of 1,3-Dimethyl Substitution:
-
Steric Bulk: The methyl group at C1 (adjacent to the Nitrogen) increases the torsion angle of any substituent at the N-position and disrupts planar π-π stacking between molecules.
-
Amorphous Stability: This disruption prevents the material from crystallizing over time (a common failure mode in OLEDs), maintaining a smooth, amorphous film essential for device longevity.
-
Geochemical Biomarker
In petroleum geochemistry, 1,3-dimethyl-9H-carbazole is a "molecular fossil."
-
Thermal Stability: As crude oil matures deep underground, less stable isomers degrade. The relative abundance of 1,3-dimethylcarbazole compared to other isomers (like 1,8-dimethyl) changes predictably with temperature.
-
Migration Tracer: Because carbazoles interact with rock surfaces via the N-H functionality, the ratio of shielded (e.g., 1,8-dimethyl) to exposed isomers changes as oil migrates through reservoirs, allowing geologists to track oil source and migration paths.
Medicinal Chemistry Scaffold
Carbazoles are DNA intercalators. The planar tricyclic system slides between DNA base pairs, disrupting replication in rapidly dividing cancer cells.
-
SAR Insight: While the parent carbazole is active, the 1,3-dimethyl derivative serves as a scaffold. Functionalization at the N9 position or oxidation of the methyl groups to formyl/carboxyl groups (mimicking alkaloids like Murrayanine) is often required to optimize potency and solubility.
-
Note: Specific studies have shown that bromination of this scaffold (e.g., 6,7-dibromo-1,3-dimethyl-9H-carbazole) can modulate antibacterial activity, though efficacy varies significantly by bacterial strain.
Safety and Handling (MSDS Highlights)
-
Hazard Classification: Irritant (Skin/Eye).[2] Potential Mutagen (common for planar intercalators).[2]
-
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). Light sensitive (store in amber vials).
-
Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.
References
-
Synthesis & Characterization: Yamamoto, M., & Matsubara, S. (2007). "Carbazole Synthesis by Platinum-Catalyzed C–H Functionalizing Reaction Using Water as Reoxidizing Reagent." Chemistry Letters.
-
NMR Data Validation: Budén, M. E., et al. (2013). "Transition-Metal-Free Synthesis of Carbazoles by Photostimulated Reactions." The Journal of Organic Chemistry.
-
OLED Applications: Tao, Y., et al. (2011). "Recent Advances in the Synthesis and Applications of Solution-Processable Organic Phosphors for Light-Emitting Diodes." Chemical Society Reviews.
-
Geochemical Utility: Li, M., et al. (2014). "Pyrrolic Nitrogen Compounds in Oils and Source Rocks." Energy & Fuels.
-
Biological Activity Context: Knölker, H. J., & Reddy, K. R. (2002). "Chemistry and Biology of Carbazole Alkaloids." Chemical Reviews.
Sources
An In-depth Technical Guide to the Molecular Structure of 1,3-Dimethyl-9H-carbazole
Abstract
Carbazole and its derivatives are fundamental scaffolds in medicinal chemistry and materials science, valued for their unique electronic and biological properties.[1][2] This guide provides a comprehensive technical overview of the molecular structure of 1,3-Dimethyl-9H-carbazole, a specific isomer with potential applications in drug development and organic electronics. Due to the limited availability of direct experimental data for this particular isomer, this document synthesizes information from closely related analogues, established spectroscopic principles, and computational chemistry methodologies to present a robust and scientifically grounded profile. We will explore its structural features, predicted spectroscopic signatures, and potential reactivity, offering valuable insights for researchers and professionals in the field.
Introduction to the Carbazole Scaffold
The 9H-carbazole core is a tricyclic aromatic heterocycle, consisting of two benzene rings fused to a central nitrogen-containing pyrrole ring.[3] This planar, electron-rich system is a key pharmacophore in numerous biologically active compounds and a foundational building block for functional organic materials. The nitrogen atom can be readily substituted, and the carbazole ring itself is amenable to electrophilic substitution, allowing for the synthesis of a diverse library of derivatives. The positions of substituents on the carbazole ring significantly influence the molecule's electronic properties, steric hindrance, and biological activity.
Molecular Structure and Bonding of 1,3-Dimethyl-9H-carbazole
Planarity and Bond Parameters
The carbazole ring system is characteristically planar or nearly planar. For instance, crystallographic studies of 1,3,6-Tribromo-9-ethyl-9H-carbazole show a root-mean-square deviation of only 0.023 Å from the mean plane of the tricyclic system.[4] Similarly, other derivatives exhibit a high degree of planarity.[4][5] It is therefore predicted that the tricyclic core of 1,3-Dimethyl-9H-carbazole will also be planar.
The introduction of the two methyl groups at the 1 and 3 positions is expected to cause minor distortions in the local bond angles of the substituted benzene ring due to steric strain. However, these are not anticipated to significantly disrupt the overall planarity of the fused ring system. The C-C and C-N bond lengths within the carbazole core are expected to be consistent with those observed in other carbazole derivatives, reflecting the aromatic character of the rings.
Computational Modeling: A Deeper Look
To further elucidate the molecular structure, Density Functional Theory (DFT) calculations serve as a powerful predictive tool. Based on methodologies applied to similar carbazole systems, a DFT study of 1,3-Dimethyl-9H-carbazole would provide valuable data.[6][7]
Workflow for DFT Calculation of 1,3-Dimethyl-9H-carbazole:
Caption: A typical workflow for DFT calculations to predict the molecular structure and properties of 1,3-Dimethyl-9H-carbazole.
Such calculations would yield precise bond lengths, bond angles, and dihedral angles, as well as electronic properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for understanding its reactivity and potential applications in organic electronics.
Synthesis of 1,3-Dimethyl-9H-carbazole
A definitive, step-by-step published synthesis specifically for 1,3-Dimethyl-9H-carbazole is elusive. However, a plausible and efficient route can be designed by adapting established methods for the synthesis of other dimethylcarbazole isomers, such as the 3,6-dimethyl derivative.[8] A common strategy involves the cyclization of a substituted biphenylamine.
Proposed Synthetic Pathway
A logical approach would be the Graebe-Ullmann reaction or a similar palladium-catalyzed cyclization of a suitably substituted diphenylamine.
Protocol: Proposed Synthesis of 1,3-Dimethyl-9H-carbazole
-
Starting Materials: 2-Amino-3',5'-dimethylbiphenyl.
-
Reaction: The amino-dimethylbiphenyl is subjected to a cyclization reaction. This can be achieved through various methods, including:
-
Classical Graebe-Ullmann Synthesis: Diazotization of the amino group followed by intramolecular radical cyclization, often induced by heat or a reducing agent.
-
Palladium-Catalyzed Buchwald-Hartwig Amination: An intramolecular C-N bond formation catalyzed by a palladium complex with a suitable phosphine ligand.
-
-
Purification: The crude product would be purified by column chromatography on silica gel, followed by recrystallization to yield pure 1,3-Dimethyl-9H-carbazole.
Caption: A plausible synthetic route to 1,3-Dimethyl-9H-carbazole via intramolecular cyclization.
Spectroscopic Characterization (Predicted)
The structural elucidation of 1,3-Dimethyl-9H-carbazole would rely on a combination of spectroscopic techniques. Based on the known spectra of related compounds, we can predict the key features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl groups. The aromatic region will be complex due to the unsymmetrical substitution pattern, with characteristic coupling constants for ortho, meta, and para relationships. A broad singlet for the N-H proton is also anticipated, which would disappear upon D₂O exchange. The two methyl groups will appear as sharp singlets in the upfield region.
-
¹³C NMR: The carbon NMR spectrum will show the number of unique carbon environments.[9] For 1,3-Dimethyl-9H-carbazole, 14 distinct signals are expected (12 aromatic carbons and 2 methyl carbons). The chemical shifts of the carbons bearing the methyl groups will be shifted downfield compared to the unsubstituted positions. The chemical shifts can be predicted with reasonable accuracy using additive rules and comparison with data from other substituted carbazoles.[10][11][12]
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for 1,3-Dimethyl-9H-carbazole
| Nucleus | Predicted Chemical Shift (ppm) | Notes |
| ¹H | 8.0 - 8.5 | N-H (broad singlet) |
| 7.0 - 8.0 | Aromatic Protons | |
| 2.3 - 2.6 | Methyl Protons (two singlets) | |
| ¹³C | 138 - 142 | Quaternary carbons C-4a, C-4b, C-8a, C-9a |
| 125 - 135 | C-1 and C-3 (substituted) | |
| 110 - 128 | Other aromatic CH carbons | |
| 20 - 25 | Methyl carbons |
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule. Key expected absorption bands for 1,3-Dimethyl-9H-carbazole include:
-
N-H Stretch: A sharp peak around 3400 cm⁻¹.
-
Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.
-
Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹ for the methyl groups.
-
C=C Aromatic Ring Stretch: A series of sharp peaks in the 1450-1600 cm⁻¹ region.
-
C-N Stretch: Around 1330 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[13][14][15]
-
Molecular Ion (M⁺): The mass spectrum will show a prominent molecular ion peak corresponding to the molecular weight of 1,3-Dimethyl-9H-carbazole (C₁₄H₁₃N, M.W. = 195.26 g/mol ).
-
Fragmentation: Common fragmentation pathways for carbazoles involve the loss of substituents and cleavage of the rings. For 1,3-Dimethyl-9H-carbazole, the loss of a methyl group (M-15) to form a stable cation is a likely fragmentation pathway.
Reactivity and Potential Applications
The presence of the electron-donating methyl groups at the 1 and 3 positions is expected to activate these positions and the rest of the carbazole ring towards electrophilic substitution reactions. The nitrogen atom can be alkylated or acylated under basic conditions.
The electronic properties of 1,3-Dimethyl-9H-carbazole make it a promising candidate for applications in:
-
Organic Light-Emitting Diodes (OLEDs): Carbazole derivatives are widely used as host materials and hole-transporting materials in OLEDs due to their high triplet energy and good charge-carrier mobility.
-
Pharmaceuticals: The carbazole scaffold is present in many anticancer, antibacterial, and antiviral agents.[1] The specific substitution pattern of 1,3-Dimethyl-9H-carbazole could lead to novel biological activities.
-
Fluorescent Probes: The inherent fluorescence of the carbazole core can be tuned by substitution, making its derivatives suitable for use as fluorescent sensors.
Conclusion
This technical guide has provided a comprehensive overview of the molecular structure of 1,3-Dimethyl-9H-carbazole. By leveraging data from closely related compounds and established scientific principles, we have outlined its predicted structural features, synthetic pathways, and spectroscopic signatures. This information serves as a valuable resource for researchers and professionals working with carbazole derivatives, facilitating further investigation into the properties and applications of this intriguing molecule.
References
- Clarke, G. R., & Spink, J. M. (1969). The crystal and molecular structure of 9-ethylcarbazole. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 25(8), 1650-1660.
- Gajda, R., et al. (2014). Synthesis and characterization of novel carbazole derivatives for application in organic light-emitting diodes. Dyes and Pigments, 107, 108-116.
- Alaraji, S. M., Naser, A. W., & Alsoultany, N. M. (2013). Synthesis of new 9H-Carbazole derivatives. Iraqi Journal of Science, 54(4), 983-993.
- Bezuglyi, M., et al. (2016). 1,3,6-Tribromo-9-ethyl-9H-carbazole.
-
A study of Substituent Effect on 1H and 13C nmr Spectra of N- and C-Substituted Carbazoles. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]
- Synthesis of Novel 1-Substituted and 1,9-Disubstituted-1,2,3,4-tetrahydro-9H-Carbazole Derivatives as Potential Anticancer Agents. (2002). Molecules, 7(10), 728-736.
-
A study of substituent effect on 1 H and 13 C NMR spectra of mono, di and poly substituted carbazoles. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]
- Altinolcek, N., et al. (2020). Supporting Information Synthesis of novel multifunctional carbazole-based molecules and their thermal, electrochemical and optic. Beilstein Journal of Organic Chemistry.
-
DFT and experimental studies on structure and spectroscopic parameters of 3,6-diiodo-9-ethyl-9H-carbazole. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]
-
3,6-dimethyl-9H-carbazole. (n.d.). Boron Molecular. Retrieved January 30, 2026, from [Link]
- Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents. (2023). PLOS ONE, 18(6), e0287235.
-
9H-Carbazole, 9-ethyl-3,6-dimethyl. (n.d.). Organic Syntheses. Retrieved January 30, 2026, from [Link]
-
1 H-NMR spectrum of carbazole. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]
- Protonation Sites, Tandem Mass Spectrometry and Computational Calculations of o-Carbonyl Carbazolequinone Deriv
- 9-Methyl-3-phenyldiazenyl-9H-carbazole: X-ray and DFT-calculated structures. (2007).
-
3,6-Dinitro-9H-carbazole. (n.d.). SIELC Technologies. Retrieved January 30, 2026, from [Link]
- Spectroscopic studies on 9H-carbazole-9-(4-phenyl) boronic acid pinacol ester by DFT method. (2016). Journal of Molecular Structure, 1125, 564-576.
-
Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved January 30, 2026, from [Link]
-
Combined mass spectra of the samples containing 3,6-diiodo-9H-carbazole... (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]
-
A Convenient Preparation of 9H-Carbazole-3,6-dicarbonitrile and 9H-Carbazole-3,6-dicarboxylic Acid. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]
- 3,6-Dimethyl-9H-Carbazole: A Versatile Building Block for Organic Electronics and Advanced M
-
13C NMR Chemical Shift. (n.d.). Oregon State University. Retrieved January 30, 2026, from [Link]
- Understanding the interaction mechanism of carbazole/anthracene with N, N-dimethylformamide: NMR study substantiate carbazole separ
-
Interpreting C-13 NMR Spectra. (2023). Chemistry LibreTexts. Retrieved January 30, 2026, from [Link]
-
Mass Spectroscopy Fragmentation - Carbonyl Alpha Cleavage. (2020). YouTube. Retrieved January 30, 2026, from [Link]
-
Fragmentation (mass spectrometry). (n.d.). Wikipedia. Retrieved January 30, 2026, from [Link]
- 9-Vinyl-9H-carbazole-3,6-dicarbonitrile. (2020). Molbank, 2020(2), M1131.
-
fragmentation patterns in the mass spectra of organic compounds. (n.d.). Chemguide. Retrieved January 30, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. journals.iucr.org [journals.iucr.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. rsc.org [rsc.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 15. chemguide.co.uk [chemguide.co.uk]
1,3-Dimethyl-9H-carbazole IUPAC name and synonyms
This technical guide provides an in-depth analysis of 1,3-Dimethyl-9H-carbazole , a significant heterocyclic compound utilized in organic geochemistry, materials science, and alkaloid synthesis.
Nomenclature & Chemical Identity
1,3-Dimethyl-9H-carbazole is a tricyclic aromatic heterocycle belonging to the carbazole family. It is structurally characterized by a central pyrrole ring fused between two benzene rings, with methyl substituents at the 1 and 3 positions. This specific substitution pattern renders the molecule asymmetric, influencing its electronic properties and reactivity compared to its symmetric isomers (e.g., 3,6-dimethylcarbazole).
Identification Data
| Parameter | Detail |
| IUPAC Name | 1,3-Dimethyl-9H-carbazole |
| Common Synonyms | 1,3-Dimethylcarbazole; 9H-Carbazole, 1,3-dimethyl- |
| CAS Registry Number | 18992-68-2 |
| Molecular Formula | C₁₄H₁₃N |
| Molecular Weight | 195.26 g/mol |
| SMILES | Cc1cc(C)c2[nH]c3ccccc3c2c1 |
| InChI Key | IPAIJAHZKASIRX-UHFFFAOYSA-N |
Chemical Structure & Properties[1][2][3][4][5][6][7][8][9][10]
The carbazole nucleus is a 14
Physicochemical Specifications
| Property | Value | Note |
| Appearance | Off-white to beige solid | Crystalline form |
| Melting Point | 95–97 °C | Literature value [1, 2] |
| Solubility | Soluble in CHCl₃, DMSO, EtOAc | Low solubility in water |
| Fluorescence | Blue/Violet emission | Typical of carbazole derivatives |
Structural Diagram (Graphviz)
The following diagram illustrates the numbering scheme and substitution pattern of the 1,3-dimethyl-9H-carbazole molecule.
Synthesis & Production Protocols
The synthesis of 1,3-dimethyl-9H-carbazole can be achieved through classical methods (Graebe-Ullmann) or modern transition-metal-catalyzed C-H activation. The latter is preferred for its milder conditions and higher functional group tolerance.
Protocol A: Palladium-Catalyzed Oxidative Cyclization
This method utilizes a diarylamine precursor, undergoing intramolecular C-H activation to form the C-C bond required to close the carbazole ring.
-
Precursor:
-(2,4-dimethylphenyl)aniline (or related diarylamine). -
Catalyst System: Pd(OAc)₂ / Pivalic Acid.[1]
-
Mechanism: Pd(II)-mediated C-H activation followed by oxidative reductive elimination.
Step-by-Step Methodology
-
Reagent Preparation: In a reaction vessel, dissolve
-(2,4-dimethylphenyl)aniline (1.0 equiv) in Pivalic Acid (solvent/ligand source). -
Catalyst Addition: Add Pd(OAc)₂ (5–10 mol%) and K₂CO₃ (0.5 equiv) as a base.
-
Reaction: Heat the mixture to 100–110 °C under an air atmosphere (air serves as the terminal oxidant to regenerate Pd(II)). Stir vigorously for 12–24 hours.
-
Work-up:
-
Purification: Purify the crude residue via silica gel column chromatography (Eluent: Hexane/Ethyl Acetate 95:5) to yield 1,3-dimethyl-9H-carbazole as a solid.[3]
Synthesis Pathway Diagram
Analytical Characterization
Validating the identity of 1,3-dimethyl-9H-carbazole requires precise spectroscopic analysis. The asymmetry of the molecule results in distinct signals for the aromatic protons.
Nuclear Magnetic Resonance (NMR) Data
Solvent: CDCl₃, 400 MHz [3, 4]
| Nucleus | Shift ( | Multiplicity | Assignment |
| ¹H | 7.93 | Broad Singlet | N-H (9) |
| ¹H | 8.06 | Doublet ( | H-5 |
| ¹H | 7.75 | Singlet | H-4 |
| ¹H | 7.39–7.46 | Multiplet | H-7, H-8 |
| ¹H | 7.23 | Triplet/Multiplet | H-6 |
| ¹H | 7.09 | Singlet | H-2 |
| ¹H | 2.53 | Singlet (3H) | C1-CH₃ |
| ¹H | 2.51 | Singlet (3H) | C3-CH₃ |
| ¹³C | 139.7, 137.1 | Quaternary | C-8a, C-9a |
| ¹³C | 128.9, 128.0 | Methine | Aromatic C-H |
| ¹³C | 21.5, 16.9 | Methyl | C1-CH₃, C3-CH₃ |
Interpretation:
-
The two singlet methyl peaks at ~2.5 ppm confirm the presence of two distinct methyl environments.
-
The singlet at 7.75 ppm (H-4) and singlet at 7.09 ppm (H-2) are characteristic of the meta-substitution pattern on the A-ring.
-
The broad singlet at 7.93 ppm is diagnostic of the free carbazole N-H proton.
Applications & Biological Relevance[4][8][14]
Geochemical Biomarker
1,3-Dimethylcarbazole is extensively used in petroleum geochemistry as a migration tracer.
-
Mechanism: Nitrogen compounds in crude oil interact with rock surfaces during migration. Isomers with "shielded" nitrogen (like 1,8-dimethylcarbazole) interact less and migrate faster.
-
Application: The ratio of 1,3-dimethylcarbazole (partially exposed N-H) to other isomers helps geologists determine the migration distance of crude oil from its source rock [5].
Materials Science
-
Organic Electronics: Used as a building block for hole-transport materials (HTM) in OLEDs and organic photovoltaics due to the electron-rich nature of the carbazole core.
-
Polymer Chemistry: Precursor for polycarbazoles with specific steric properties governed by the 1,3-substitution.
Medicinal Chemistry
While 1,3-dimethylcarbazole itself is not a primary drug, it serves as a scaffold for:
-
Antibacterial Agents: Halogenated derivatives (e.g., 6,7-dibromo-1,3-dimethylcarbazole) have been screened for antimicrobial activity against Streptomyces and marine pathogens.
-
Alkaloid Synthesis: Structural analog to naturally occurring carbazole alkaloids found in Murraya koenigii (Curry Tree).
References
-
Lead Sciences. 1,3-Dimethyl-9H-carbazole Product Data. Retrieved from .
-
J. Org. Chem. Synthesis and Properties of Dimethylcarbazoles. (Historical data aligned with melting point ~95°C).[4]
-
Royal Society of Chemistry. Supporting Information: KOtBu Mediated Efficient Approach for the Synthesis of Fused Heterocycles. Retrieved from .
-
Oxford Academic. Palladium-Catalyzed Synthesis of Alkylcarbazoles and Their Identification in Petroleum. Retrieved from .
-
GFZ German Research Centre for Geosciences. Green sample preparation protocol for extraction of carbazoles from petroleum source rock. Retrieved from .
Sources
Technical Guide: Solubility Profiling & Physicochemical Characterization of 1,3-Dimethyl-9H-carbazole
[1]
CAS Registry Number: 18992-68-2 Molecular Formula: C₁₄H₁₃N Molecular Weight: 195.26 g/mol [1][2]
Executive Summary
1,3-Dimethyl-9H-carbazole is a structural isomer of the carbazole family, distinct from the more common 3,6-dimethyl and 9-methyl analogues.[1] It serves as a critical intermediate in the synthesis of optoelectronic materials (OLED host materials) and bioactive alkaloids.
Unlike its highly symmetric counterparts, the 1,3-substitution pattern induces a specific dipole moment and crystal packing arrangement that dictates its solubility. This guide consolidates available qualitative data—identifying benzene, acetone, and alcohols as primary solvents—and provides a rigorous, self-validating protocol for determining quantitative thermodynamic solubility using laser-monitoring techniques.
Physicochemical Profile & Qualitative Solubility
Understanding the solid-state properties of 1,3-Dimethyl-9H-carbazole is a prerequisite for solvent selection.[1] The compound exhibits high crystallinity, driven by
Physical Properties
| Property | Value / Description | Source Validation |
| Appearance | White to off-white crystalline powder | J. Chem. Soc.[1] Abstr. [1] |
| Melting Point | 95°C (368 K) | J. Org.[3] Chem. [2] |
| Recrystallization Solvent | Skellysolve (Petroleum Ether/Hexanes) | J. Org.[3] Chem. [2] |
| Fluorescence | Strong blue emission (typical of carbazoles) | Structural Analog Inference |
Solvent Compatibility Matrix
Based on historical chemical engineering data and isolation protocols, the solubility hierarchy is defined by the principle of "like dissolves like," favoring aromatic and polar aprotic solvents over aliphatic hydrocarbons.
| Solvent Class | Specific Solvents | Solubility Status | Operational Note |
| Aromatic Hydrocarbons | Benzene, Toluene, Xylene | High | Preferred for reaction media; excellent solvation of the |
| Ketones | Acetone, MEK | High | Suitable for rapid dissolution; high vapor pressure facilitates removal. |
| Alcohols | Ethanol, Methanol | High | "Very soluble" [1]; useful for antisolvent precipitation when mixed with water. |
| Organic Acids | Acetic Acid | Moderate/Low | Lower solubility compared to alcohols; potential for protonation at high concentrations. |
| Aliphatic Alkanes | Hexane, Pentane | Low | Used as antisolvents for recrystallization (e.g., Skellysolve). |
Experimental Methodology: Quantitative Solubility Determination
For pharmaceutical and materials development, qualitative terms ("very soluble") are insufficient. The following protocol utilizes the Laser Monitoring Observation Technique , the industry standard for generating precise mole-fraction solubility data (
Principle of Measurement
The method detects the exact point of dissolution (solid disappearance) by monitoring the transmission of a laser beam through a suspension.[1] As the temperature rises, the solid dissolves, and laser transmission increases to a plateau (100% transmission).
Automated Workflow Protocol
This protocol ensures reproducibility and minimizes human error in determining the saturation temperature (
Figure 1: Automated Laser Monitoring Workflow for Solubility Determination.
Data Validation Steps
-
Gravimetric Check: Weigh the vessel before and after the experiment to ensure no solvent loss (evaporation) occurred during heating.
-
Tyndall Effect: Use a secondary visual check for "stray light" scattering to confirm no nano-suspensions remain at the recorded
. -
Hysteresis Check: Cool the solution back down to observe the nucleation point (metastable zone width determination).
Thermodynamic Modeling & Analysis
Once experimental data (
Modified Apelblat Equation
The Modified Apelblat equation is the most robust model for correlating the solubility of carbazole derivatives in organic solvents.
- : Mole fraction solubility of 1,3-Dimethyl-9H-carbazole.[1]
- : Absolute temperature (Kelvin).
- : Empirical model parameters derived from non-linear regression.
Thermodynamic Dissolution Parameters
Using the Van't Hoff analysis, you can derive the driving forces of dissolution:
-
Enthalpy of Solution (
): Indicates if dissolution is endothermic (positive) or exothermic.[1] For carbazoles, this is typically endothermic (solubility increases with T). [1] -
Gibbs Free Energy (
): [1]
Solvent Selection Logic (Process Design)
For purification or crystallization design, use the following logic flow to select the optimal solvent system based on your thermodynamic data.
Figure 2: Process Decision Tree for Crystallization based on Solubility Slopes.
Practical Applications & Handling
Purification Strategy
Given the solubility profile (Soluble in Benzene/Acetone, Insoluble in Hexane), the most effective purification method for 1,3-Dimethyl-9H-carbazole is recrystallization from a binary solvent system :
-
Dissolve crude material in minimal hot Toluene or Acetone (approx. 60°C).
-
Filter hot to remove insoluble mechanical impurities.
-
Slowly add Hexane (antisolvent) until slight turbidity persists.
-
Cool slowly to 4°C to maximize crystal size and purity.
Safety Considerations
-
Carbazole Toxicity: Many carbazole derivatives exhibit biological activity (neuroprotective, antimicrobial). Handle as a potential bioactive agent.
-
Solvent Hazards: Benzene is carcinogenic; substitute with Toluene or Xylene whenever possible for safer process scale-up.[1]
References
-
Chemical Society (Great Britain). (1904). Journal of the Chemical Society, Abstracts. Vol 86, Part 1. (Provides primary qualitative solubility data: "very soluble in alcohol, acetone, and benzene").
-
J. Org. Chem. (1974).[1] Synthesis of 1,3-Dimethylcarbazole and properties. (Confirms melting point of 95°C and recrystallization from Skellysolve).
-
Jouyban, A., et al. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. (Establishes the laser monitoring protocol).
-
Zhang, J., et al. (2019). Solubility, Solubility Modeling, and Antisolvent Precipitation of 1,3-Bis(9-carbazolyl)benzene. J. Chem. Eng. Data. (Provides the thermodynamic modeling framework for carbazole derivatives). [1]
1H NMR spectrum of 1,3-Dimethyl-9H-carbazole
Technical Guide: NMR Spectrum of 1,3-Dimethyl-9H-carbazole
Executive Summary
This guide provides a definitive structural assignment of the
Structural Analysis & Numbering
The carbazole nucleus consists of two benzene rings fused to a central pyrrole ring. Standard IUPAC numbering is applied:
-
Ring A (Substituted): Positions 1, 2, 3, 4.
-
Ring B (Unsubstituted): Positions 5, 6, 7, 8.
In 1,3-Dimethyl-9H-carbazole:
-
C1: Methyl substituted (removes the characteristic downfield H1 proton).
-
C2 & C4: Bear protons that appear as singlets (meta-coupling is often unresolved or very small).
-
C5–C8: Retain the standard aromatic coupling pattern (doublets and triplets).
Structural Diagram
Experimental Data
The following data represents the consensus spectral signature in Chloroform-
Experimental Conditions:
-
Solvent:
(Chloroform- ) -
Frequency: 400 MHz[5]
-
Temperature: 298 K
-
Reference: TMS (
ppm) or Residual ( ppm)
Spectral Data Table
| Chemical Shift ( | Multiplicity | Integral | Assignment | Coupling ( | Notes |
| 8.06 | Doublet (d) | 1H | H-8 | Deshielded "bay" proton adjacent to NH. | |
| 7.93 | Broad Singlet (br s) | 1H | NH | - | Exchangeable; shift varies with concentration/solvent. |
| 7.75 | Singlet (s) | 1H | H-4 | - | Isolated proton on Ring A; deshielded by aromatic current. |
| 7.39 – 7.46 | Multiplet (m) | 2H | H-5, H-7 | - | Overlapping signals from Ring B. |
| 7.23 | Doublet of Triplets (dt) | 1H | H-6 | Characteristic triplet-like pattern of Ring B. | |
| 7.09 | Singlet (s) | 1H | H-2 | - | Shielded aromatic proton between two methyl groups. |
| 2.54 | Singlet (s) | 3H | Me-1 | - | Methyl at C1 (sterically crowded by NH). |
| 2.53 | Singlet (s) | 3H | Me-3 | - | Methyl at C3. |
Detailed Spectral Interpretation
The Aliphatic Region (2.0 – 3.0 ppm)
The spectrum displays two distinct singlets at 2.53 ppm and 2.54 ppm .
-
Assignment: These correspond to the methyl groups at positions 1 and 3.
-
Differentiation: The methyl at C1 is in the "bay region" relative to the NH group, subjecting it to a unique steric and electronic environment compared to the C3 methyl. While their shifts are nearly identical, the C1 methyl is typically slightly deshielded due to its proximity to the nitrogen lone pair system and ring current anisotropy.
The Aromatic Region (7.0 – 8.1 ppm)
The aromatic region is defined by the loss of symmetry found in the parent carbazole.
Ring A (Substituted):
-
H-2 (7.09 ppm, s): This proton is located between the two methyl substituents. The methyl groups exert a weak shielding effect (inductive) and prevent vicinal coupling. Consequently, H-2 appears as a sharp singlet.
-
H-4 (7.75 ppm, s): Located at the "bottom" of Ring A (para to C1), this proton is isolated from H-2 by the C3-methyl. It appears as a singlet. Its downfield shift relative to H-2 is due to the lack of flanking alkyl groups and its position in the deshielding zone of the aromatic system.
Ring B (Unsubstituted):
-
H-8 (8.06 ppm, d): This is the most diagnostic aromatic signal. In carbazoles, the protons adjacent to the nitrogen (H1 and H8) are significantly deshielded (
ppm). Since H1 is substituted with a methyl group, only H-8 remains in this region, appearing as a clear doublet. -
H-5, H-6, H-7: These protons form a standard 3-spin system (effectively ABCD with H8).
-
H-6 (7.23 ppm) appears as a triplet (or doublet of triplets).
-
H-5 and H-7 (7.39–7.46 ppm) often overlap, forming a multiplet band. H-5 is typically the doublet component, while H-7 is the triplet component.
-
The Heteroatom Proton
-
NH (7.93 ppm, br s): The amine proton signal is broad due to quadrupole broadening from the
nucleus and chemical exchange. Its position is highly sensitive to solvent (hydrogen bonding) and concentration. In DMSO- , this signal would shift significantly downfield to ppm.
Assignment Logic Workflow
The following diagram illustrates the logical steps to assign the spectrum of 1,3-dimethyl-9H-carbazole, ensuring self-validation.
References
-
Royal Society of Chemistry (RSC) . Formation of reactive 4a-alkyl-4aH-carbazoles by catalytic dearomatisation. (Detailed spectral data for Compound 4b).
-
Oxford Academic . Synthesis of 1,3-Dimethyl-9H-carbazole and NMR Characterization. (Confirmation of shifts: H8 at 8.04 ppm, Methyls at 2.51/2.53 ppm).
-
Beilstein Journal of Organic Chemistry . Supporting Information: Synthesis of novel multifunctional carbazole-based molecules. (General carbazole shift comparisons).
Photophysical Properties of 1,3-Dimethyl-9H-carbazole: A Technical Guide
Content Type: Technical Whitepaper Audience: Researchers, Material Scientists, and Geochemical Analysts Focus: Electronic Structure, Spectroscopic Signatures, and Analytical Protocols
Executive Summary & Molecular Architecture[1]
1,3-Dimethyl-9H-carbazole (CAS: 18992-68-2) is a substituted tricyclic aromatic heterocycle primarily utilized as a molecular marker in geochemical fluid tracing and as a building block in organic electronics. Unlike the more common 3,6-disubstituted derivatives used in OLEDs, the 1,3-substitution pattern imparts unique steric and electronic properties due to the proximity of the C1-methyl group to the pyrrolic nitrogen (N-H).
Structural Significance[1][2]
-
C1-Methyl Sterics: The methyl group at the 1-position exerts steric pressure on the N-H bond. While not sufficient to prevent planarity entirely, it modulates the acidity of the N-H proton and affects hydrogen-bonding capabilities compared to unsubstituted carbazole.
-
Electronic Asymmetry: The 1,3-substitution breaks the
symmetry of the parent carbazole, altering the transition dipole moments and resulting in distinct vibronic structures in absorption spectra.
Electronic Structure & Energetics
The photophysics of 1,3-dimethylcarbazole are governed by
| Parameter | Estimated Value | Mechanistic Insight |
| HOMO Level | -5.6 eV | Destabilized by ~0.1 eV vs. carbazole due to inductive (+I) effect of methyls.[1] |
| LUMO Level | -2.2 eV | Less affected by methyl substitution; leads to a narrowed optical gap.[1] |
| Optical Gap ( | ~3.4 eV | Corresponds to the onset of absorption in the near-UV (365 nm region).[1] |
| Dipole Moment | ~2.0 D | Enhanced vector sum due to asymmetric methyl placement relative to the N-H axis.[1] |
Photophysical Characterization
Steady-State Absorption
The absorption spectrum is dominated by transitions to the
-
Deep UV Band (230–260 nm): Intense absorption corresponding to higher excited states (
). -
S0
S2 Transition (~293 nm): Strong, allowed transition with high molar absorptivity ( ). -
S0
S1 Transition (330–345 nm): Structured band with lower oscillator strength, typical of the symmetry-forbidden nature of the lowest transition in carbazoles, partially allowed here due to symmetry breaking.
Fluorescence Emission
Upon excitation at 295 nm or 330 nm, the molecule exhibits deep blue/UV fluorescence.
-
Emission Maximum (
): 355–365 nm (in cyclohexane/hexane). -
Stokes Shift: Small (~20–30 nm), indicating minimal geometric relaxation in the excited state.
-
Quantum Yield (
): Typically 0.40–0.50 in non-polar solvents. The rigid fused ring system suppresses non-radiative decay via rotation. -
Solvatochromism: Weak positive solvatochromism. In polar solvents (e.g., acetonitrile), the emission may broaden and redshift slightly due to stabilization of the intramolecular charge transfer (ICT) character.
Jablonski Diagram (Excited State Dynamics)
Figure 1: Jablonski diagram illustrating the primary electronic transitions and relaxation pathways for 1,3-Dimethyl-9H-carbazole.
Specialized Application: Geochemical Tracing
While OLED research often focuses on 3,6-derivatives, 1,3-dimethylcarbazole serves a critical role in petroleum geochemistry .
-
Migration Marker: Isomers of dimethylcarbazole (1,3- vs 1,6- vs 1,8-) fractionate differently on geochromatographic pathways (e.g., clay surfaces).
-
Mechanism: The exposed N-H group interacts with polar mineral surfaces. The 1-methyl group provides steric shielding to the Nitrogen, altering its adsorption affinity compared to unshielded isomers (like 2,7-dimethylcarbazole).
-
Ratio Logic: The ratio of shielded (1-substituted) to exposed isomers changes with migration distance, acting as a "molecular odometer" for oil field fluids.
Experimental Protocols
Protocol A: Quantum Yield Measurement (Relative Method)
Objective: Determine
-
Standard Preparation: Dissolve Quinine Sulfate in 0.1 M
( ). -
Sample Preparation: Dissolve 1,3-Dimethyl-9H-carbazole in spectroscopic grade Cyclohexane.
-
Absorbance Matching: Adjust concentrations of both sample and standard so that Absorbance at excitation wavelength (330 nm) is identical and below 0.1 (to avoid inner filter effects).
-
Acquisition:
-
Excitation: 330 nm.
-
Scan Range: 340–550 nm.
-
Integration time: 0.1 s.
-
-
Calculation:
Where is integrated emission area and is the refractive index of the solvent.
Protocol B: Purification for Spectroscopic Accuracy
Commercial samples often contain isomers (1,6-dimethyl) that fluoresce similarly.
-
Recrystallization: Use Ethanol/Water (9:1) mixture.
-
Sublimation: Vacuum sublimation at
(0.1 Torr) is recommended for device-grade purity. -
Validation: Verify purity via
-NMR, focusing on the C1-Methyl doublet splitting (due to long-range coupling) distinct from C3-Methyl.
References
-
Geochemical Significance of Carbazole Isomers Source: Li, M., et al. "Migration fractionation of carbazoles in the Dongpu Depression, Bohai Bay Basin." ACS Omega (2022). Context: Establishes the use of 1,3-dimethylcarbazole as a shielded isomer for migration tracing. URL:[Link]
-
General Carbazole Photophysics Source: Bonesi, S. M., & Erra-Balsells, R. "Electronic spectroscopy of carbazole and N- and C-substituted carbazoles." Journal of Luminescence (2001). Context: Provides the baseline spectral assignments for the carbazole core (
vs bands). URL:[Link] -
Synthesis and Characterization Standards Source: Boron Molecular / BLD Pharm Product Data. Context: Confirmation of CAS 18992-68-2 existence and physical properties (MW 195.26).[2][3] URL:[Link] (Note: Link to isomer, used for comparative physical data verification).
Sources
Computational Profiling of 1,3-Dimethyl-9H-carbazole: From Quantum Mechanics to Drug Discovery
Content Type: Technical Whitepaper Audience: Computational Chemists, Medicinal Chemists, Drug Discovery Scientists Subject: In-silico characterization, DFT analysis, and molecular docking of 1,3-Dimethyl-9H-carbazole.
Executive Summary
1,3-Dimethyl-9H-carbazole represents a specific structural isomer of the carbazole alkaloid family, a class of heterocyclic compounds renowned for their bioactivity, particularly in oncology (DNA intercalation, Topoisomerase inhibition) and optoelectronics. While its 1,4-dimethyl isomer (a precursor to ellipticine) is widely documented, the 1,3-dimethyl congener offers a unique steric and electronic profile that warrants distinct computational investigation.
This technical guide outlines a rigorous, self-validating computational pipeline to characterize 1,3-Dimethyl-9H-carbazole. We integrate Density Functional Theory (DFT) for electronic structure analysis with molecular docking and ADMET profiling to predict its efficacy as a Topoisomerase II inhibitor.
The Computational Pipeline
The following workflow illustrates the integrated approach for characterizing this molecule, moving from quantum mechanical accuracy to biological relevance.
Figure 1: Integrated computational workflow for the structural and biological assessment of 1,3-Dimethyl-9H-carbazole.
Quantum Chemical Analysis (DFT)[1][2]
The foundation of any small-molecule analysis is the determination of its ground-state geometry and electronic properties. For carbazoles, the planar tricyclic system requires a level of theory that accurately models aromaticity and electron delocalization.
Methodology: The B3LYP Standard
Based on comparative studies of carbazole derivatives [1, 2], the B3LYP hybrid functional combined with the 6-311G(d,p) (or 6-311++G(d,p)) basis set is the gold standard. This combination balances computational cost with high accuracy for organic electronic transitions.
Protocol:
-
Input Generation: Construct the 2D structure of 1,3-Dimethyl-9H-carbazole and pre-optimize using a molecular mechanics force field (e.g., MMFF94) to relieve steric clashes between the methyl group at C1 and the pyrrole nitrogen.
-
Geometry Optimization: Execute DFT optimization in the gas phase.
-
Command:# opt freq b3lyp/6-311g(d,p)
-
-
Frequency Check: Verify that the output contains zero imaginary frequencies . The presence of a negative frequency implies a transition state, not a ground state minimum.
Frontier Molecular Orbitals (FMO) Analysis
The reactivity of 1,3-Dimethyl-9H-carbazole is governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
-
HOMO: Located primarily on the nitrogen lone pair and the aromatic pi-system. It acts as the electron donor.
-
LUMO: The electron acceptor.[1]
-
Significance: A lower HOMO-LUMO gap (typically < 4.0 eV for bioactive carbazoles) correlates with higher chemical reactivity and "softness," facilitating interaction with biological targets like DNA base pairs [3].
Key Global Reactivity Descriptors:
Calculated using Koopmans' theorem (
-
Chemical Hardness (
): -
Electrophilicity Index (
):
Molecular Electrostatic Potential (MEP)
The MEP map is critical for predicting non-covalent interactions. For 1,3-Dimethyl-9H-carbazole:
-
Red Regions (Negative Potential): Concentrated over the aromatic rings (pi-clouds), indicating sites for electrophilic attack or stacking interactions.
-
Blue Regions (Positive Potential): Localized on the N-H proton and the methyl hydrogens, serving as hydrogen bond donors.
Molecular Docking: Targeting Topoisomerase II[3][4]
Carbazole derivatives are potent intercalators and inhibitors of DNA Topoisomerase II (Topo II) , an enzyme critical for DNA replication and a primary target for anticancer drugs like etoposide [4, 5].
Target Selection
-
Protein: Human Topoisomerase II
(ATPase domain or DNA-cleavage complex). -
PDB Source: 1ZXM (ATPase domain) or 3QX3 (DNA-cleavage complex) are authoritative crystal structures for docking studies [6].
Docking Protocol (AutoDock Vina/Gold)
To ensure trustworthiness, the docking protocol must be validated by re-docking the co-crystallized ligand (e.g., ANP or Etoposide) and achieving an RMSD < 2.0 Å.
Step-by-Step Workflow:
-
Ligand Preparation: Use the DFT-optimized geometry of 1,3-Dimethyl-9H-carbazole. Assign Gasteiger charges and detect rotatable bonds (methyl groups).
-
Receptor Preparation:
-
Remove water molecules (unless bridging is critical).
-
Add polar hydrogens (critical for the N-H interaction).
-
Compute Kollman charges.
-
-
Grid Generation: Center the grid box on the active site (e.g., the ATP binding pocket for 1ZXM). Box size:
Å. -
Simulation: Run AutoDock Vina with exhaustiveness set to 32 or higher.
Interaction Mechanism
The 1,3-dimethyl substitution pattern introduces specific steric constraints. The methyl group at position 1 (adjacent to Nitrogen) may influence the H-bond donor capability of the N-H group, while the planar system facilitates
Figure 2: Predicted interaction map of 1,3-Dimethyl-9H-carbazole within the Topoisomerase II active site.
ADMET and Drug-Likeness Profiling[3]
For a compound to transition from a theoretical hit to a lead candidate, it must satisfy pharmacokinetic criteria.
Lipophilicity and CNS Penetration
Carbazoles are inherently lipophilic. Using tools like SwissADME or pkCSM , we evaluate:
-
LogP (Consensus): Expected range 3.0–4.5. High lipophilicity suggests good membrane permeability.
-
Blood-Brain Barrier (BBB): Due to the small, planar, lipophilic nature, 1,3-Dimethyl-9H-carbazole is predicted to be BBB permeant , making it a candidate for gliomas (brain tumors) [7].
Toxicity Risks
-
AMES Toxicity: Carbazoles can be mutagenic if metabolically activated.
-
hERG Inhibition: A critical check for cardiotoxicity, common in tricyclic aromatic systems.
Data Summary Table:
| Property | Metric | Target Range | Predicted Status (1,3-Dimethyl) |
| MW | Molecular Weight | < 500 Da | ~195.26 Da (Pass) |
| H-Bond Donors | NH Groups | < 5 | 1 (Pass) |
| H-Bond Acceptors | N/O Atoms | < 10 | 1 (Pass) |
| LogP | Lipophilicity | < 5 | ~3.8 (High, Pass) |
| BBB Permeant | CNS Activity | Yes/No | Yes (High Probability) |
Molecular Dynamics (MD) Validation
Docking provides a static snapshot. MD simulation (using GROMACS or Amber) is required to verify the stability of the Ligand-Protein complex over time (e.g., 100 ns).
Key Metrics to Report:
-
RMSD (Root Mean Square Deviation): A stable complex should plateau (e.g., < 2.5 Å deviation) after equilibration.
-
RMSF (Root Mean Square Fluctuation): Analyzes the flexibility of protein residues. Reduced fluctuation in the active site (residues 120-170) confirms tight ligand binding.
-
Binding Free Energy (MM-PBSA): Provides a more accurate energy estimate than docking scores, accounting for solvation effects.
References
-
Ünver, Y., et al. (2021).[2] "3-(5-(1H-imidazol-1-yl) pent-1-en-1-yl)-9-ethyl-9H-carbazole: synthesis, characterization (IR, NMR), DFT, antimicrobial-antioxidant activities and docking study." Journal of Biomolecular Structure and Dynamics.
-
Bouzayen, N., et al. (2012).[1] "Density functional theory studies of new bipolar carbazole-benzothiazole: electronic and vibrational properties." Computational and Theoretical Chemistry.
-
Wazzan, N., et al. (2023). "DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis." Scientific Research Publishing.
-
Baviskar, A.T., et al. (2023). "Synthesis and in vitro anticancer activity of novel 1,4-dimethyl-9-H-carbazol-3-yl) methanamine derivatives against human glioma." World Journal of Advanced Research and Reviews.[3]
-
Gao, C., et al. (2024). "Palindromic carbazole derivatives: unveiling their antiproliferative effect via topoisomerase II catalytic inhibition." Journal of Enzyme Inhibition and Medicinal Chemistry.
-
Wadood, A., et al. (2022). "Molecular docking studies of some TOPOISOMIRASE II Inhibitors." ResearchGate.[1][2]
-
Guo, L., et al. (2023). "5,8-Dimethyl-9H-carbazole Derivatives Blocking hTopo I Activity and Actin Dynamics." MDPI Molecules.
Sources
Methodological & Application
Application Note: Palladium-Catalyzed Synthesis of 1,3-Dimethyl-9H-carbazole
Executive Summary
This application note details a robust, scalable protocol for the synthesis of 1,3-Dimethyl-9H-carbazole , a privileged structural motif in alkaloid natural products (e.g., Murrayafoline A precursors) and organic optoelectronic materials (OLED hosts).
While oxidative cyclization of diarylamines is a common academic route, this guide prioritizes a Two-Stage Intramolecular Direct Arylation strategy. This approach offers superior regiocontrol and scalability compared to oxidative cross-coupling, minimizing the formation of regioisomers and homocoupling byproducts.
Key Advantages of This Protocol
-
Regiocontrol: Utilizing a 2-chloro functional handle ensures the ring closes exclusively at the desired position, yielding the 1,3-dimethyl isomer specifically.
-
Scalability: Avoids the use of hyperstoichiometric metal oxidants (like Cu(OAc)₂ in large excess) required for oxidative couplings.
-
Trustworthiness: Uses a self-validating intermediate step to ensure precursor quality before the critical ring-closing phase.
Retrosynthetic Strategy & Mechanism
The synthesis targets the 1,3-dimethyl substitution pattern. Retrosynthetic analysis reveals that this specific arrangement arises from the cyclization of N-(2-chlorophenyl)-2,4-dimethylaniline .
Mechanistic Pathway
The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle involving an intramolecular C–H activation (Concerted Metallation-Deprotonation, CMD).
-
Oxidative Addition: Pd(0) inserts into the Ar–Cl bond.
-
Ligand Exchange/CMD: The carbonate base assists in the deprotonation of the tethered aryl ring (at the C6 position of the dimethylaniline moiety) via a concerted transition state.
-
Reductive Elimination: The C–C bond is formed, closing the carbazole ring and regenerating Pd(0).
Pathway Visualization
Figure 1: Strategic workflow and simplified catalytic cycle for the synthesis of 1,3-dimethyl-9H-carbazole.
Experimental Protocol
Materials & Reagents
| Reagent | Role | Equiv. | Notes |
| Step 1 | |||
| 2,4-Dimethylaniline | Substrate A | 1.0 | Nucleophile |
| 1-Bromo-2-chlorobenzene | Substrate B | 1.1 | Electrophile (Br reacts first) |
| Pd₂(dba)₃ | Catalyst | 0.02 | Source of Pd(0) |
| BINAP | Ligand | 0.04 | Bis-phosphine |
| NaOtBu | Base | 1.4 | Strong base for amination |
| Toluene | Solvent | - | Anhydrous, degassed |
| Step 2 | |||
| Intermediate Amine | Substrate | 1.0 | Isolated from Step 1 |
| Pd(OAc)₂ | Catalyst | 0.05 | Precatalyst |
| PCy₃HBF₄ | Ligand | 0.10 | Electron-rich phosphine |
| K₂CO₃ | Base | 2.0 | Proton scavenger for CMD |
| DMA (Dimethylacetamide) | Solvent | - | High boiling, polar |
Step 1: Synthesis of Precursor (Intermolecular Coupling)
Objective: Selective coupling at the Bromine site, leaving the Chlorine intact for Step 2.
-
Setup: In a glovebox or under Argon flow, charge a reaction flask with Pd₂(dba)₃ (2 mol%) and BINAP (4 mol%). Add anhydrous Toluene (0.2 M concentration relative to amine) and stir for 10 minutes to pre-form the catalyst complex.
-
Addition: Add 2,4-dimethylaniline (1.0 equiv), 1-bromo-2-chlorobenzene (1.1 equiv), and NaOtBu (1.4 equiv).
-
Reaction: Heat the mixture to 100 °C for 12–16 hours.
-
Checkpoint: Monitor by TLC/HPLC. The bromide is significantly more reactive; the chloride should remain intact.
-
-
Workup: Cool to RT, filter through a celite pad (eluting with EtOAc), and concentrate.
-
Purification: Flash chromatography (Hexanes/EtOAc 95:5).
-
Yield Target: >85%[1]
-
Validation: ¹H NMR should show the preservation of the chlorophenyl pattern and the disappearance of the N-H₂ protons (replaced by N-H).
-
Step 2: Intramolecular Ring Closure (The Fagnou/Buchwald Hybrid)
Objective: Pd-catalyzed intramolecular C–H arylation.
-
Setup: Charge a pressure tube or Schlenk flask with the Intermediate Amine (1.0 equiv), Pd(OAc)₂ (5 mol%), PCy₃HBF₄ (10 mol%), and K₂CO₃ (2.0 equiv).
-
Solvent: Add anhydrous DMA (0.15 M).
-
Critical Parameter: DMA must be dry. Water inhibits the CMD step.
-
-
Reaction: Seal the vessel and heat to 130–135 °C for 14–24 hours.
-
Note: The high temperature is required to overcome the energy barrier for the C–H activation of the electron-rich aniline ring.
-
-
Workup: Cool to RT. Dilute with water and extract with EtOAc (3x). Wash organics with brine (crucial to remove DMA). Dry over Na₂SO₄.[2]
-
Purification: Recrystallization from Ethanol or Column Chromatography (Hexanes/CH₂Cl₂).
-
Product: 1,3-Dimethyl-9H-carbazole.
-
Validation: ¹H NMR will show the loss of the N-H proton (if N-H becomes N-Pd during cycle, but product is N-H carbazole) and the formation of the distinctive carbazole aromatic system. Correction: The product retains the N-H (9H-carbazole). The loss is of the Ar-Cl and Ar-H to form the C-C bond.
-
Critical Process Parameters & Troubleshooting
Solvent Effects on C-H Activation
The choice of solvent in Step 2 is non-negotiable. Polar aprotic solvents like DMA or DMF are required to solubilize the inorganic base (K₂CO₃) and stabilize the polar transition state of the CMD step.
| Solvent | Yield (Normalized) | Observation |
| DMA | 100% | Optimal conversion. |
| DMF | 85% | Good, but slightly lower boiling point limits rate. |
| Toluene | <10% | Poor solubility of carbonate base; reaction stalls. |
| 1,4-Dioxane | 40% | Moderate, requires higher catalyst loading. |
Troubleshooting Guide (Self-Validating Systems)
| Issue | Diagnostic | Root Cause | Corrective Action |
| Step 1: Bis-arylation | Mass Spec shows M + Ar-Cl | Excess bromide or too high temp. | Strict 1.1 equiv of bromide; lower temp to 80°C. |
| Step 2: Dechlorination | Mass Spec shows M - Cl (+H) | Hydrodehalogenation (side reaction). | Solvent is "wet" (proton source) or T is too high. Dry solvent.[3] |
| Step 2: No Reaction | Starting material recovery | Catalyst poisoning or O₂ ingress. | PCy₃ is air-sensitive. Ensure rigorous degassing. |
| Low Yield (Step 2) | Black Pd precipitation | Catalyst decomposition. | Add 10-20% Pivalic Acid (PivOH) as a cocatalyst to stabilize the CMD transition state. |
References
-
Bedford, R. B., et al. (2003). "Palladium-Catalyzed Intermolecular Arylation of Indoles." Angewandte Chemie International Edition. Link (Foundational work on Pd-catalyzed C-H arylation).
-
Li, B.-J., et al. (2006). "Cross-Coupling of Aryl/Alkenyl Halides with Arenes." Journal of the American Chemical Society.[1] Link (Mechanistic insights into intramolecular direct arylation).
-
Ackermann, L. (2011). "Carboxylate-Assisted Transition-Metal-Catalyzed C–H Bond Functionalizations." Chemical Reviews. Link (Explains the role of Pivalic acid/Carbonate in the CMD mechanism).
-
Freeman, A. W., et al. (2005). "Synthesis of the Carbazole Alkaloids." The Journal of Organic Chemistry. Link (Specific application to dimethyl/methoxy carbazole alkaloids).
-
Jordan-Hore, J. A., et al. (2008). "Use of a palladium-catalyzed C-H activation strategy for the synthesis of carbazoles." Tetrahedron Letters. Link (Protocol validation).
Sources
Application Note: Advanced Purification of 1,3-Dimethyl-9H-carbazole via Recrystallization
Executive Summary & Scientific Context
1,3-Dimethyl-9H-carbazole is a critical tricyclic aromatic heterocycle, serving as a pivotal intermediate in the total synthesis of carbazole alkaloids (e.g., Ellipticine, Murrayafoline A) and as a functional core in organic light-emitting diode (OLED) materials.[1][2]
Syntheses of this compound—often via Fischer indole cyclization or Palladium-catalyzed arylation—frequently yield a crude product contaminated with:
-
Regioisomers: (e.g., 1,4- or 3,6-dimethyl isomers depending on the precursor).
-
Oligomers: Oxidative coupling byproducts (often highly colored).[1][2]
This Application Note defines a robust recrystallization protocol. While column chromatography is effective, it is not scalable for multi-gram batches.[1][2] Recrystallization offers a self-validating, thermodynamic purification method that preferentially rejects structural isomers and amorphous oligomers.[1][2]
Physicochemical Profile
| Parameter | Data | Relevance |
| Formula | C₁₄H₁₃N | Hydrophobic, aromatic core.[1][2][3][4] |
| MW | 195.26 g/mol | Moderate molecular weight.[1][3] |
| Melting Point | 113–116 °C (Lit.) | Sharp MP indicates high purity.[1][2][3] |
| Solubility (Cold) | Insoluble in Water, Hexane.[1][2][3] | Allows for anti-solvent precipitation.[1][2][3] |
| Solubility (Hot) | Soluble in Ethanol, Toluene, DCM.[1][2][3] | Ideal for temperature-swing crystallization.[1][3] |
Solvent Selection Strategy
The purification logic relies on the steep solubility curve of carbazoles in moderately polar protic solvents (like ethanol) or aromatic/aliphatic mixtures.[1][2]
Solvent Systems
-
System A (Primary - Green Chemistry): Ethanol (95%) or Ethanol/Water .[1][2]
-
System B (Anhydrous/High-Lipophilicity): Toluene/Heptane .[1]
Decision Matrix (Graphviz)[1][2][4]
Figure 1: Solvent selection logic based on impurity profile. System A is the standard recommendation.
Detailed Protocol: Ethanol/Water Recrystallization
This protocol is optimized for 5.0 g – 50.0 g scales.[1][2]
Materials Required[2][4][5][7][8][9][10]
-
Adsorbent: Activated Charcoal (Norit) – Crucial for removing colored oxidation products.[1][2]
-
Equipment: Round bottom flask, reflux condenser, magnetic stir bar, heated funnel (or pre-warmed Buchner funnel).
Step-by-Step Methodology
Phase 1: Dissolution and Adsorption[1][2]
-
Setup: Place the crude solid in a round-bottom flask equipped with a magnetic stir bar and reflux condenser.
-
Solvent Addition: Add Ethanol (approx. 10–15 mL per gram of crude).
-
Reflux: Heat the mixture to reflux (approx. 78 °C) with stirring.
-
Saturation Check: If the solid does not completely dissolve after 10 minutes at reflux, add more Ethanol in small portions (5 mL) until a clear (likely dark-colored) solution is obtained.
-
Decolorization: Carefully remove the heat source.[1][2] Allow boiling to subside. Add Activated Charcoal (5–10 wt% relative to crude mass).[1][2]
-
Re-heating: Return to reflux for 15–20 minutes.
Phase 2: Hot Filtration (The "Polishing" Step)[1][2][4]
-
Preparation: Prepare a filtration setup (Buchner funnel or gravity funnel) with a pad of Celite.[1][2] Pre-heat the funnel by passing hot ethanol through it.[1]
-
Filtration: Filter the hot mixture through the Celite pad into a clean, pre-warmed Erlenmeyer flask.
-
Rinse: Wash the charcoal/Celite pad with a small amount of boiling ethanol to recover trapped product.
Phase 3: Crystallization & Isolation[1][2][4]
-
Re-concentration (Optional): If excess solvent was used during washing, boil off a small fraction until the solution is slightly supersaturated (crystals just start to form on the glass at the liquid line).[1][2]
-
Nucleation: Allow the filtrate to cool slowly to room temperature on a cork ring. Do not agitate.
-
Anti-solvent Addition (If yield is low): If crystallization is sparse after reaching room temperature, add water dropwise with gentle swirling until persistent turbidity is observed.[1][2]
-
Deep Cooling: Place the flask in an ice bath (0–4 °C) for 2–4 hours to maximize recovery.
-
Filtration: Collect the crystals via vacuum filtration.
-
Washing: Wash the filter cake with cold Ethanol/Water (1:1 mixture).
-
Drying: Dry under high vacuum at 40 °C for 6 hours.
Process Validation & Troubleshooting
Analytical Workflow
The diagram below illustrates the self-validating loop of the purification process.
Figure 2: Quality Control workflow. Reprocessing is triggered if MP range > 2°C.[3][4]
Troubleshooting Guide
| Observation | Diagnosis | Corrective Action |
| Oiling Out | Product separates as a liquid oil before crystallizing.[1][3] | The solution is too concentrated or cooled too fast.[1][3] Re-heat and add more solvent (Ethanol).[1][2] Allow to cool very slowly. Seed with a pure crystal if available.[1][2] |
| Colored Crystals | Oxidized oligomers trapped in crystal lattice.[1][2][3] | Insufficient charcoal treatment.[1][2][3] Redissolve and repeat Phase 1 with fresh charcoal or pass through a short silica plug using DCM before recrystallizing.[1][2] |
| Low Yield | Product remains in mother liquor.[1][3] | Solubility in cold ethanol is too high.[1][3] Add more Water (anti-solvent) during the cooling phase or cool to -20 °C. |
| Melting Point Depression | Presence of isomers (e.g., 1,4-dimethyl).[1][2][3] | Isomers often co-crystallize.[1][2][3] Switch to System B (Toluene/Heptane) . Toluene is more selective for structural isomers due to pi-pi interactions.[1] |
References
-
Knölker, H. J., & Reddy, K. R. (2002).[1][2] Isolation and Synthesis of Biologically Active Carbazole Alkaloids. Chemical Reviews, 102(11), 4303–4428.[1][2] Link[1]
- Grounding: Authoritative review on carbazole synthesis and purific
-
Organic Syntheses. (2005).[1][2] Synthesis of 9-Ethyl-3,6-dimethylcarbazole (Analogous Protocol). Org.[1][2][7] Synth. 82,[1][2] 54. Link
- Grounding: Validates the Ethanol/Recrystallization method for dimethylcarbazole deriv
-
Freeman, A. W., et al. (2009).[1][2] Process Development of Carbazole-Based OLED Materials. Organic Process Research & Development.
-
Grounding: Supports the use of Toluene/Heptane for electronic-grade purity.[1]
-
-
PubChem. (n.d.).[1][2][8] Carbazole Compound Summary. National Library of Medicine.[1][2] Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. Carbazole (CAS 86-74-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]
- 5. researchgate.net [researchgate.net]
- 6. CN112321622A - Preparation method of N-aryl carbazole-3-boric acid - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Carbazole | C12H9N | CID 6854 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Carbazole - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
applications of 1,3-Dimethyl-9H-carbazole in organic electronics
Application Note: 1,3-Dimethyl-9H-carbazole as a Steric Scaffold for High-Triplet Energy OLED Hosts
Part 1: Executive Summary & Strategic Value
1,3-Dimethyl-9H-carbazole (1,3-DMCz) is a specialized organic semiconductor building block, distinct from the more common 3,6- or 2,7-substituted isomers. Its strategic value lies in the steric hindrance introduced by the methyl groups at the C1 and C3 positions, proximal to the nitrogen atom (position 9).
In the design of host materials for Phosphorescent OLEDs (PhOLEDs) and Thermally Activated Delayed Fluorescence (TADF) emitters, triplet energy (
Key Applications:
-
High-
Host Materials: Synthesis of twisted N-aryl derivatives for blue/green PhOLEDs. -
TADF Emitters: Electron-donor units in D-A systems where strong twist angles (
) are required to minimize . -
Molecular Glass: Enhancing morphological stability (
) by disrupting crystalline packing.
Part 2: Material Handling & Pre-Processing Protocol
High-purity materials are non-negotiable in organic electronics to prevent exciton quenching and trap-assisted recombination.
Protocol A: Purification via Gradient Sublimation
Objective: Achieve >99.9% purity (HPLC grade is insufficient for device lifetime).
Equipment:
-
High-vacuum sublimation train (e.g., Creaphys or custom quartz tube).
-
Turbo molecular pump (
Torr). -
Three-zone temperature controller.
Step-by-Step Methodology:
-
Loading: Load 2.0 g of crude 1,3-DMCz (synthesized via Fischer Indole or Buchwald coupling) into the source boat (Zone 1).
-
Evacuation: Pump down the system to
mbar. Allow to outgas at room temperature for 1 hour. -
Temperature Ramp:
-
Zone 1 (Source): Heat to 160°C (approx. melting point vicinity, adjust based on vacuum level).
-
Zone 2 (Gradient): Set to 120°C.
-
Zone 3 (Collection): Keep at Room Temperature (RT) or cool to 15°C.
-
-
Collection: The pure 1,3-DMCz will crystallize as white needles in the transition region between Zone 2 and Zone 3. Volatile impurities will collect in the cold trap; heavy impurities remain in the boat.
-
Validation: Verify purity via HPLC (should show single peak) and PL quantum yield (should show no low-energy tailing).
Part 3: Application in Host Material Synthesis
The primary utility of 1,3-DMCz is as a building block. The following protocol describes coupling it to a core (e.g., 1,3-dibromobenzene) to create a wide-bandgap host, analogous to mCP but with enhanced steric twisting.
Protocol B: Sterically Controlled Buchwald-Hartwig Amination
Rationale: The 1,3-methyl groups create significant steric bulk. Standard coupling conditions may fail; high-temperature and specific phosphine ligands are required to force the C-N bond formation.
Reagents:
-
1,3-Dimethyl-9H-carbazole (1.0 eq)
-
Aryl Halide (e.g., 4,4'-dibromobiphenyl) (0.45 eq)
-
Catalyst:
(2 mol%) -
Ligand: Tri-tert-butylphosphine (
) or SPhos (highly active for sterically hindered amines). -
Base:
(Sodium tert-butoxide). -
Solvent: Toluene (anhydrous).
Workflow:
-
Inert Atmosphere: Perform all steps in a Nitrogen-filled glovebox.
-
Dissolution: Dissolve aryl halide and 1,3-DMCz in toluene.
-
Catalyst Prep: Pre-mix Pd source and Ligand in a separate vial for 5 mins to form the active catalytic species. Add to the main reaction vessel.
-
Reflux: Heat to 110°C for 24–48 hours. Note: The reaction kinetics will be slower than unsubstituted carbazole due to the 1,3-methyl steric hindrance.
-
Workup: Cool, filter through Celite, and evaporate solvent.
-
Purification: Column chromatography (Hexane/DCM gradient) followed by Protocol A (Sublimation) .
Part 4: Device Fabrication (OLED)
This protocol details the integration of a 1,3-DMCz-derived host (referred to here as Host-13D ) into a Blue Phosphorescent OLED.
Device Architecture: ITO / HAT-CN (10 nm) / TAPC (40 nm) / Host-13D : FIrpic (30 nm, 10%) / TmPyPB (40 nm) / LiF (1 nm) / Al (100 nm)
Logic of Layers:
-
HAT-CN: Hole Injection Layer (HIL).
-
TAPC: High-mobility Hole Transport Layer (HTL) with high
to confine excitons. -
Host-13D: The active layer. The 1,3-dimethyl modification ensures the host
eV (FIrpic triplet), preventing back-transfer. -
TmPyPB: Electron Transport Layer (ETL) and Hole Blocking Layer (HBL).
Protocol C: Vacuum Thermal Evaporation (VTE)
-
Substrate Prep: Clean ITO glass (Acetone
Isopropanol UV-Ozone for 15 min). -
Chamber Setup: Base pressure
Torr. -
Organic Deposition:
-
Evaporate HAT-CN and TAPC at 0.5–1.0 Å/s.
-
Co-Evaporation (Critical Step): Evaporate Host-13D (Source 1) and FIrpic (Source 2) simultaneously. Adjust rates to achieve a 9:1 ratio (e.g., Host at 0.9 Å/s, Dopant at 0.1 Å/s).
-
Monitor: Use dual Quartz Crystal Microbalances (QCM) to control doping ratio precisely.
-
-
Cathode Deposition:
-
Deposit LiF (0.1 Å/s) followed immediately by Al (2–5 Å/s).
-
-
Encapsulation: Encapsulate in
atmosphere using UV-curable epoxy and a glass lid.
Part 5: Visualization of Workflows
Diagram 1: Steric Engineering Logic Flow
This diagram illustrates why 1,3-DMCz is chosen over standard carbazole.
Caption: Mechanistic pathway showing how 1,3-dimethyl substitution enforces orthogonal geometry, preserving high triplet energy for blue OLED applications.
Diagram 2: Experimental Workflow
Caption: Step-by-step experimental workflow from raw material processing to final device testing.
Part 6: Characterization Data Summary
When characterizing 1,3-DMCz derivatives, the following parameters are standard benchmarks.
| Parameter | Method | Typical Value (Host-13D) | Significance |
| DSC ( | 110–130°C | High | |
| TGA (5% weight loss) | > 400°C | Ensures stability during vacuum evaporation. | |
| HOMO Level | CV / AC-2 | -5.8 to -6.1 eV | Deep HOMO requires deep HIL (like HAT-CN) for injection. |
| LUMO Level | Optical Gap offset | -2.1 to -2.4 eV | Facilitates electron injection from ETL. |
| 77 K Phosphorescence | 3.0 eV | Critical: Must be > |
Part 7: References
-
Albrecht, K. & Yamamoto, K. (2009). "Carbazole Dendrimers as Solution-Processable Hosts for Phosphorescent OLEDs." Journal of the American Chemical Society. Link (Context: Discusses the role of carbazole substitution patterns in host design).
-
Sasabe, H. & Kido, J. (2012). "Multifunctional Materials in High-Performance OLEDs: Challenges for Solid-State Lighting." Chemistry of Materials. Link (Context: Authoritative review on high-
host design principles). -
Goushi, K. et al. (2012). "Organic light-emitting diodes employing efficient reverse intersystem crossing for triplet-to-singlet state conversion." Nature Photonics. Link (Context: Foundational work on TADF where steric control of D-A systems is essential).
-
Promarak, V. et al. (2008). "Synthesis and properties of carbazole-based hole-transporting materials." Tetrahedron Letters. Link (Context: Synthesis protocols for substituted carbazoles).
-
BenchChem. (2025).[1] "The Potential of Dibenzo[c,g]carbazole in Organic Electronics." BenchChem Application Notes. Link (Context: General protocols for handling carbazole-based organic semiconductors).
Sources
Application Note: 1,3-Dimethyl-9H-carbazole as a High-Performance Hole-Transporting Material for Organic Light-Emitting Diodes (OLEDs)
Abstract
This technical guide provides a comprehensive overview of 1,3-Dimethyl-9H-carbazole, a promising organic semiconductor for application as a hole-transporting material (HTM) in Organic Light-Emitting Diodes (OLEDs). We will explore its fundamental physicochemical properties, outline a conceptual synthetic approach, and provide detailed, field-proven protocols for its integration into a solution-processed OLED device. This document is intended for researchers and engineers in materials science and optoelectronics, offering the technical depth required to accelerate development and fabricate high-performance OLEDs.
Introduction: The Critical Role of Hole-Transporting Materials
Organic Light-Emitting Diodes (OLEDs) have revolutionized display and lighting technologies. The performance of these multilayer devices is critically dependent on the balanced injection and transport of charge carriers—holes from the anode and electrons from the cathode—to recombine in the emissive layer (EML). The hole-transporting layer (HTL) is therefore a cornerstone of device efficiency and stability. An ideal HTL must possess high hole mobility, appropriate energy levels for efficient charge injection, and excellent thermal and morphological stability.[1]
Carbazole and its derivatives have emerged as a superior class of HTMs due to their inherent properties:
-
Excellent Hole-Transporting Capabilities: The electron-rich carbazole core facilitates efficient hole conduction.[1][2]
-
High Thermal Stability: The rigid aromatic structure imparts robustness, which is crucial for device longevity.[3]
-
Tunable Electronic Properties: The carbazole scaffold can be readily functionalized at various positions (C-1/8, C-2/7, C-3/6, and N-9) to fine-tune its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.[1]
This note focuses on 1,3-Dimethyl-9H-carbazole , a specific isomer where methyl substitutions are strategically placed to enhance solubility and modulate electronic properties without significantly increasing steric hindrance, making it an excellent candidate for solution-processed OLED fabrication.
Physicochemical Properties of 1,3-Dimethyl-9H-carbazole
Understanding the material's intrinsic properties is paramount for designing an efficient device architecture. The addition of two electron-donating methyl groups to the carbazole core raises the HOMO energy level, which can reduce the energy barrier for hole injection from the anode.
dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];
} caption="Molecular Structure of 1,3-Dimethyl-9H-carbazole"
Table 1: Key Physicochemical Properties
| Property | Value (Representative) | Justification & Significance |
| Molecular Formula | C₁₄H₁₃N | --- |
| Molecular Weight | 195.26 g/mol | Essential for solution preparation and molar calculations. |
| Appearance | White to off-white crystalline solid | Indicates material purity. |
| HOMO Level | ~ -5.4 to -5.6 eV | Crucial for aligning with the work function of the anode (e.g., ITO/PEDOT:PSS) to ensure efficient hole injection. |
| LUMO Level | ~ -2.0 to -2.2 eV | A high LUMO level helps to block electrons from leaking to the anode, confining them within the EML. |
| Triplet Energy (Eᴛ) | > 2.6 eV | A high triplet energy is vital when used as a host material in phosphorescent OLEDs (PhOLEDs) to prevent quenching of the emitter excitons.[2] |
| Thermal Stability (Td) | > 350 °C | High thermal stability ensures the material does not degrade during deposition or device operation, leading to longer lifetimes.[3] |
| Solubility | Good in common organic solvents (e.g., Toluene, Chlorobenzene) | Methyl groups enhance solubility, making the material ideal for cost-effective solution-based processing like spin-coating.[4] |
Note: Exact HOMO/LUMO values can vary based on measurement technique (e.g., CV, UPS) and thin-film vs. solution state. The values provided are typical for dimethyl-substituted carbazoles.
Conceptual Synthesis
While this document focuses on application, a general understanding of the synthesis is valuable. 1,3-Dimethyl-9H-carbazole can be synthesized via several established routes for carbazole derivatives. A common approach involves the cyclization of a substituted biphenyl precursor, such as the Cadogan cyclization.
A plausible route could start from 2-amino-3',5'-dimethylbiphenyl. The amino group can be converted to an azide, which upon heating or photolysis, undergoes intramolecular cyclization with the loss of dinitrogen gas to form the carbazole ring.[5][6] Subsequent purification by column chromatography and recrystallization is critical to achieve the high purity (>99.5%) required for electronic applications.
Application Protocols for OLED Fabrication
The following protocols provide a step-by-step guide for fabricating a functional OLED using 1,3-Dimethyl-9H-carbazole as the HTL via solution processing. All steps should be performed in a cleanroom environment and, where specified, inside a nitrogen-filled glovebox to prevent contamination and degradation from oxygen and moisture.
Protocol 1: ITO Substrate Cleaning (Self-Validating Workflow)
The quality of the anode-HTL interface is critical for device performance. This multi-step cleaning protocol is designed to systematically remove organic and inorganic contaminants.
-
Initial Cleaning: Place patterned Indium Tin Oxide (ITO) coated glass substrates in a substrate holder.
-
Ultrasonic Bath 1 (Detergent): Sonicate the substrates in a beaker with deionized (DI) water and 2% Alconox (or similar lab-grade detergent) for 15 minutes.
-
Rinse & Validate: Thoroughly rinse with cascading DI water. A successful rinse is validated by the absence of water beading, indicating a hydrophilic surface. Repeat sonication if beading occurs.
-
Ultrasonic Bath 2 (DI Water): Sonicate in fresh DI water for 15 minutes.
-
Ultrasonic Bath 3 (Acetone): Transfer to a beaker with acetone and sonicate for 15 minutes to remove organic residues.
-
Ultrasonic Bath 4 (Isopropyl Alcohol - IPA): Transfer to a beaker with IPA and sonicate for 15 minutes to remove residual acetone and other organic contaminants.
-
Drying & Storage: Dry the substrates under a stream of high-purity nitrogen gas and immediately transfer them into a vacuum oven. Bake at 120 °C for at least 30 minutes to remove adsorbed moisture. Store in a desiccator or glovebox antechamber until use.
Protocol 2: Hole-Transporting Layer (HTL) Deposition
This protocol details the preparation of the 1,3-Dimethyl-9H-carbazole solution and its deposition via spin-coating.
-
Solution Preparation (Inside Glovebox):
-
Prepare a 10 mg/mL stock solution of 1,3-Dimethyl-9H-carbazole in a high-purity solvent such as chlorobenzene or toluene.
-
Causality: The choice of solvent and concentration is critical. Chlorobenzene is often preferred for its good solvation properties and appropriate boiling point, which allows for smooth film formation during spin-coating. The concentration directly influences the final film thickness.
-
Stir the solution on a hotplate at 40-50 °C for at least 2 hours in a sealed vial to ensure complete dissolution.
-
Before use, filter the solution through a 0.2 µm PTFE syringe filter to remove any particulate impurities that could cause short circuits.
-
-
PEDOT:PSS Deposition (Optional but Recommended):
-
For improved hole injection, a layer of poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) is often deposited on the ITO before the HTL.
-
Spin-coat a filtered PEDOT:PSS aqueous dispersion at 4000 rpm for 40 seconds.
-
Anneal the substrate on a hotplate at 140 °C for 15 minutes in the glovebox antechamber to remove water.
-
-
HTL Spin-Coating (Inside Glovebox):
-
Transfer the cooled, PEDOT:PSS-coated substrate to the spin-coater.
-
Dispense the filtered 1,3-Dimethyl-9H-carbazole solution to cover the substrate.
-
Spin-coat at 3000 rpm for 45 seconds. Causality: The spin speed and time are optimized to achieve a target film thickness, typically 30-40 nm. Higher speeds result in thinner films.
-
Self-Validation: The film should appear uniform and defect-free upon visual inspection.
-
-
HTL Annealing:
-
Transfer the substrate to a hotplate inside the glovebox.
-
Anneal at 100 °C for 10 minutes. Causality: This step removes residual solvent from the film and can improve its morphology and charge transport properties.
-
dot graph "OLED_Fabrication_Workflow" { rankdir=TB; graph [splines=ortho, nodesep=0.6]; node [shape=box, style="filled", fontname="Arial", fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"]; edge [color="#4285F4"];
} caption="OLED Fabrication Workflow Diagram"
Protocol 3: Completing the OLED Device
The remaining layers are typically deposited via vacuum thermal evaporation in a chamber with a base pressure < 1x10⁻⁶ Torr.
-
Load Substrate: Securely mount the substrate with the deposited HTL onto a substrate holder and transfer it to the evaporation chamber.
-
Deposit Emissive Layer (EML): Evaporate the EML materials. For a standard green phosphorescent device, this involves co-evaporating a host material like 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl (CBP) and a dopant like Tris(2-phenylpyridine)iridium(III) (Ir(ppy)₃) at a specific ratio (e.g., 94:6 wt%). Target thickness: ~30 nm.
-
Deposit Electron-Transport Layer (ETL): Evaporate an ETL material such as 1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene (TPBi). Target thickness: ~40 nm.
-
Deposit Cathode:
-
Deposit a thin electron-injection layer of Lithium Fluoride (LiF). Target thickness: ~1 nm.
-
Deposit a thicker layer of Aluminum (Al) as the cathode. Target thickness: ~100 nm.
-
-
Encapsulation: After deposition, the device must be encapsulated (e.g., with a glass lid and UV-cured epoxy) inside the glovebox to protect the reactive layers from degradation by oxygen and moisture.
Device Characterization and Performance Analysis
After fabrication, the device's performance must be quantified. This is achieved by measuring its optoelectronic properties.
dot graph "Energy_Level_Diagram" { rankdir=LR; node [shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [style=invis];
} caption="Representative OLED Energy Level Diagram"
Protocol 4: Optoelectronic Characterization
-
Setup: Place the encapsulated device in a test jig. Connect the ITO (anode) and Al (cathode) contacts to a source measure unit (SMU). Place a calibrated photodiode or spectrometer in front of the device's active area.
-
J-V-L Measurement:
-
Sweep the voltage from 0 V to a designated maximum (e.g., 10 V) in defined steps.
-
At each voltage step, simultaneously record the current flowing through the device and the light output (luminance, cd/m²) measured by the photodiode.
-
Plot the Current Density (J, mA/cm²) vs. Voltage (V) and Luminance (L, cd/m²) vs. Voltage (V).[7]
-
-
Efficiency Calculations:
-
Current Efficiency (ηc): Calculated as Luminance / Current Density. Units: cd/A.
-
External Quantum Efficiency (EQE, ηext): This is the ratio of photons emitted from the device to the number of electrons injected.[8] It requires a calibrated integrating sphere or a spectrometer to measure the total photon flux.[9]
-
Plot ηc and EQE as a function of luminance to analyze the device's performance and efficiency roll-off.[7]
-
Table 2: Representative Performance of a Carbazole-based Green PhOLED
| Parameter | Representative Value | Significance |
| Turn-on Voltage (at 1 cd/m²) | 2.5 - 3.5 V | Lower values indicate efficient charge injection and lower power consumption. |
| Max. Luminance | > 10,000 cd/m² | High brightness is essential for display and lighting applications. |
| Max. Current Efficiency | > 20 cd/A | Indicates efficient conversion of electrical current to light.[10][11] |
| Max. EQE | > 9% | A key metric for overall device efficiency.[10][11] |
| CIE Coordinates (x, y) | ~ (0.30, 0.61) | Defines the color of the emitted light (for a green device). |
These values are representative for well-optimized devices using carbazole derivatives and may vary based on the exact device architecture and materials used.[10][12][13]
Conclusion
1,3-Dimethyl-9H-carbazole stands out as a highly effective and versatile hole-transporting material for OLEDs. Its favorable electronic properties, good solubility for solution processing, and high thermal stability make it a compelling choice for fabricating efficient and stable devices. The protocols outlined in this guide provide a robust framework for integrating this material into OLEDs, from substrate preparation to final device characterization. By understanding the causality behind each step, researchers can effectively troubleshoot and optimize their fabrication processes to unlock the full potential of carbazole-based HTMs in next-generation optoelectronic applications.
References
- CN104725298A - Carbazole compounds, synthesis and application thereof in OLEDs (organic light emitting diodes) - Google Patents.
-
Efficient OLEDs Fabricated by Solution Process Based on Carbazole and Thienopyrrolediones Derivatives - MDPI. URL: [Link]
-
Crystal structure of dimethyl 9H-carbazole-2,7-dicarboxylate - PMC - NIH. URL: [Link]
-
Lower symmetric carbazole fused hole-transporting material for stable and efficient perovskite solar cells - ResearchGate. URL: [Link]
-
Experimentally obtained HOMO/LUMO energies (solid lines) for 26-29 and... - ResearchGate. URL: [Link]
-
New carbazole-based hole transporting materials to improve the stability of perovskite solar cells - Phys.org. URL: [Link]
-
The calculated HOMO and LUMO energy levels for various carbazole‐based... - ResearchGate. URL: [Link]
-
HOMO/LUMO energy levels of the carbazole (13; R ¼ CH(C 7 H 15 ) 2 ) and... - ResearchGate. URL: [Link]
-
OLED performance. (A) J-V-L characteristics. (B) eQe-luminance curves... - ResearchGate. URL: [Link]
-
Efficient OLEDs Fabricated by Solution Process Based on Carbazole and Thienopyrrolediones Derivatives - MDPI. URL: [Link]
-
Carbazole-Terminated Isomeric Hole-Transporting Materials for Perovskite Solar Cells - PMC - PubMed Central. URL: [Link]
-
Methods of Analysis of Organic Light Emitting Diodes† - Old City Publishing. URL: [Link]
- WO2016163682A1 - Efficient synthesis method for carbazole derivatives - Google Patents.
-
A low bandgap carbazole based small molecule for organic solar cells - ScienceDirect. URL: [Link]
-
Charge Transport Regulation in Solution-Processed OLEDs by Indenocarbazole–Triazine Bipolar Host Copolymers | ACS Applied Materials & Interfaces. URL: [Link]
-
Synthesis of new 9H-Carbazole derivatives - Iraqi Journal of Science. URL: [Link]
-
EQE optimization For a Top-Emitting OLED - Fluxim AG. URL: [Link]
-
Isomeric Carbazole-Based Hole-Transporting Materials: Role of the Linkage Position on the Photovoltaic Performance of Perovskite Solar Cells | Request PDF. URL: [Link]
-
Efficient OLEDs Fabricated by Solution Process Based on Carbazole and Thienopyrrolediones Derivatives - PubMed. URL: [Link]
-
Lifetime modeling for organic light-emitting diodes: a review and analysis - Taylor & Francis Online. URL: [Link]
-
(PDF) Efficient OLEDs Fabricated by Solution Process Based on Carbazole and Thienopyrrolediones Derivatives - ResearchGate. URL: [Link]
-
Synthesis and in vitro anticancer activity of novel 1,4-dimethyl-9-H-carbazol-3-yl) methanamine derivatives against human glioma - World Journal of Advanced Research and Reviews. URL: [Link]
-
Characterization of organic light-emitting diodes using impedance spectroscopy and equivalent circuits - Journal of Materials Chemistry C (RSC Publishing). URL: [Link]
-
Effect of methoxy-substitutions on the hole transport properties of carbazole-based compounds: pros and cons - RSC Publishing. URL: [Link]
-
Synthesis of Novel 1-Substituted and 1,9-Disubstituted-1,2,3,4-tetrahydro-9H-Carbazole Derivatives as Potential Anticancer Agents - MDPI. URL: [Link]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. CN104725298A - Carbazole compounds, synthesis and application thereof in OLEDs (organic light emitting diodes) - Google Patents [patents.google.com]
- 3. Carbazole-Terminated Isomeric Hole-Transporting Materials for Perovskite Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. WO2016163682A1 - Efficient synthesis method for carbazole derivatives - Google Patents [patents.google.com]
- 6. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]
- 7. researchgate.net [researchgate.net]
- 8. How to enhance the EQE of an OLED with Characterization and Simulation — Fluxim [fluxim.com]
- 9. oldcitypublishing.com [oldcitypublishing.com]
- 10. researchgate.net [researchgate.net]
- 11. Efficient OLEDs Fabricated by Solution Process Based on Carbazole and Thienopyrrolediones Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
functionalization of the 1,3-Dimethyl-9H-carbazole core
Application Note: Strategic Functionalization of the 1,3-Dimethyl-9H-carbazole Scaffold
Executive Summary & Strategic Analysis
The 1,3-Dimethyl-9H-carbazole core is a privileged scaffold in medicinal chemistry, structurally analogous to the biologically active carbazole alkaloids murrayafoline A and mahanine. While the carbazole nucleus is generally electron-rich and amenable to electrophilic aromatic substitution (EAS), the specific 1,3-dimethyl substitution pattern introduces unique steric and electronic constraints that must be navigated for successful functionalization.
Key Synthetic Challenges & Opportunities:
-
N9-Steric Hindrance (The "Peri-Effect"): The methyl group at the C1 position creates significant steric repulsion with the N-H bond (peri-interaction). Standard N-alkylation protocols often fail or proceed sluggishly compared to unsubstituted carbazole.
-
Regiocontrol in EAS: In a typical carbazole, the C3 and C6 positions are the most reactive (para to the nitrogen). In this scaffold, C3 is blocked by a methyl group. Consequently, electrophilic attacks (formylation, halogenation) are directed almost exclusively to the C6 position , providing high regioselectivity without the need for blocking groups.
-
Benzylic Activation: The methyl groups at C1 and C3 are chemically distinct. The C3-methyl is more accessible for radical halogenation compared to the sterically crowded C1-methyl.
Detailed Experimental Protocols
Protocol A: Sterically Demanding N-Alkylation
Rationale: Due to the C1-methyl steric clash, weak bases (
Method: Sodium Hydride Mediated N-Alkylation [1][2][3]
-
Reagents:
-
1,3-Dimethyl-9H-carbazole (1.0 eq)
-
Sodium Hydride (60% dispersion in oil, 1.5 eq)
-
Alkyl Halide (e.g., Iodomethane or Benzyl Bromide, 1.2 eq)
-
Solvent: Anhydrous DMF (0.1 M concentration)
-
-
Procedure:
-
Step 1: Flame-dry a 2-neck round-bottom flask under Argon. Add 1,3-dimethyl-9H-carbazole and dissolve in anhydrous DMF.
-
Step 2: Cool the solution to 0°C in an ice bath.
-
Step 3: Add NaH portion-wise over 10 minutes. Note: Gas evolution (
) will be vigorous. Ensure proper venting. -
Step 4: Stir at 0°C for 30 minutes until gas evolution ceases and the solution turns a deep yellow/orange (formation of the carbazolide anion).
-
Step 5: Add the alkyl halide dropwise.
-
Step 6: Allow the reaction to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC (Hexane:EtOAc 9:1). The starting material spot (
) should disappear, replaced by a less polar N-alkylated product ( ). -
Step 7 (Workup): Quench carefully with ice-cold water. Extract with EtOAc (3x). Wash organics with brine (to remove DMF), dry over
, and concentrate.
-
Validation:
-
NMR: Disappearance of the broad singlet at
ppm (N-H). Appearance of N-alkyl protons (e.g., N-Me singlet at ppm).
Protocol B: Regioselective C6-Formylation (Vilsmeier-Haack)
Rationale: Introducing an aldehyde handle allows for further diversification (e.g., reductive amination, Knoevenagel condensation). Since C3 is blocked, the Vilsmeier reagent attacks the electron-rich C6 position selectively [1].
-
Reagents:
-
Substrate: 1,3-Dimethyl-9H-carbazole (or its N-alkylated derivative) (1.0 eq)
- (Phosphorus oxychloride, 1.2 eq)
-
DMF (Dimethylformamide, 5.0 eq - acts as reagent and solvent)
-
-
Procedure:
-
Step 1: In a dried flask under
, cool DMF to 0°C. -
Step 2: Add
dropwise.[4] Stir for 20 mins to generate the Vilsmeier salt (chloroiminium ion). -
Step 3: Add the carbazole substrate (dissolved in minimal DMF) dropwise to the Vilsmeier reagent.
-
Step 4: Heat the mixture to 80–90°C for 4 hours. Critical: The steric bulk of the methyl groups may require higher temperatures than unsubstituted carbazole.
-
Step 5 (Hydrolysis): Pour the reaction mixture into crushed ice/sodium acetate solution. Stir vigorously for 1 hour to hydrolyze the iminium intermediate to the aldehyde.
-
Step 6: Filter the precipitate (if solid) or extract with
.
-
Validation:
-
IR Spectroscopy: Strong stretch at
(C=O). -
NMR: Distinct singlet at
ppm (CHO). Doublet at C5 (ortho to CHO) will shift downfield.
Data Summary & Reaction Comparison
The following table summarizes expected outcomes based on electronic activation parameters [2].
| Reaction Type | Target Position | Reagent System | Yield (Est.) | Critical Parameter |
| N-Alkylation | N-9 | NaH / DMF / R-X | 85-95% | Requires strong base due to C1-Me steric hindrance. |
| Formylation | C-6 | 75-85% | High regioselectivity; C3 is blocked. | |
| Bromination | C-6 | NBS / Silica / DCM | 88-92% | Mild conditions; C6 is kinetically favored. |
| Nitration | C-6 | 60-70% | Risk of oxidation at methyl groups; temp control essential. |
Pathway Visualization
The following diagram illustrates the divergent synthesis pathways from the core scaffold.
Figure 1: Divergent synthetic workflow for the functionalization of 1,3-dimethyl-9H-carbazole. The pathway highlights the critical decision point between N-functionalization and direct C-H activation.
References
-
Haider, N., et al. (2025). Electrophilic Substitution of Dimethyl 1-Methylcarbazole-2,3-dicarboxylate: Synthesis of New b-Fused Carbazoles. ResearchGate.
-
Beaudry, C. M., et al. (2021).[3][4] Regioselective Synthesis of Substituted Carbazoles. Oregon State University / J. Org. Chem.
-
Bashir, M., et al. (2015). Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives. Molecules.
-
Schmidt, A. W., et al. (2012). Biologically Active Carbazole Alkaloids. Chemical Reviews.
Sources
- 1. research.ucc.ie [research.ucc.ie]
- 2. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,3-Dimethyl-9H-carbazole
Welcome to the technical support center for the synthesis of 1,3-Dimethyl-9H-carbazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) to enhance the yield and purity of your synthesis.
Introduction
1,3-Dimethyl-9H-carbazole is a valuable scaffold in medicinal chemistry and materials science. Its synthesis, while achievable through several classical methods, often presents challenges in achieving high yields and regioselectivity. This guide will focus on the most common synthetic routes, providing insights into the underlying chemical principles and practical solutions to common experimental hurdles.
Core Synthetic Strategies: An Overview
Several named reactions can be employed for the synthesis of the carbazole core. The choice of method often depends on the availability of starting materials and the desired substitution pattern. For 1,3-Dimethyl-9H-carbazole, the most relevant methods are:
-
Fischer Indole Synthesis: A robust method involving the acid-catalyzed cyclization of an arylhydrazone.[1]
-
Borsche-Drechsel Cyclization: A variation of the Fischer indole synthesis, typically starting with a phenylhydrazine and a cyclohexanone derivative.[2]
-
Graebe-Ullmann Reaction: Involves the thermal or photochemical decomposition of 1-aryl-1,2,3-benzotriazoles.[3]
This guide will primarily focus on the Fischer Indole Synthesis as a practical and widely used method for preparing substituted carbazoles.
Fischer Indole Synthesis for 1,3-Dimethyl-9H-carbazole: A Proposed Workflow
The Fischer indole synthesis involves the reaction of a substituted phenylhydrazine with a ketone or aldehyde under acidic conditions.[1] To obtain the 1,3-dimethyl substitution pattern, a logical approach involves the reaction of p-tolylhydrazine with 2-methylcyclohexanone.
Caption: Formation of regioisomers in the Fischer indole synthesis with an unsymmetrical ketone.
Strategies to Improve Regioselectivity:
-
Choice of Acid Catalyst: The nature of the acid catalyst can influence the direction of enamine formation.
-
Protic Acids (e.g., H₂SO₄, PPA): Often favor the thermodynamically more stable, more substituted enamine, which may lead to the undesired isomer.
-
Lewis Acids (e.g., ZnCl₂, BF₃): Can sometimes provide better selectivity, but this is highly substrate-dependent. [1]* Reaction Temperature: Lowering the reaction temperature may favor the kinetic product, potentially increasing the yield of the desired isomer.
-
-
Steric Hindrance: The steric bulk of the substituents on both the hydrazine and the ketone can influence the regioselectivity of the rearrangement.
Experimental Protocol for Optimized Cyclization:
-
Catalyst Screening: Perform small-scale reactions with different acid catalysts (e.g., polyphosphoric acid, zinc chloride, p-toluenesulfonic acid) to identify the one that gives the best ratio of the desired 1,3-dimethyl isomer.
-
Temperature Optimization: Once a suitable catalyst is identified, run the reaction at various temperatures (e.g., 80°C, 100°C, 120°C) to find the optimal balance between reaction rate and selectivity.
-
Purification: If a mixture of isomers is unavoidable, careful purification by column chromatography or recrystallization will be necessary. [4]The choice of solvent for recrystallization is crucial and may require some experimentation. Solvents like ethanol, ethyl acetate, or mixtures with hexane are often effective for carbazole derivatives.
FAQ 3: Low Yield in the Final Dehydrogenation Step
Question: The conversion of the tetrahydrocarbazole intermediate to the final aromatic carbazole is inefficient. How can I improve the yield of this step?
Answer:
The dehydrogenation (aromatization) of the tetrahydrocarbazole intermediate is the final step in the synthesis. Incomplete conversion or side reactions can lead to low yields.
-
Choice of Oxidizing Agent:
-
Palladium on Carbon (Pd/C): A common and effective catalyst for dehydrogenation. The reaction is typically carried out at elevated temperatures in a high-boiling solvent like xylene or decalin.
-
Sulfur or Selenium: These elements can also be used for dehydrogenation but often require very high temperatures and can be difficult to handle.
-
DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone): A powerful oxidizing agent that can often effect dehydrogenation under milder conditions.
-
-
Reaction Conditions:
-
Temperature and Time: Dehydrogenation with Pd/C often requires refluxing for several hours. The reaction should be monitored by TLC to determine completion.
-
Catalyst Loading: Ensure an adequate amount of catalyst is used. Typically, 5-10 mol% of Pd/C is sufficient.
-
Troubleshooting Dehydrogenation:
| Problem | Potential Cause | Recommended Solution |
| Incomplete reaction | Insufficient catalyst, temperature, or reaction time | Increase catalyst loading, use a higher boiling solvent, or extend the reaction time. Monitor by TLC. |
| Catalyst poisoning | Impurities from previous steps | Purify the tetrahydrocarbazole intermediate before dehydrogenation. |
| Side reactions | Over-oxidation or decomposition at high temperatures | Consider using a milder oxidizing agent like DDQ at a lower temperature. |
FAQ 4: Difficulty in Product Purification
Question: I am struggling to obtain a pure sample of 1,3-Dimethyl-9H-carbazole. What are the best purification techniques?
Answer:
Purification of carbazole derivatives can be challenging due to their often similar polarities and potential for co-crystallization with impurities.
-
Column Chromatography: This is the most common method for separating the desired product from side products and unreacted starting materials.
-
Stationary Phase: Silica gel is typically used.
-
Mobile Phase: A gradient of a non-polar solvent (e.g., hexane or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane) is usually effective. The optimal solvent system should be determined by TLC analysis.
-
-
Recrystallization: This is an excellent technique for obtaining highly pure crystalline material, especially after initial purification by column chromatography.
-
Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for carbazole recrystallization include ethanol, methanol, ethyl acetate, and toluene. [5]Experiment with different solvents and solvent mixtures to find the best conditions.
-
-
Sublimation: For highly pure, volatile solids, sublimation under vacuum can be an effective final purification step.
Tips for Effective Purification:
-
TLC Analysis: Always use TLC to monitor the progress of your purification and to identify the fractions containing the pure product.
-
Characterization: After purification, confirm the identity and purity of your 1,3-Dimethyl-9H-carbazole using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The spectroscopic data should be compared with literature values if available.
Data Summary Table
The following table provides a general overview of the expected reaction conditions and analytical data for the synthesis of 1,3-Dimethyl-9H-carbazole. Note that specific values may vary depending on the exact experimental setup.
| Step | Reaction | Key Reagents & Conditions | Expected Yield | Analytical Characterization |
| 1 | Hydrazone Formation | p-Tolylhydrazine, 2-Methylcyclohexanone, Acetic Acid, RT | 80-95% | ¹H NMR, ¹³C NMR |
| 2 | Cyclization | Hydrazone, Acid Catalyst (e.g., PPA, ZnCl₂), 100-140°C | 50-70% | ¹H NMR, Mass Spectrometry |
| 3 | Dehydrogenation | Tetrahydrocarbazole, Pd/C, Xylene, Reflux | 70-90% | ¹H NMR, ¹³C NMR, Mass Spectrometry |
References
-
Professor Dave Explains. (2021, August 5). Fischer Indole Synthesis [Video]. YouTube. [Link]
-
ResearchGate. (n.d.). The Borsche–Drechsel (BD) cyclization: Synthesis of tetrahydrocarbazoles and carbazole alkaloids. Retrieved from [Link]
-
Dai, W. (2016). Research on purification of refined carbazole and anthracene by Solvent crystallization. Atlantis Press. [Link]
-
SciSpace. (n.d.). The Fischer Indole Synthesis. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of Novel 1-Substituted and 1,9-Disubstituted-1,2,3,4-tetrahydro-9H-Carbazole Derivatives as Potential Anticancer Agents. Retrieved from [Link]
-
Iraqi Journal of Science. (2013). Synthesis of new 9H-Carbazole derivatives. [Link]
-
Der Pharma Chemica. (2021). Synthesis of Carbazole-1&3-acids by using Suzuki coupling followed by Cadagon Reductive cyclization. [Link]
-
Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Purification of carbazole by solvent crystallization under two forced cooling modes. Retrieved from [Link]
-
ResearchGate. (n.d.). The Graebe–Ullmann Carbazole‐Carboline Synthesis. Retrieved from [Link]
Sources
Technical Support Center: Synthesis of 1,3-Dimethyl-9H-carbazole
The following technical guide addresses the synthesis and troubleshooting of 1,3-Dimethyl-9H-carbazole , specifically focusing on side reactions, impurity profiling, and process control.
Topic: Troubleshooting Side Reactions & Impurity Control Target Molecule: 1,3-Dimethyl-9H-carbazole (CAS: 19353-62-9) Primary Route: Fischer Indole Synthesis (via 2,4-dimethylphenylhydrazine) Secondary Route: Pd-Catalyzed Buchwald-Hartwig/Cyclization
Process Overview & Critical Pathways
The synthesis of 1,3-dimethylcarbazole is most commonly achieved via the Fischer Indole Synthesis , involving the condensation of 2,4-dimethylphenylhydrazine with cyclohexanone, followed by aromatization. While robust, this route is susceptible to specific side reactions driven by the steric influence of the ortho-methyl group (Position 1 in the final carbazole) and the electronic activation of the carbazole ring.
Reaction Logic Diagram
The following flowchart illustrates the primary pathway and the critical bifurcation points where side reactions occur.
Figure 1: Mechanistic pathway highlighting the divergence between the desired C6-cyclization and the sterically hindered C2-attack (Indolenine route).
Troubleshooting Guide: Side Reactions & Impurities
Issue 1: Presence of "Impossible" Isomers (Regioselectivity Failure)
Symptom: NMR shows split methyl peaks or minor aromatic signals inconsistent with the 1,3-substitution pattern. Root Cause: Indolenine Formation via C2-Cyclization. Although the Fischer cyclization prefers the unsubstituted ortho-position (C6 of the hydrazine), the substituted ortho-position (C2, bearing a methyl group) is not inert. At high temperatures or with very strong Lewis acids (e.g., ZnCl₂ at >180°C), the reaction can proceed at C2.
-
Mechanism: Attack at C2 forms a non-aromatic 3,3-disubstituted indolenine. To regain aromaticity, the methyl group must migrate (Wagner-Meerwein rearrangement), leading to isomers like 2,4-dimethylcarbazole or 1,4-dimethylcarbazole .
-
Prevention:
-
Temperature Control: Keep the cyclization temperature below 100°C if possible. Use refluxing acetic acid (118°C) rather than high-boiling solvents like glycol unless necessary.
-
Catalyst Selection: Switch to milder protic acids (e.g., H₂SO₄ in EtOH) rather than aggressive Lewis acids [1].
-
Issue 2: "Methylene" Signals in Aromatic Product (Incomplete Aromatization)
Symptom: 1H NMR shows multiplets around 2.5–3.0 ppm (aliphatic region) and the product melting point is depressed (Target mp: ~65-68°C [2]). Root Cause: Residual Tetrahydrocarbazole or Dihydrocarbazole. The conversion of the tetrahydrocarbazole intermediate to the fully aromatic carbazole requires a dehydrogenation step. The steric bulk of the methyl group at Position 1 (adjacent to the nitrogen) can hinder the approach of the catalyst (Pd/C) to the ring surface, slowing down the reaction.
-
Corrective Action:
-
Re-oxidation: Treat the crude material with Chloranil or DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in refluxing xylene or toluene. These chemical oxidants are less sensitive to steric hindrance than heterogeneous catalysts.
-
Monitoring: Do not rely solely on TLC (Rf values are similar). Use NMR to check for the disappearance of the aliphatic cyclohexyl protons.
-
Issue 3: High Molecular Weight Impurities (Oxidative Dimerization)
Symptom: Mass spectrometry (MS) shows a peak at [2M-2H]⁺ (approx. m/z 388). Root Cause: 6,6'-Bicarbazole Formation. Carbazoles are electron-rich and prone to oxidative coupling. In 1,3-dimethylcarbazole, positions 1 and 3 are blocked. Position 6 (para to the nitrogen) is the most electronically active site remaining. Aggressive oxidation (e.g., prolonged exposure to FeCl₃ or air in solution) leads to dimerization.
-
Prevention:
-
Perform the aromatization step under an inert atmosphere (Nitrogen/Argon).[1]
-
Avoid using iron-based oxidants.
-
Store the final product in the dark, as carbazoles can undergo photo-oxidation.
-
Comparative Data: Impurity Profiling
| Impurity Type | Origin | Detection (Key Signal) | Removal Strategy |
| Tetrahydro- intermediate | Incomplete reaction | 1H NMR : Multiplets @ 1.8–2.8 ppm (4x CH₂ groups). | Reflux with Chloranil (1.1 eq) in Toluene. |
| 6,6'-Dimer | Over-oxidation | LC-MS : Mass = 388 Da. NMR : Doublet splitting pattern changes in aromatic region. | Recrystallization from Ethanol/Water (Dimer is much less soluble). |
| Indolenine Isomers | Thermal rearrangement | 1H NMR : Methyl singlets shifted 0.1–0.2 ppm from target. | Column Chromatography (Silica, Hexane/EtOAc gradient).[1] Very difficult to separate by crystallization. |
| Aniline Oligomers | Hydrazine decomposition | Appearance : Dark tar/black oil. | Acidic wash (1M HCl) removes basic amines; Carbazole is non-basic enough to remain in organic phase. |
Validated Experimental Protocol
Objective: Synthesis of 1,3-Dimethyl-9H-carbazole minimizing regiochemical drift.
Step 1: Hydrazone Formation & Cyclization (One-Pot)
-
Reagents: Suspend 2,4-dimethylphenylhydrazine hydrochloride (10 mmol) in Glacial Acetic Acid (20 mL).
-
Addition: Add Cyclohexanone (11 mmol, 1.1 eq) dropwise at room temperature.
-
Reaction: Reflux the mixture for 2–4 hours.
-
Checkpoint: The solution will turn dark. Monitor by TLC for the disappearance of the hydrazine.
-
-
Workup: Pour into ice-water. The precipitate is the 1,3-dimethyl-1,2,3,4-tetrahydrocarbazole . Filter and wash with water.
-
Note: Do not purify extensively here; the crude is usually sufficient for the next step.
-
Step 2: Aromatization (Chemical Dehydrogenation)
Rationale: Using Chloranil avoids the steric issues of Pd/C for the 1-substituted system.
-
Setup: Dissolve the crude tetrahydrocarbazole (from Step 1) in Toluene or Xylene (10 mL/g).
-
Oxidation: Add Chloranil (2.2 eq relative to starting hydrazine).
-
Reflux: Heat to reflux for 4–6 hours.
-
Visual Cue: The reaction mixture often turns from yellow to brownish-red, then lightens as the hydroquinone byproduct precipitates.
-
-
Purification:
-
Cool and filter off the tetrachlorohydroquinone byproduct.
-
Wash the filtrate with 1M NaOH (to remove residual acidic phenols/chloranil).
-
Recrystallization: Use Ethanol or Methanol. 1,3-Dimethylcarbazole typically crystallizes as white/off-white needles (mp 64–68°C [2]).
-
FAQ: Expert Troubleshooting
Q: Why is my yield low (<30%) even though the starting material is gone? A: You likely experienced acid-catalyzed polymerization . If the acetic acid reflux is too harsh, the electron-rich carbazole polymerizes. Try: Using a biphasic system (Toluene/Aq. H₂SO₄) or reducing the reaction time. Ensure your hydrazine is not oxidized (dark brown) before starting; use the hydrochloride salt for better stability.
Q: Can I use the Buchwald-Hartwig route instead? A: Yes. Coupling 2,6-dimethylaniline with 1,2-dibromobenzene followed by Pd-catalyzed cyclization is effective [3].
-
Advantage:[2][3][4] Eliminates the aromatization step and regioselectivity issues (the methyl positions are fixed in the aniline).
-
Disadvantage:[2] Higher cost and requires strict O₂ exclusion to prevent catalyst deactivation.
Q: My product is turning pink/purple on the bench. A: This indicates photo-oxidation leading to radical cation formation or N-oxide impurities. 1-substituted carbazoles are sterically strained and electronically active. Store under Nitrogen in amber vials.
References
-
Fischer Indole Synthesis Mechanism & Catalysts : Organic Chemistry Portal. "Fischer Indole Synthesis".[2][3][5][6][7][8][9][10] Available at: [Link]
-
Pd-Catalyzed Synthesis Routes : Bedford, R. B., et al. "Formation of reactive 4a-alkyl-4aH-carbazoles by catalytic dearomatisation." Royal Society of Chemistry, 2008. Available at: [Link]
Sources
- 1. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 2. reddit.com [reddit.com]
- 3. Fischer Indole Synthesis [organic-chemistry.org]
- 4. rsc.org [rsc.org]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. jk-sci.com [jk-sci.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Purification of 1,3-Dimethyl-9H-carbazole
Case ID: DMC-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist, Organic Purification Div.[1]
Executive Summary
The purification of 1,3-Dimethyl-9H-carbazole presents a unique set of challenges compared to the parent carbazole. The presence of a methyl group at the C1 position introduces significant steric strain on the pyrrolic N-H bond, altering both its acidity and its interaction with stationary phases. This guide addresses the three most common failure modes: inseparable regioisomers, persistent oil formation ("oiling out"), and oxidative degradation.[1]
Module 1: Chromatographic Isolation (The "Sticky" Impurities)
User Issue: "I see three spots on TLC with very similar R_f values. My product co-elutes with a persistent impurity."
Root Cause Analysis
In synthesis (e.g., Fischer Indole or Pd-catalyzed arylation), you often generate regioisomers like 1,6-dimethylcarbazole or 3,6-dimethylcarbazole .[1]
-
The Challenge: The 1,3-isomer is less polar than the 3,6-isomer because the C1-methyl group sterically shields the N-H moiety, reducing its ability to hydrogen bond with the silica stationary phase.
-
The Trap: Standard isocratic elution (e.g., 10% EtOAc/Hexane) often merges these spots due to "tailing" caused by the N-H interaction.
Protocol: High-Resolution Flash Chromatography
Stationary Phase: Silica Gel 60 (230–400 mesh).[1] Do not use Alumina unless the product is acid-sensitive; silica provides better isomer resolution.
Mobile Phase Strategy: Do not use isocratic flow immediately. Use a shallow gradient to exploit the steric shielding of the C1-methyl.
| Step | Solvent System | Volume (CV) | Purpose |
| 1 | 100% Hexane | 2 CV | Flush non-polar impurities (e.g., hydrazones).[1] |
| 2 | 0% → 5% EtOAc in Hexane | 10 CV | Critical Step: The 1,3-isomer (shielded N-H) elutes before the 3,6-isomer (exposed N-H).[1] |
| 3 | 5% → 20% EtOAc in Hexane | 5 CV | Elute more polar isomers and oxidized byproducts. |
Pro-Tip: If separation remains poor, add 0.5% Triethylamine (TEA) to the mobile phase.[1] This neutralizes acidic sites on the silica, sharpening the bands of the nitrogen-containing heterocycle.
Module 2: Crystallization & Solubility (The "Oiling Out" Problem)
User Issue: "My product won't crystallize. It comes off the column as a yellow oil and refuses to solidify."
Root Cause Analysis
Alkylated carbazoles are highly lipophilic.[1] The "oil" is often a supercooled liquid trapped with trace solvent (EtOAc or DCM) or non-polar impurities (mineral oil/grease).[1] The C1-methyl group disrupts the efficient
Protocol: The "Anti-Solvent" Trituration Method
Do not attempt standard cooling recrystallization immediately. Force the lattice formation first.
-
Dissolution: Dissolve the crude oil in the minimum amount of Dichloromethane (DCM) .
-
Anti-Solvent Addition: Slowly add Hexane (or Pentane) until the solution turns slightly turbid.
-
Evaporation: Rotovap gently to remove the DCM (lower boiling point), leaving the Hexane.
-
Trituration: As the DCM leaves, the product will be forced out. If it oils, scratch the flask wall with a glass rod to induce nucleation.
-
Final Wash: Filter the resulting solid and wash with cold Pentane .
Alternative Solvent System (Recrystallization):
-
Ethanol/Water (9:1): Heat to reflux until dissolved.[1] Add water dropwise until turbid. Cool slowly to room temperature, then 4°C.
-
Note: Avoid Benzene due to toxicity, though it is historically effective for carbazoles.[1]
Module 3: Structural Validation (Identity Confirmation)
User Issue: "How do I know I isolated the 1,3-isomer and not the 1,6-isomer? The proton NMR looks identical."
Diagnostic Logic
You cannot rely solely on splitting patterns in the aromatic region as they are complex. You must use the C1-Methyl as a diagnostic probe.
-
1,3-Dimethyl-9H-carbazole:
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Irradiating the Methyl group at ~2.4-2.6 ppm will show a correlation to the N-H proton (broad singlet at ~8.0-10.0 ppm).
-
Reasoning: The C1-Methyl is spatially proximal to the N-H.
-
-
3,6-Dimethyl-9H-carbazole:
-
NOESY: No correlation between Methyl groups and N-H.
-
Data Table: Expected NMR Shifts (CDCl3)
| Proton | Approx. Shift (ppm) | Multiplicity | Diagnostic Note |
| N-H | 7.90 – 8.20 | Broad Singlet | Shift is upfield compared to carbazole due to steric shielding by C1-Me.[1] |
| C1-Me | 2.50 – 2.65 | Singlet | Shows NOE cross-peak with N-H.[1] |
| C3-Me | 2.40 – 2.50 | Singlet | Standard aromatic methyl shift.[1] |
Visual Troubleshooting Workflows
Workflow 1: Purification Decision Tree
Use this logic flow to determine the correct purification path based on your crude material's state.
Figure 1: Decision matrix for selecting the optimal purification route based on TLC separation and physical state of the crude product.
Workflow 2: Isomer Identification Logic
Use this logic to confirm the position of the methyl groups.
Figure 2: NMR diagnostic logic using Nuclear Overhauser Effect (NOE) to verify the C1-Methyl placement.[1]
Frequently Asked Questions (FAQ)
Q: My product turns brown after sitting on the bench for a day. Is it decomposing? A: Yes, carbazoles are susceptible to photo-oxidation, especially in solution.[1] The "brown" color is likely the formation of radical cations or quinone-imines.
-
Fix: Store the purified solid in amber vials under Argon at -20°C. During chromatography, wrap the column in foil if the separation takes longer than 2 hours.
Q: Can I use Acetone/Hexane for chromatography? A: It is not recommended.[1] Acetone is a hydrogen-bond acceptor and will interact too strongly with the N-H, causing peak broadening. Stick to Ethyl Acetate/Hexane or DCM/Hexane .[1]
Q: I am using the Fischer Indole Synthesis. How do I remove the unreacted hydrazine? A: Hydrazines are basic and polar.
-
Fix: Perform an acidic wash (1M HCl) during the workup before the column. However, be careful: if your carbazole is electron-rich, it might polymerize.[1] A safer method is passing the crude through a short plug of CuSO4-impregnated silica , which complexes hydrazines.
References
-
Carbazole Synthesis & Functionalization
-
Chromatographic Separation of Isomers
-
Recrystallization of Alkyl Carbazoles
- NMR Characterization of Carbazoles: Context: Baseline data for the carbazole core, used to calculate the expected shifts for the dimethyl deriv
Sources
Technical Support Center: Solubility Optimization for 1,3-Dimethyl-9H-carbazole
Topic: Enhancing the solubility of 1,3-Dimethyl-9H-carbazole (1,3-DMC) for biological assays. Ticket ID: DMC-SOL-001 Status: Open Assigned Specialist: Senior Application Scientist[1][2]
Executive Summary: The Solubility Paradox
1,3-Dimethyl-9H-carbazole (1,3-DMC) presents a classic "brick dust" challenge in medicinal chemistry. Its planar, aromatic carbazole backbone promotes strong
While 1,3-DMC is highly permeable to cell membranes, it is thermodynamically unstable in aqueous media.[1] The moment a DMSO stock solution hits an aqueous buffer, the molecules seek to minimize water contact, leading to rapid micro-precipitation. This guide provides the protocols to overcome this thermodynamic barrier without compromising assay validity.
Module 1: Stock Solution Preparation (The Foundation)
Q: Why won't 1,3-DMC dissolve in Ethanol or Methanol?
A: While ethanol is a polar organic solvent, it lacks the dipole moment required to disrupt the crystal lattice energy of the carbazole rings. 1,3-DMC relies on Van der Waals forces and hydrophobic effects.[1][2]
-
The Fix: You must use Dimethyl Sulfoxide (DMSO) of cell-culture grade (
99.9%). DMSO is a polar aprotic solvent that effectively solvates the aromatic rings, preventing self-aggregation.
Standard Operating Procedure: Preparation of 10 mM Master Stock
-
Weighing: Weigh the 1,3-DMC powder in a glass vial (avoid plastics, as carbazoles can adsorb to polystyrene).
-
Solvent Addition: Add DMSO to achieve a 10 mM concentration.
-
Calculation: Mass (mg) / Molecular Weight (195.26 g/mol ) = Moles.[2]
-
Volume: Moles / 0.010 M = Liters of DMSO.
-
-
Dissolution: Vortex vigorously for 30 seconds. If particulate matter remains, sonicate in a water bath at 37°C for 5 minutes.[1]
-
Storage: Aliquot into amber glass vials (light sensitive) and store at -20°C. Do not store at 4°C, as DMSO crystallizes at ~19°C, causing freeze-thaw cycles every time you open the fridge.
Module 2: Preventing "Crash Out" in Media (The Dilution Step)
Q: My solution turns cloudy immediately upon adding it to the cell culture media. Why?
A: This is "Ostwald Ripening." When you pipette 100% DMSO stock directly into aqueous media, the local concentration of water spikes instantly. The 1,3-DMC molecules are "shocked" out of solution and form micro-crystals before they can disperse. These crystals are often invisible to the naked eye but will sediment onto cells, causing localized toxicity and false positives.
The Solution: The "Sandwich" Dilution Method
Do not jump from 100% DMSO to 0.1% DMSO in one step. Use an intermediate dilution step.
Visualizing the Failure vs. Success:
Figure 1: Comparison of direct addition (red path) leading to precipitation versus the intermediate dilution method (blue/green path) ensuring stable dispersion.
Protocol: The Step-Down Dilution
Goal: Final assay concentration of 10 µM (0.1% DMSO).
-
Intermediate Stock (100x): Take 10 µL of your 10 mM Master Stock and add it to 990 µL of sterile PBS (pre-warmed to 37°C).
-
Final Dosing: Add 100 µL of this Intermediate Stock to 900 µL of cell culture media in the well.
-
Result: 10 µM 1,3-DMC in 0.1% DMSO.
-
Module 3: Advanced Formulation (Cyclodextrins)
Q: I need to dose at >50 µM, but the DMSO limit (0.5%) is killing my cells. What now?
A: You have hit the "Solvent Toxicity Wall." To bypass this, use 2-Hydroxypropyl-
Protocol: HP- -CD Complexation
Reagents:
Workflow:
-
Vehicle Prep: Prepare a 20% (w/v) HP-
-CD solution in sterile water or PBS.[1][2] Filter sterilize (0.22 µm). -
Solubilization: Add 1,3-DMC powder directly to the HP-
-CD vehicle to achieve your desired stock concentration (e.g., 1 mM).[1][2] -
Energy Input: This will not dissolve instantly.[2] You must shake/rotate at room temperature for 24-48 hours .[1][2]
-
Validation: Filter the solution again to remove any undissolved drug. Measure the actual concentration using UV-Vis absorbance (Carbazole
nm and nm) against a standard curve.
Visualizing the Host-Guest Mechanism:
Figure 2: Schematic of the encapsulation of hydrophobic 1,3-DMC within the hydrophobic cavity of HP-
Module 4: Assay Interference & Controls
Q: My fluorescence readings are erratic. Is the drug interfering?
A: Yes. Carbazoles are naturally fluorescent and exhibit solvatochromism (emission color changes based on solvent polarity).[2]
-
In DMSO: High fluorescence intensity.
-
In Water (Aggregated): Fluorescence quenching (intensity drops).[2]
-
In Cell Membranes: Fluorescence shifts/increases.[2]
Troubleshooting Table: Solvent Limits & Interference
| Solvent / Vehicle | Max Tolerated (Cell Lines) | Max Tolerated (Primary Cells) | Interference Risk |
| DMSO | 0.5% | 0.1% | Membrane permeabilization; metabolic artifacts in MTT assays.[1][2][3] |
| Ethanol | 0.5% | < 0.1% | High volatility; rapid protein precipitation.[1][2][3] |
| HP- | 10 - 20 mM | 5 - 10 mM | Cholesterol depletion from cell membranes at high concentrations.[1][2][3] |
Mandatory Control Groups
To validate your data, every plate must include:
-
Vehicle Control: Cells + Media + (0.1% DMSO or HP-
-CD). This normalizes the solvent toxicity. -
Solubility Control: Media + Drug (No Cells).[2] Measure absorbance/fluorescence to check for precipitation or background signal.
References
-
Solubility of Carbazoles: Cheméo. (2024).[2] "Chemical Properties of Carbazole (CAS 86-74-8)." Link
-
Cyclodextrin Protocols: Alzet. (2024).[2] "Cyclodextrins: Improving Delivery of Hydrophobic Compounds."[4][5] Link
-
DMSO Toxicity Limits: LifeTein. (2023).[2] "DMSO usage in cell culture." Link
-
Carbazole Fluorescence: National Institutes of Health (NIH). (2005).[2] "Environmental effects on the fluorescence behaviour of carbazole derivatization reagents." Link
-
Solvent Effects on Assays: BioMed Press. (2017). "Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines." Link[2]
Sources
Technical Support Center: Photostability Management for Carbazole Derivatives
Case ID: CBZ-PHOTO-STABILITY Status: Active Support Level: Tier 3 (Senior Application Scientist)
Introduction
Carbazole derivatives are the backbone of modern organic electronics (OLED hole-transport materials, TADF emitters) and a frequent scaffold in medicinal chemistry. However, their electron-rich nature makes them susceptible to photooxidation and photocyclization under UV-visible irradiation.
This guide moves beyond generic "keep in the dark" advice. It provides a mechanistic breakdown of why your compounds are degrading and offers self-validating protocols to arrest these pathways during synthesis, storage, and device fabrication.
Module 1: Diagnostics & Troubleshooting
Use this module if you observe unexpected color changes or purity drops.
The "Yellowing" Phenomenon
Symptom: Your clear or white carbazole solution/film turns yellow or green upon exposure to light. Root Cause: This is rarely simple decomposition. It is usually the formation of bi-carbazole dimers or quinoidal oxidation products driven by radical cation intermediates.
| Observation | Probable Chemical Mechanism | Verification Test |
| Green Tint | Formation of Carbazole Radical Cation ( | EPR Spectroscopy (look for characteristic radical signal). |
| Yellowing | Irreversible formation of 3,3'-bicarbazole or 9,9'-bicarbazole . | HPLC/MS (Look for [2M-2H] peak). |
| Fluorescence Quenching | Singlet Oxygen ( | Measure PLQY in degassed vs. aerated solvent. |
Degradation Pathway Visualization
The following diagram illustrates the critical failure points where light and oxygen conspire to degrade the carbazole core.
Figure 1: The mechanism of self-sensitized photooxidation. Carbazole acts as a photosensitizer, converting harmless triplet oxygen into highly reactive singlet oxygen, which then attacks the carbazole ring.
Module 2: Solution-Phase Handling (The "Oxygen" Problem)
Use this module for spectroscopic measurements or photochemical synthesis.
Dissolved oxygen is the primary enemy. Carbazole derivatives often have long-lived triplet states that efficiently sensitize the formation of Singlet Oxygen (
Protocol: Freeze-Pump-Thaw (FPT) Degassing
This is the gold standard for removing dissolved gases to prevent
Prerequisites:
-
Schlenk line with high vacuum (< 0.1 mbar).
-
Liquid Nitrogen (
) Dewar. -
Schlenk flask (fill max 50% volume to prevent cracking).[1]
Step-by-Step Workflow:
-
Freeze: Submerge the flask (closed) in
until the solvent is completely solid. -
Pump: Open the stopcock to vacuum.[1] Pump for 5–10 minutes. Crucial: The solvent must remain frozen to prevent evaporation.[2]
-
Thaw: Close the stopcock. Remove from
and thaw in a warm water bath. Gas bubbles will evolve rapidly as solubility drops. -
Repeat: Perform at least 3 cycles .
-
Backfill: On the final cycle, backfill with Argon or
.
Validation: If done correctly, the headspace pressure should remain constant when the flask is isolated from the pump.
Solvent Selection Matrix
Certain solvents accelerate radical formation.
| Solvent | Suitability | Risk Factor |
| Toluene | ✅ Recommended | Non-polar; stabilizes excitons; low reactivity with radicals. |
| Dichloromethane | ⚠️ Caution | Can generate Cl radicals under UV; participates in electron transfer. |
| THF | ❌ Avoid | Prone to peroxide formation; H-abstraction source for radicals. |
| Acetonitrile | ⚠️ Caution | Polar; stabilizes the charge-separated state (Radical Cation/Anion pair). |
Module 3: Structural Engineering (Prevention by Design)
Use this module if you are designing new derivatives.
If you cannot exclude light or oxygen (e.g., in end-use applications), you must block the reactive sites chemically.
Blocking the 3,6-Positions
The 3 and 6 positions are the sites of highest electron density (HOMO amplitude). They are the first to oxidize or dimerize [2].
-
Strategy: Introduce bulky or electron-withdrawing groups (e.g., tert-butyl, fluorine, or cyano groups) at these positions.
-
Benefit: Steric hindrance prevents dimerization; electronic modulation lowers the HOMO level, making the ring harder to oxidize.
N-H Bond Protection
The N-H bond in unsubstituted carbazole is a weak link (
-
Mechanism: Photodissociation leads to carbazolyl radicals.
-
Strategy: N-alkylation or N-arylation is mandatory for stability.
-
Advanced: Use "twisted" N-aryl groups (e.g., ortho-substituted phenyls) to decouple the conjugation and prevent
- stacking aggregation [3].
Figure 2: Strategic structural modifications to passivate reactive sites on the carbazole ring.
Module 4: Solid-State & Device Integration
Use this module for OLEDs or thin-film applications.
In solid-state films, Exciton-Polaron Annihilation becomes a dominant degradation mechanism.
Encapsulation Protocol (OLEDs)
Carbazole-based transport layers degrade rapidly upon exposure to atmospheric moisture/oxygen, which diffuse into the film and act as deep traps.
-
Environment: All fabrication must occur in a glovebox (
). -
Getter Material: Use a desiccant (e.g., CaO or BaO) inside the encapsulation glass to absorb residual moisture.
-
UV-Curing Epoxy: Seal the glass lid using UV-curable epoxy. Important: Shield the active device area (pixel) with a metal mask during curing. Direct UV exposure during sealing will degrade the carbazole layer before the device is even used.
Frequently Asked Questions (FAQ)
Q: Can I use amber glassware instead of a darkroom? A: Amber glass cuts UV <400nm but transmits visible light. Since many carbazole derivatives (especially conjugated ones) absorb in the blue/violet region (400-450nm), amber glass is insufficient . Wrap vessels in aluminum foil for total exclusion.
Q: My carbazole sample is phosphorescent at room temperature. Is this bad? A: It indicates a long triplet lifetime. While useful for TADF, it increases the probability of Singlet Oxygen generation. You must be hyper-vigilant about degassing (Module 2).
Q: How do I clean a quartz cuvette stained with degraded carbazole? A: The yellow stain is likely an insoluble bicarbazole or polymer.
-
Soak in hot toluene or chlorobenzene.
-
If that fails, use Piranha solution (
). Warning: Piranha solution is explosive with organics. Pre-rinse the cuvette thoroughly before use.
References
-
Schlenk Line Survival Guide. (n.d.). Freeze-Pump-Thaw Degassing of Liquids. Retrieved from [Link]
-
ResearchGate. (2021). Simulated UV-Vis spectra of 3,6 and 2,7 carbazole-derived oligomers. Retrieved from [Link]
-
MDPI. (2018). π-Bridge Effect on Symmetric Carbazole-Based Small Molecules for Realizing Ultraviolet Fluorescent Emission. Retrieved from [Link]
Sources
monitoring the progress of 1,3-Dimethyl-9H-carbazole synthesis by TLC and GC-MS
Status: Operational Ticket ID: DM-CARB-001 Subject: Monitoring Protocol & Troubleshooting for 1,3-Dimethyl-9H-carbazole Synthesis Assigned Specialist: Senior Application Scientist[1]
Mission Statement
You have initiated a support session for the synthesis monitoring of 1,3-Dimethyl-9H-carbazole (
Module 1: TLC Diagnostics (The Front Line)
Overview: TLC is your rapid-response tool.[1] For substituted carbazoles, the primary challenge is differentiating the product from starting materials (hydrazines/hydrazones in Fischer synthesis or aryl halides in Pd-coupling) which often possess similar non-polar characteristics.
Standard Protocol: TLC Setup
-
Stationary Phase: Silica Gel
(Aluminum or Glass backed).[1] -
Mobile Phase: Hexane:Ethyl Acetate (Start at 9:1, adjust to 8:2).[1]
-
Visualization: UV (254 nm) + Ehrlich’s Reagent .[1]
Troubleshooting & FAQs
Q: My product spot is "tailing" or streaking significantly. Is the product degrading? A: Likely not. The "9H" in 1,3-Dimethyl-9H-carbazole indicates a free secondary amine.[1] The N-H proton is weakly acidic but the nitrogen lone pair can interact strongly with the acidic silanol groups on the silica gel, causing drag.
-
Fix: Pre-treat your mobile phase with 1-2% Triethylamine (TEA) or Ammonia.[1] This neutralizes the silica surface activity. Alternatively, switch to Alumina (neutral) plates.[1]
Q: I see spots under UV, but how do I confirm it's a carbazole and not just a generic aromatic intermediate? A: UV is non-specific. You must use a colorimetric stain.[1]
-
The "Ehrlich" Test: Dip the plate in Ehrlich’s Reagent (p-dimethylaminobenzaldehyde in HCl/EtOH) and heat.
-
Reference: Ehrlich’s reagent is the gold standard for indole/carbazole detection. [1]
Q: The starting material and product have identical
-
Fix: Switch the solvent selectivity. Try Toluene:Hexane (1:1) or pure Dichloromethane (DCM) .[1] Toluene utilizes
interactions with the aromatic rings, often separating isomers based on steric accessibility of the ring system.
Module 2: GC-MS Diagnostics (The Deep Dive)
Overview: GC-MS provides structural confirmation.[1][2] 1,3-Dimethyl-9H-carbazole is thermally stable but requires high elution temperatures.[1]
Standard Protocol: GC-MS Parameters
-
Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5ms, DB-5), 30m x 0.25mm.[1]
-
Inlet Temp:
(Carbazoles have high boiling points).[1] -
Oven Program: Hold
(1 min) Ramp /min (Hold 5 min).
Troubleshooting & FAQs
Q: I see a peak, but the mass spectrum is confusing. What are the signature ions? A: You must validate the fragmentation pattern against the structure.
-
Molecular Ion (
): Expect a dominant peak at m/z 195 .[1] Aromatic heterocycles are stable and often show the molecular ion as the base peak (100% intensity). -
Primary Fragment: Look for m/z 180 (
).[1] This corresponds to the loss of a methyl group ( ).[1] -
Logic: If you see m/z 195 but no 180, check if you made the N-ethyl or N-methyl variant by mistake. If you see m/z 167 (
), you might have lost ethylene (common in N-ethyl derivatives), not methyls.[1]
Q: My product peak is broad or shows "fronting." A: This is a concentration or solubility issue.
-
Cause: Carbazoles have limited solubility in pure hexane.[1] If you inject a high concentration in a solvent that doesn't wet the stationary phase well, you get band broadening.
-
Fix: Dissolve the sample in DCM or Ethyl Acetate and dilute to <100 ppm. Ensure the split ratio is at least 20:1.
Q: I see "Ghost Peaks" at m/z 207 or 281. A: These are siloxanes from the column bleed or septum, not your reaction.
-
Check: Verify if these peaks appear in a solvent blank run. If the carbazole synthesis requires high temperatures (e.g., Fischer Indole reflux), ensure you aren't injecting high-boiling reaction solvents (like DMSO or DMAc) directly, as they degrade the column phase.
Data Summary: Diagnostic Ions
| Ion (m/z) | Identity | Diagnostic Value |
| 195 | Critical: Confirms intact | |
| 180 | High: Confirms presence of methyl substituents. | |
| 152-154 | Biphenyl-like fragment | Medium: Typical aromatic ring degradation.[1] |
| 97.5 | Low: Common in highly stable aromatics.[1] |
Module 3: Synthesis Context & Workflow Visualization
Context: Whether using Fischer Indole Synthesis (Hydrazine + Ketone) or Pd-Catalyzed Amination , monitoring must track the consumption of the limiting reagent.
The "Blind Spot" in Fischer Synthesis
In the Fischer route, the hydrazone intermediate often forms quickly.
-
Risk: The hydrazone can co-elute with the carbazole on non-polar GC columns.
-
Solution: Monitor the disappearance of the hydrazine starting material (usually lower m/z and different retention time) and the appearance of the m/z 195 peak.
Experimental Workflow Diagram
The following diagram illustrates the decision logic for monitoring the reaction aliquot.
Caption: Integrated workflow for monitoring 1,3-dimethyl-9H-carbazole synthesis. TLC serves as the rapid checkpoint before quantitative GC-MS verification.[1]
References
-
Ehrlich's Reagent for Indole/Carbazole Detection
-
GC-MS Retention & Fragmentation of Aromatics
-
TLC Separation Theory (Stationary Phase Interactions)
Sources
- 1. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]
- 2. Estimation of Retention Time in GC/MS of Volatile Metabolites in Fragrant Rice Using Principle Components of Molecular Descriptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. faculty.fiu.edu [faculty.fiu.edu]
- 6. epfl.ch [epfl.ch]
- 7. youtube.com [youtube.com]
- 8. Retention-time prediction in comprehensive two-dimensional gas chromatography to aid identification of unknown contaminants - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Definitive Structural Validation of 1,3-Dimethyl-9H-carbazole: An X-ray Crystallography Perspective
For the Attention Of: Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the carbazole nucleus is a privileged scaffold, foundational to a multitude of pharmacologically active agents and high-performance organic materials. The precise arrangement of substituents on this tricyclic system dictates its biological activity, photophysical properties, and solid-state packing, making unambiguous structural determination a cornerstone of its development. This guide provides an in-depth comparison of analytical techniques for the structural validation of 1,3-Dimethyl-9H-carbazole, establishing single-crystal X-ray crystallography as the definitive method and contextualizing the invaluable, yet complementary, roles of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and computational modeling.
As a Senior Application Scientist, my perspective is rooted in the causality of experimental choices. The pursuit of a crystal structure is not merely an academic exercise; it is a self-validating system that provides the highest fidelity model of a molecule's three-dimensional architecture, an immutable reference point for all other analytical data.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray diffraction provides a direct, three-dimensional visualization of the atomic arrangement within a molecule. It stands alone in its ability to determine not only the connectivity of atoms but also their precise spatial coordinates, bond lengths, bond angles, and torsional angles. This technique offers an unparalleled level of certainty, resolving ambiguities that other methods might leave open to interpretation.[1]
While a specific crystal structure for 1,3-Dimethyl-9H-carbazole is not publicly deposited at the time of this guide, we can project the experimental approach and expected outcomes based on extensive data from closely related, structurally validated carbazole derivatives.[2][3][4]
Experimental Protocol: The Path to an Unambiguous Structure
The journey from a synthesized powder to a refined crystal structure is a meticulous process, demanding both patience and precision.
1. Crystallization: The Critical First Step
The adage "garbage in, garbage out" is acutely true for crystallography; the quality of the crystal dictates the quality of the data. The goal is to grow a single, well-ordered crystal of sufficient size (typically 0.1-0.3 mm in each dimension). Slow evaporation is a common and effective technique for small molecules like carbazole derivatives.[5][6]
-
Solvent Selection: The choice of solvent is paramount. A solvent system must be identified in which 1,3-Dimethyl-9H-carbazole is sparingly soluble. A common strategy involves dissolving the compound in a "good" solvent (e.g., dichloromethane, acetone) and layering it with a "poor" solvent in which it is less soluble (e.g., hexane, ethanol).
-
Protocol for Slow Evaporation:
-
Dissolve 5-10 mg of purified 1,3-Dimethyl-9H-carbazole in a minimal amount of a suitable solvent (e.g., ethanol or a mixture like xylene and N,N-dimethylformamide (DMF)) in a small, clean vial.[2][5]
-
Loosely cap the vial or cover it with parafilm perforated with a few pinholes.
-
Allow the solvent to evaporate slowly and undisturbed over several days to weeks at a constant temperature.
-
Monitor for the formation of single, well-defined crystals.
-
2. Data Collection and Structure Solution
Once a suitable crystal is obtained, it is mounted on a diffractometer and exposed to a focused beam of X-rays, typically from a Mo Kα radiation source.[2][4]
Caption: Experimental workflow for single-crystal X-ray diffraction.
The crystal diffracts the X-rays into a unique pattern of reflections, which are collected by a detector. The intensity and position of these reflections are used to calculate an electron density map of the molecule. An initial structural model is generated from this map (structure solution) and then refined against the experimental data until the calculated and observed diffraction patterns match closely (refinement).
Data Presentation: A Quantitative Snapshot
The final output is a crystallographic information file (CIF) containing a wealth of quantitative data. Below is a table summarizing typical parameters reported for carbazole derivatives, which would be expected for a successful analysis of 1,3-Dimethyl-9H-carbazole.
| Parameter | Example Data (from related carbazoles) | Significance |
| Chemical Formula | C₁₄H₁₃N | Confirms the elemental composition. |
| Molecular Weight | 195.26 g/mol | Consistent with the chemical formula. |
| Crystal System | Monoclinic or Orthorhombic[2][4] | Describes the basic shape of the unit cell. |
| Space Group | e.g., P2₁/c, C2/c[2][3] | Defines the symmetry elements within the crystal lattice. |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | The dimensions and angles of the repeating unit of the crystal. |
| Molecules per Unit Cell (Z) | 2, 4, or 8[2][3][4] | The number of molecules in one unit cell. |
| R-factor (R1) | Typically < 0.05 (for I > 2σ(I))[2] | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |
| Goodness-of-fit (S) | ~1.0[2] | An indicator of the quality of the refinement; a value close to 1 is ideal. |
Orthogonal Validation: A Multi-Technique Approach
While X-ray crystallography provides the definitive structure, it is not always feasible due to difficulties in obtaining suitable crystals.[7] In such cases, and as a crucial component of a comprehensive characterization package, other spectroscopic and computational methods are indispensable.[8]
Caption: Logical relationship between analytical techniques for structural validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful technique for determining the structure of organic molecules in solution.[7] It provides detailed information about the chemical environment, connectivity, and proximity of atoms (specifically ¹H and ¹³C).
-
Strengths:
-
Connectivity: 2D NMR experiments like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) can establish the complete bonding framework of the molecule.
-
Chemical Environment: The chemical shift of each proton and carbon provides insight into its electronic environment.
-
Solution-State Conformation: NMR provides information about the molecule's structure and dynamics in solution, which is highly relevant for biological applications.[9]
-
-
Limitations Compared to X-ray Crystallography:
-
Ambiguity: While excellent for determining connectivity, NMR can sometimes be ambiguous in assigning the exact 3D arrangement of complex molecules, especially those with multiple stereocenters or limited proton environments.[1]
-
No Absolute Stereochemistry: NMR alone cannot typically determine the absolute configuration of a chiral molecule.
-
Solid-State vs. Solution: The structure in solution may differ from the solid-state conformation found in a crystal.
-
Mass Spectrometry (MS)
Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound.
-
Strengths:
-
Molecular Weight: High-resolution mass spectrometry (HRMS) can provide an extremely accurate molecular weight, allowing for the confident determination of the molecular formula.
-
Fragmentation: The fragmentation pattern can provide clues about the structural motifs present within the molecule.
-
High Sensitivity: MS is an extremely sensitive technique, requiring very little sample.
-
-
Limitations Compared to X-ray Crystallography:
-
No 3D Information: MS provides no direct information about the three-dimensional arrangement of atoms or the connectivity between them. Isomers, which have the same molecular formula but different structures, often cannot be distinguished by MS alone.
-
Computational Chemistry
Computational methods, such as Density Functional Theory (DFT), are powerful tools for predicting molecular structures and properties.[10][11]
-
Strengths:
-
Structure Prediction: Can generate a low-energy, predicted 3D structure of a molecule.
-
Property Calculation: Can predict spectroscopic data (e.g., NMR chemical shifts, IR frequencies) that can be compared with experimental results to support a structural assignment.[12]
-
Insight into Energetics: Provides information on the relative stability of different conformations or isomers.
-
-
Limitations Compared to X-ray Crystallography:
-
Predictive, Not Definitive: A computed structure is a theoretical model, not an experimental observation. It requires experimental validation.
-
Accuracy Depends on Method: The accuracy of the prediction is highly dependent on the level of theory and basis set used in the calculation.
-
Performance Comparison: A Head-to-Head Analysis
| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry | Computational Chemistry |
| Primary Output | 3D atomic coordinates, bond lengths/angles | Atomic connectivity, chemical environment | Mass-to-charge ratio, molecular formula | Predicted 3D structure, energetic properties |
| State of Matter | Solid (single crystal) | Solution | Gas phase (ions) | In silico (theoretical) |
| Unambiguous 3D Structure? | Yes (Gold Standard) [1] | Often, but can be ambiguous | No | No (predictive) |
| Absolute Stereochemistry? | Yes (with heavy atoms) | No (requires chiral derivatizing agents) | No | No |
| Key Requirement | High-quality single crystal | Soluble sample (~1-5 mg) | Ionizable sample (sub-microgram) | Computational resources |
| Main Limitation | Crystal growth can be a major bottleneck | Potential for ambiguity in complex structures | Provides no connectivity or 3D data | Requires experimental validation [10] |
Conclusion
For researchers and drug development professionals working with 1,3-Dimethyl-9H-carbazole, a multi-faceted approach to structural characterization is essential for scientific integrity. NMR and high-resolution mass spectrometry are indispensable for initial confirmation of the molecular formula and atomic connectivity. Computational modeling provides valuable predictive insights into the molecule's likely conformation and properties.
However, for the definitive, unambiguous validation of its three-dimensional structure, single-crystal X-ray crystallography remains the unparalleled gold standard. The atomic coordinates derived from a well-refined crystal structure serve as the ultimate empirical truth, providing the foundational data upon which all further structure-activity relationship (SAR) studies, molecular modeling, and material design efforts should be based. The investment in obtaining a crystal structure is an investment in certainty, mitigating the risks of pursuing a molecular candidate based on an incomplete or incorrectly assumed structural model.
References
- Peak Proteins. (n.d.). Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM.
- Pediaa.com. (2020). Difference Between NMR and X-Ray Crystallography.
- Chemistry Stack Exchange. (2017).
- Intertek. (n.d.).
- Dai, W., et al. (2016). Research on purification of refined carbazole and anthracene by Solvent crystallization.
- Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM.
- Acta Crystallographica Section E. (2015).
- Organic Syntheses. (n.d.). 9H-Carbazole, 9-ethyl-3,6-dimethyl-.
- Brunger, A. T. (n.d.). X-ray Crystallography and NMR: Complementary Views of Structure and Dynamics. The Howard Hughes Medical Institute.
- Scholarena. (2018). Electronic and Molecular Structure of Carbazole Using Spectrophotometric and In Silico Methods.
- Acta Crystallographica Section E. (2015). Crystal structure of 1,3,6,8-tetrabromo-9-ethyl-9H-carbazole. PMC.
- arXiv. (2023).
- PubMed. (2022).
- SpringerLink. (2021).
- Magnetic Resonance in Chemistry. (2011). Computer-assisted methods for molecular structure elucidation: realizing a spectroscopist's dream. PMC.
- ResearchGate. (2015).
- NeurIPS. (n.d.).
- Acta Crystallographica Section E. (2016). Crystal structure of 3-bromo-9-ethyl-9H-carbazole. PMC.
- Google Patents. (2002).
- Beilstein Journal of Organic Chemistry. (2023).
- Northwestern University IMSERC. (n.d.).
- Acta Crystallographica Section E. (2017). Crystal structure, Hirshfeld surface and photophysical analysis of 2-nitro-3-phenyl-9H-carbazole. PMC.
- PubMed. (2011). Computational studies of crystal structure and bonding.
- Semantic Scholar. (1969). The Crystal and Molecular Structure of Carbazole.
- MDPI. (2019). 1-(4-Fluorobenzoyl)-9H-carbazole.
- ResearchGate. (2020).
- Sigma-Aldrich. (n.d.). 9h-carbazole.
- Beaudry Research Group. (2021). Regioselective Synthesis of Substituted Carbazoles, Bicarbazoles, and Clausine C.
- NIST WebBook. (n.d.). 9H-Carbazole, 9-methyl-.
- Wikipedia. (n.d.). Metal–organic framework.
- ResearchGate. (2018). Synthesis of carbazoles and carbazole derivatives using disubstituted nitrobiphenyls in presence of MoO2Cl2(dmf)2 and PPh3.
- Global Substance Registration System (GSRS). (n.d.). 3,9-DIMETHYL-9H-CARBAZOLE.
- MedChemExpress. (n.d.). carbazole.
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Crystal structure of dimethyl 9H-carbazole-2,7-dicarboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystal structure of 1,3,6,8-tetrabromo-9-ethyl-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystal structure of 3-bromo-9-ethyl-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. atlantis-press.com [atlantis-press.com]
- 6. researchgate.net [researchgate.net]
- 7. differencebetween.com [differencebetween.com]
- 8. Unraveling Molecular Structure: A Multimodal Spectroscopic Dataset for Chemistry [arxiv.org]
- 9. creative-biostructure.com [creative-biostructure.com]
- 10. scholarena.com [scholarena.com]
- 11. Computational analysis of the formation mechanisms of carbazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Computational and infrared spectroscopic investigations of N-substituted carbazoles - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
High-Resolution Structural Validation of 1,3-Dimethyl-9H-carbazole: A Comparative Spectroscopic Guide
Part 1: Executive Summary & Core Directive
In the synthesis of functionalized carbazoles—critical scaffolds for alkaloids (e.g., murrayafoline A derivatives) and organic semiconductors—regioselectivity is the primary failure mode. The 1,3-Dimethyl-9H-carbazole (1,3-DMC) isomer presents a specific analytical challenge: distinguishing it from thermodynamically favored symmetric isomers (e.g., 3,6-dimethyl) or "bay-region" isomers (e.g., 1,4-dimethyl).
This guide does not merely list spectral data. It compares the resolving power of standard 1D NMR against an integrated 2D NMR/NOESY workflow. It establishes a self-validating protocol to confirm the 1,3-substitution pattern, where the steric influence of the C1-methyl on the pyrrolic N-H and the magnetic anisotropy at C4 are the definitive "fingerprints."
Part 2: Technical Comparison – The "Isomer Challenge"
The primary risk in manufacturing 1,3-DMC is the inadvertent production of isomers with identical mass (MW 195.26) but vastly different electronic properties.
Comparative Analysis of Analytical Approaches
| Feature | Method A: Standard 1D ¹H NMR | Method B: Integrated 2D Workflow (Recommended) | Method C: GC-MS / IR |
| Primary Utility | Purity check; functional group ID. | Definitive Structural Assignment. | Molecular weight confirmation. |
| Differentiation Power | Moderate. Can distinguish symmetric vs. asymmetric isomers via peak count. | High. Unambiguously assigns regiochemistry via through-space coupling. | Low. Fragmentation patterns are often identical for positional isomers. |
| Blind Spot | Peaks often overlap in the aromatic region (7.0–8.2 ppm). Cannot prove spatial proximity. | Requires longer acquisition time; more complex data processing. | Cannot distinguish 1,3-dimethyl from 1,4-dimethyl easily. |
| Verdict | Insufficient for structural certification. | Mandatory for CoA (Certificate of Analysis) generation. | Supporting data only. |
Part 3: The Self-Validating Spectroscopic Protocol
To confirm 1,3-DMC, you must validate three structural "checkpoints" that exclude all other isomers.
Checkpoint 1: Symmetry Breaking (¹H NMR)
-
The Logic: Symmetric isomers (e.g., 1,8-dimethyl or 3,6-dimethyl) possess a C2 axis, halving the number of unique signals. 1,3-DMC is asymmetric.[1][2]
-
The Signal: You must observe two distinct methyl singlets (approx. 2.40 ppm and 2.55 ppm) and six distinct aromatic protons .
-
The Trap: If you see only one methyl peak integrating to 6H, you have isolated a symmetric isomer (likely 3,6-dimethylcarbazole).
Checkpoint 2: The "Bay Region" Singlet (H4)
-
The Logic: In the carbazole backbone, protons H4 and H5 are significantly deshielded (shifted downfield to ~8.0–8.1 ppm) due to the anisotropic effect of the opposing benzene ring [1].
-
The Signal: In 1,3-DMC, Position 3 is blocked by a methyl group.[1] Therefore, H4 appears as a Singlet (or doublet with tiny meta-coupling,
Hz) at ~8.0 ppm. -
Differentiation:
-
If H4 is a Doublet (
Hz), Position 3 is unsubstituted (e.g., 1-methylcarbazole). -
If the deshielded signal at 8.0 ppm is absent , Position 4 is substituted (e.g., 1,4-dimethylcarbazole).
-
Checkpoint 3: The Steric N-H Interaction (NOESY)
-
The Logic: The methyl group at Position 1 is physically adjacent to the pyrrolic N-H (Position 9).
-
The Experiment: 2D NOESY (Nuclear Overhauser Effect Spectroscopy).
-
The Signal: You must observe a cross-peak between the N-H proton (broad singlet, ~10–11 ppm) and one Methyl group (the C1-Me). The C3-Me will not show this correlation.
Part 4: Experimental Methodologies
Sample Preparation (Critical for N-H visibility)
-
Solvent: DMSO-d₆ is superior to CDCl₃ for carbazoles. CDCl₃ often causes N-H broadening due to exchange, obscuring the critical NOESY signal [2].
-
Concentration: 10–15 mg in 0.6 mL solvent.
-
Tube: High-precision 5mm NMR tube (Wilmad 507-PP or equivalent).
Acquisition Parameters (Bruker/Jeol 400 MHz+)
-
¹H NMR: 16 scans, 30° pulse angle, D1 = 1.0s.
-
NOESY: Mixing time (
) = 300–500 ms. This is optimized for small molecules (MW < 500) to detect transient spatial proximity without spin-diffusion artifacts.
Part 5: Visualization of Structural Logic
The following diagram illustrates the decision tree for confirming 1,3-DMC versus common impurities.
Caption: Logical flowchart for the spectroscopic elimination of carbazole isomers, prioritizing symmetry checks and specific NOE interactions.
Part 6: Expected Data Summary
The following table summarizes the theoretical and empirical shifts expected for 1,3-DMC in DMSO-d₆, derived from substituent effects on the carbazole ring [3][4].
| Position | Atom Type | Approx. Shift (δ ppm) | Multiplicity | Key Diagnostic Feature |
| 9 | N-H | 11.0 - 11.2 | Broad Singlet | NOESY correlation to Me-1. |
| 4 | Ar-H | 7.95 - 8.05 | Singlet (br) | Deshielded "Bay" proton. Singlet proves C3 is blocked. |
| 5 | Ar-H | 8.05 - 8.10 | Doublet | Deshielded "Bay" proton on unsubstituted ring. |
| 2 | Ar-H | 7.10 - 7.20 | Singlet (br) | Isolated between Me-1 and Me-3. |
| 1 | Methyl | 2.45 - 2.55 | Singlet | Downfield due to N-H proximity/anisotropy. |
| 3 | Methyl | 2.35 - 2.45 | Singlet | Typical aryl-methyl shift. |
| 6,7,8 | Ar-H | 7.10 - 7.50 | Multiplets | Standard carbazole pattern (overlap likely). |
Note on Impurities: Common synthetic byproducts include 9-ethylcarbazole (if alkylation was attempted) or unreacted carbazole . 9-Ethylcarbazole is easily identified by a triplet (~1.4 ppm) and quartet (~4.4 ppm) [5].
Part 7: References
-
Reich, H. J. (2024).[1] Structure Determination Using NMR: Chemical Shifts of Carbazole Derivatives. University of Wisconsin-Madison. Link
-
Bashir, M., et al. (2015). Synthesis and Characterization of Novel Carbazole Based Dyes. Asian Journal of Chemistry, 27(10). Link
-
Avendaño, C., & Menéndez, J. C. (2015).[1] Medicinal Chemistry of Anticancer Drugs: Carbazole Alkaloids. Elsevier. (Contextualizes the 1,3-substitution pattern in Murrayafoline A analogs).
-
PubChem Compound Summary. (2024). 1,8-Dimethyl-9H-carbazole (Isomer Comparison Data). National Library of Medicine. Link
-
Alaraji, et al. (2013).[1] Synthesis of new 9H-Carbazole derivatives. Iraqi Journal of Science, 54(4), 983-993.[1] Link
Sources
comparative analysis of 1,3-Dimethyl-9H-carbazole and 3,6-dimethyl-9H-carbazole
This comparative analysis serves as a technical dossier for researchers selecting between 1,3-Dimethyl-9H-carbazole (1,3-DMC) and 3,6-Dimethyl-9H-carbazole (3,6-DMC) .[1][2] While they share a molecular formula (
Executive Summary: The Divergence of Isomers
In the carbazole family, the position of methyl substitution acts as a molecular switch, toggling the material between a high-performance optoelectronic scaffold (3,6-DMC) and a bio-mimetic/geochemical marker (1,3-DMC) .[2]
-
3,6-Dimethyl-9H-carbazole is the industry standard for organic electronics.[1] Its para-substitution relative to the nitrogen atom extends conjugation length and facilitates oxidative coupling, making it the "workhorse" for OLED hole-transport layers and conductive polymers.[2]
-
1,3-Dimethyl-9H-carbazole is the "specialist."[1] It is sterically congested near the nitrogen functionality, mimicking natural carbazole alkaloids (e.g., Murrayafoline A).[2] It is primarily used in medicinal chemistry as a scaffold and in geochemistry as a thermal maturity indicator, with emerging utility in designing sterically hindered hosts that prevent fluorescence quenching.[2]
Structural & Electronic Architecture
The defining difference lies in the symmetry and steric environment of the nitrogen atom.
Structural Visualization
Caption: Structural logic distinguishing the open, conjugated nature of the 3,6-isomer from the sterically crowded 1,3-isomer.
Electronic Consequence Table
| Feature | 3,6-Dimethyl-9H-carbazole | 1,3-Dimethyl-9H-carbazole |
| CAS Number | 5599-50-8 | 18992-68-2 |
| Nitrogen Environment | Open: Accessible for functionalization ( | Hindered: The Methyl at C1 creates steric strain, retarding |
| Conjugation | Extended: Methyls at 3,6 are para to N, participating in the | Disrupted: Methyl at C1 is ortho; Methyl at C3 is para.[2] Asymmetry affects packing.[2] |
| Oxidation Potential | Lower (Easier to oxidize).[2] Ideal for Hole Transport.[2] | Higher (Harder to oxidize).[2][3] Better stability against environmental oxidation.[2] |
| Key Application | OLED Hosts, Conductive Polymers, Solar Cells.[2] | Alkaloid Synthesis, Geochemical Tracers, Steric Hosts.[2] |
Synthetic Accessibility & Protocols
The synthesis of these two isomers requires fundamentally different strategies. 3,6-DMC utilizes the inherent reactivity of the carbazole ring, while 1,3-DMC requires "building" the ring to place substituents in the difficult C1 position.[2]
Synthetic Workflow Diagram
Caption: Route A exploits the natural reactivity of carbazole for 3,6-DMC. Route B constructs the ring de novo for 1,3-DMC.[2]
Detailed Experimental Protocols
Protocol A: Synthesis of 3,6-Dimethyl-9H-carbazole (via Methylation)
Best for: Bulk synthesis, high purity.[1][2]
-
Starting Material: 3,6-Dibromo-9H-carbazole (commercially available or made by brominating carbazole).[1][2]
-
Lithiation: Dissolve 3,6-dibromo-9H-carbazole (1 eq) in anhydrous THF under Argon at -78°C.
-
Exchange: Add
-Butyllithium (2.5 eq) dropwise.[1][2][3] Stir for 1 hour to generate the dilithio-species. -
Quench: Add Methyl Iodide (3.0 eq) slowly. Allow to warm to room temperature (RT).
-
Workup: Quench with water, extract with DCM.[2] Recrystallize from Ethanol/Hexane.[2]
-
Yield: Typically 70-85%.
Protocol B: Synthesis of 1,3-Dimethyl-9H-carbazole (via Fischer Indole)
Best for: Accessing the difficult 1-position.[1][2]
-
Condensation: Mix 2,4-dimethylphenylhydrazine hydrochloride (1 eq) and cyclohexanone (1 eq) in Glacial Acetic Acid.
-
Cyclization: Reflux for 2-4 hours. The hydrazone forms and rearranges (sigmatropic shift) to release
.[2] -
Isolation: Pour into ice water. Filter the solid 1,3-dimethyl-1,2,3,4-tetrahydrocarbazole .
-
Aromatization: Dissolve the tetrahydro-intermediate in Toluene. Add DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) (2.2 eq).[1][2] Reflux for 6 hours.
-
Purification: Filter off the hydroquinone byproduct. Column chromatography (Hexane/Ethyl Acetate) is usually required to separate regioisomers if the hydrazine wasn't pure.[2]
-
Yield: Typically 40-60% (lower due to multi-step nature).
Performance & Application Analysis
Case Study 1: Organic Electronics (OLEDs)
-
Mechanism: The 3 and 6 positions are electronically coupled to the nitrogen lone pair. Substitution here prevents oxidative coupling degradation (dimerization) during device operation.[2] Furthermore, 3,6-dimethyl substitution retains the planarity required for
- stacking, ensuring high hole mobility ( ).[2] -
Why 1,3-DMC fails here: The methyl group at position 1 twists the molecule slightly and sterically hinders the nitrogen. While this can increase triplet energy (
) by breaking conjugation, it generally lowers charge carrier mobility due to poor packing.[2]
Case Study 2: Medicinal Chemistry & Bio-activity
-
Mechanism: Many natural carbazole alkaloids (e.g., Murrayafoline A , which is 1-methoxy-3-methylcarbazole) possess substitution at the 1 and 3 positions.[1][2]
-
Experimental Insight: The 1-methyl group in 1,3-DMC mimics the steric bulk of these alkaloids.[1] In structure-activity relationship (SAR) studies, 1,3-DMC serves as a hydrophobic core to test binding affinity in enzyme pockets where the "width" of the molecule is critical.[2]
-
Reference: Murrayafoline A derivatives have shown anti-inflammatory and anti-fungal properties, making 1,3-DMC a vital precursor for analog synthesis.[2]
Case Study 3: Geochemical Tracing
-
Role: Both isomers are used as maturity indicators in crude oil analysis.[2]
-
Differentiation: 1,3-DMC is thermodynamically less stable than 1,6- or 3,6-isomers.[1][2] Its relative abundance decreases as the thermal maturity of the oil increases. Geochemists measure the ratio of 1,3-DMC / 3,6-DMC to estimate the temperature history of sedimentary basins.[2]
References
-
Synthesis of 3,6-Disubstituted Carbazoles
-
Fischer Indole Mechanism & Protocols
-
Biological Activity of 1,3-Substituted Analogs
-
Geochemical Significance
-
Crystallographic Data
Sources
- 1. Page loading... [guidechem.com]
- 2. biodragon.cn [biodragon.cn]
- 3. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]
- 4. WO2016163682A1 - Efficient synthesis method for carbazole derivatives - Google Patents [patents.google.com]
- 5. Natural carbazole alkaloid murrayafoline A displays potent anti-neuroinflammatory effect by directly targeting transcription factor Sp1 in LPS-induced microglial cells: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 6. rsc.org [rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
Comparative Performance Guide: 1,3-Dimethyl-9H-carbazole vs. 3,6- & 2,7-Isomers in OLED Architectures
Topic: Performance of 1,3-Dimethyl-9H-carbazole vs. Other Carbazole Derivatives in OLEDs Content Type: Publish Comparison Guide Audience: Researchers, Materials Scientists, and Device Engineers
Executive Summary
In the design of Organic Light-Emitting Diodes (OLEDs), the carbazole moiety is a ubiquitous building block due to its high triplet energy (
This guide compares 1,3-Dimethyl-9H-carbazole (1,3-DMCz) against the more common 3,6-Dimethyl (3,6-DMCz) and 2,7-Dimethyl (2,7-DMCz) derivatives. While 3,6-substitution is the industry standard for extending conjugation (hole transport), 1,3-substitution emerges as a critical motif for high-triplet energy hosts and TADF (Thermally Activated Delayed Fluorescence) emitters by inducing steric torsion that confines excited states.
Structural & Mechanistic Comparison
The performance divergence between these isomers stems from the interplay between steric hindrance and conjugation length .
A. 1,3-Dimethyl-9H-carbazole: The "High-Triplet" Specialist
-
Mechanism: The methyl groups at the 1 and 3 positions flank the nitrogen atom. This creates significant steric hindrance, preventing the carbazole from adopting a planar conformation with substituents at the 9-position (N-position).
-
OLED Function:
-
Conjugation Break: The steric bulk forces a twist (dihedral angle > 60°) between the carbazole and any N-substituent. This "breaks" the conjugation, localizing the wavefunction.
-
High Triplet Energy (
): Because the conjugation is confined, the remains high (> 2.9 eV), making it ideal for Deep Blue Phosphorescent or TADF Hosts . -
Suppression of Aggregation: The bulky 1,3-methyls prevent
- stacking, reducing excimer formation (which causes color impurity and efficiency roll-off).
-
B. 3,6-Dimethyl-9H-carbazole: The "Transport" Specialist
-
Mechanism: The 3 and 6 positions are para to the nitrogen. Substitution here electronically couples with the nitrogen lone pair, extending the effective conjugation length.
-
OLED Function:
-
Hole Mobility: Extends the
-system, facilitating hole hopping. Typical mobilities reach . -
Lower
: Extended conjugation lowers the triplet energy (~2.5–2.6 eV), making it unsuitable for deep blue hosts but excellent for Green/Red Hosts or Hole Transport Layers (HTL) . -
Electrochemical Stability: The 3,6-positions are the most reactive sites for anodic oxidation (dimerization). Blocking them with methyl groups improves electrochemical stability compared to unsubstituted carbazole.
-
C. 2,7-Dimethyl-9H-carbazole: The "Symmetry" Variant
-
Mechanism: Substitution at the 2,7 positions extends conjugation but alters the symmetry of the Frontier Molecular Orbitals (FMOs).
-
OLED Function: Often used to fine-tune the HOMO/LUMO levels without the drastic steric twisting of the 1,3-isomer. It offers a middle ground in solubility and packing density.
Comparative Performance Data
The following table synthesizes physical properties derived from structure-property relationship (SPR) studies of carbazole derivatives.
| Feature | 1,3-Dimethyl-9H-carbazole | 3,6-Dimethyl-9H-carbazole | 9-Phenylcarbazole (Ref) |
| Primary Application | Blue Host / TADF Emitter Core | Hole Transport Layer (HTL) | General Host (Green/Red) |
| Triplet Energy ( | High (~3.0 eV) | Moderate (~2.6 eV) | Moderate (~2.5 eV) |
| HOMO Level | Deeper (~ -5.6 eV) | Shallower (~ -5.3 eV) | ~ -5.5 eV |
| Steric Hindrance | High (Twisted Geometry) | Low (Planar Geometry) | Low |
| Conjugation Length | Confined (Short) | Extended (Long) | Extended |
| Excimer Formation | Suppressed (Due to bulk) | Prone to stacking | Prone to stacking |
| Solubility | Excellent (Steric disruption) | Good | Moderate |
Key Insight: Use 1,3-DMCz when you need to prevent energy back-transfer from a blue emitter. Use 3,6-DMCz when you need to facilitate charge transport.
Decision Logic for Material Selection
The following diagram illustrates the selection pathway for researchers choosing between these derivatives based on device requirements.
Figure 1: Decision matrix for selecting carbazole derivatives based on photophysical requirements.
Experimental Protocols (Self-Validating)
To verify the performance differences, the following protocols allow for the direct comparison of Triplet Energy (
Protocol A: Determination of Triplet Energy (
) via Low-Temperature Phosphorescence
Validates the "Confinement" claim of 1,3-DMCz.
-
Sample Prep: Dissolve the target carbazole (1,3-DMCz vs. 3,6-DMCz) in 2-methyltetrahydrofuran (2-MeTHF) at
M concentration. -
Cooling: Place the sample in a quartz tube and immerse in a liquid nitrogen Dewar (77 K). Ensure the solvent forms a clear glass (no crystallization).
-
Measurement: Excite the sample using a spectrofluorometer (e.g.,
nm). Record the emission spectrum with a delay of 1–10 ms to gate out fluorescence. -
Calculation: Locate the highest energy vibrational peak (0-0 transition) of the phosphorescence spectrum.
-
Expected Result: 1,3-DMCz should show
nm (~3.0 eV), while 3,6-DMCz will show nm (~2.6 eV).
-
Protocol B: Cyclic Voltammetry (CV) for Stability
Validates the "Reactive Site Blocking" claim.
-
Setup: Three-electrode system (Working: Pt disc; Counter: Pt wire; Ref: Ag/AgCl).
-
Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (
) in Dichloromethane (DCM). -
Scan: Perform 10 consecutive cycles from 0 V to +1.5 V vs. Ferrocene (
). -
Validation Criteria:
-
Reversibility: Check if the anodic peak current (
) equals the cathodic peak current ( ). -
Degradation: If the current decreases with each cycle, the material is polymerizing.
-
Note: 3,6-DMCz is generally more stable than unsubstituted carbazole because the active 3,6 sites are blocked. 1,3-DMCz may show instability if the scan goes high enough to oxidize the 3,6 positions, unless the steric bulk prevents approach to the electrode surface.
-
Synthesis Note: The Challenge of 1,3-Substitution
Researchers must note that synthesizing 1,3-Dimethyl-9H-carbazole is more challenging than the 3,6-isomer.
-
3,6-DMCz: Easily accessible via bromination of carbazole followed by lithiation/methylation, or direct synthesis from p-toluidine.
-
1,3-DMCz: Often requires Fischer Indole Synthesis using specific hydrazine precursors (e.g., 2,4-dimethylphenylhydrazine) and cyclohexanone, followed by aromatization. The steric crowding makes N-arylation (Ullmann/Buchwald) difficult, often requiring stronger bases (e.g.,
) and specialized phosphine ligands (e.g., ) to overcome the barrier.
References
-
Albrecht, K. et al. "Carbazole-based Host Materials for Blue Electrophosphorescence." Journal of Materials Chemistry C, 2017. Link
- Cites the effect of steric twist on triplet energy confinement in carbazole hosts.
-
Promarak, V. et al. "Synthesis and Properties of Carbazole-Based Hole-Transporting Materials." Tetrahedron Letters, 2015. Link
- Details the electrochemical stability differences between 3,6-substituted and unsubstituted carbazoles.
-
Zhang, X. et al. "Effect of Steric Hindrance on the Performance of Carbazole-Based TADF Emitters." Journal of Materials Chemistry C, 2021. Link
- Direct comparison of twisted (sterically hindered) vs.
-
Krucaite, G. et al. "Derivatives of 3,6-dimethoxy-9H-carbazole as hole transporting materials for OLEDs." Dyes and Pigments, 2021. Link
- Provides baseline mobility d
-
BenchChem. "Electrochemical Stability of Carbazole Derivatives." BenchChem Material Guides, 2025. Link
- Reference for oxid
comparative biological activity of different dimethylcarbazole isomers
Executive Summary: The Isomer Divergence
In the landscape of nitrogen-heterocycles, dimethylcarbazoles (DMCs) represent a classic case of structural isomerism dictating functional destiny. While sharing the identical molecular formula (
-
1,4-Dimethylcarbazole (1,4-DMC): A potent medicinal scaffold . Its steric bulk and specific geometry mimic the alkaloid Ellipticine, driving high affinity for DNA Topoisomerase II and potent cytotoxicity against glioma and breast cancer lines.
-
3,6-Dimethylcarbazole (3,6-DMC) & 2,7-Dimethylcarbazole (2,7-DMC): These are planar, electronic scaffolds . They excel as Aryl Hydrocarbon Receptor (AhR) agonists and hole-transporting materials in photovoltaics, but lack the specific "twist" required for optimal Topoisomerase II inhibition.
This guide provides a technical comparison of these isomers, supported by experimental data and validated protocols.
Structural & Mechanistic Landscape[1][2]
The biological divergence stems from how these isomers interact with two primary targets: DNA/Topoisomerase II and the Aryl Hydrocarbon Receptor (AhR) .
The Medicinal Isomer: 1,4-Dimethylcarbazole
The 1,4-substitution pattern introduces steric strain near the nitrogen atom, preventing perfect planarity in some crystal packing but allowing it to slot into the DNA minor groove and block the Topoisomerase II cleavage complex.
-
Primary Mechanism: DNA Intercalation & Topoisomerase II Inhibition.
-
Key Insight: Unlike Ellipticine, 1,4-DMC derivatives often show reduced toxicity to normal cells (e.g., fibroblasts) while maintaining potency against glioblastoma (U87 MG) and breast cancer (MCF-7) cells [1].
The Toxicological/Material Isomers: 3,6- and 2,7-Dimethylcarbazole
These isomers retain a highly planar, ribbon-like structure. This geometry is ideal for:
-
AhR Binding: They fit into the hydrophobic pocket of the AhR, mimicking dioxins (TCDD). 2,7-substitution is particularly potent for AhR activation due to its lateral extension.
-
Electronic Delocalization: Widely used as precursors for "pincer ligands" in organometallic catalysis and hole-transport layers in perovskite solar cells [2].
Comparative Performance Analysis
The following table summarizes the biological and physicochemical profiles of the isomers.
| Feature | 1,4-Dimethylcarbazole | 3,6-Dimethylcarbazole | 2,7-Dimethylcarbazole |
| Primary Bio-Activity | Anti-Cancer (Cytotoxic) | AhR Agonist / Material Precursor | AhR Agonist / Biomarker |
| Target Protein | Topoisomerase II | Aryl Hydrocarbon Receptor (AhR) | Aryl Hydrocarbon Receptor (AhR) |
| Mechanism | Stabilizes DNA-Topo II cleavable complex | Ligand-dependent transcription factor activation | Ligand-dependent transcription factor activation |
| Potency (IC50/EC50) | 18.5 µM (U87 MG Glioma) [3] | >50 µM (Cytotoxicity) / High AhR affinity | High AhR affinity (EC50 ~nM range for halogenated analogs) |
| Selectivity | High (Cancer > Normal cells) | Low (General systemic toxicity via AhR) | Low (General systemic toxicity via AhR) |
| Geometric Character | Sterically crowded (bay region) | Linear / Planar | Linear / Planar |
| Primary Application | Lead for Ellipticine analogs | Pincer Ligands, OLEDs, Solar Cells | Environmental Biomarker, Toxicology |
Mechanistic Visualization
AhR Signaling Pathway (Relevant for 2,7- & 3,6-DMC)
The following diagram illustrates how planar dimethylcarbazoles activate the AhR pathway, leading to xenobiotic metabolism gene expression (e.g., CYP1A1).
Figure 1: Mechanism of Aryl Hydrocarbon Receptor (AhR) activation by planar dimethylcarbazole isomers.
Topoisomerase II Inhibition (Relevant for 1,4-DMC)
The 1,4-isomer functions differently, acting as an interfacial poison.
Figure 2: Topoisomerase II inhibition workflow. 1,4-DMC stabilizes the "cleavable complex," preventing DNA religation.[1]
Experimental Protocols
To validate these activities, the following protocols are recommended. These are self-validating systems using positive controls.
Protocol A: Synthesis of 1,4-Dimethylcarbazole (Green Chemistry Approach)
Context: Traditional synthesis requires harsh metal catalysis. This modern metal-free approach uses an indole-to-carbazole annulation strategy [4].[2]
-
Reagents: Indole (1.0 equiv), 2,5-Hexanedione (1.2 equiv),
(Catalyst, 20 mol%), Nitrobenzene (Oxidant). -
Reaction: Mix reagents in a sealed tube. Heat to 130°C for 12 hours.
-
Work-up: Cool to room temperature. Dilute with ethyl acetate. Wash with sodium thiosulfate (to remove iodine species).
-
Purification: Silica gel column chromatography (Eluent: Hexane/Ethyl Acetate 95:5).
-
Validation:
-NMR should show distinct singlets for methyl groups at C1 and C4 positions (approx 2.4-2.8 ppm).
Protocol B: AhR Luciferase Reporter Assay (For 3,6- & 2,7-DMC)
Context: Quantifies the potency of isomers to activate the dioxin response element (DRE).
-
Cell Line: HepG2-Luc (stably transfected with pGudLuc7.5 containing DRE).
-
Seeding: Seed cells at
cells/well in 96-well white plates. Incubate 24h. -
Treatment:
-
Test: 2,7-DMC or 3,6-DMC (0.1 nM – 10 µM).
-
Positive Control: TCDD (1 nM) or FICZ (100 nM).
-
Negative Control: DMSO (0.1%).
-
-
Incubation: 4 hours (to capture early transcriptional activation).
-
Detection: Lyse cells using Passive Lysis Buffer (Promega). Add Luciferase Assay Substrate. Measure luminescence.
-
Data Analysis: Plot Relative Light Units (RLU) vs. Log[Concentration]. Calculate EC50.[3]
Protocol C: MTT Cytotoxicity Assay (For 1,4-DMC)
Context: Determines the IC50 of the anti-cancer isomer.
-
Seeding: Seed
cells/well in 96-well plates. Adhere for 24h. -
Treatment: Treat with 1,4-DMC (serial dilutions: 1 – 100 µM) for 48 hours.
-
Development: Add MTT reagent (5 mg/mL) for 4 hours. Solubilize formazan crystals with DMSO.
-
Readout: Absorbance at 570 nm.
-
Validation: IC50 should be approx. 18-20 µM. If >50 µM, check compound purity or solubility [3].
References
-
Multifaceted properties of 1,4-dimethylcarbazoles. European Journal of Pharmaceutical Sciences. (2016). Link
-
3,6-Carbazole vs 2,7-carbazole: A comparative study of hole-transporting polymeric materials. Polymer Journal. (2017). Link
-
Synthesis and in vitro anticancer activity of novel 1,4-dimethyl-9-H-carbazol-3-yl) methanamine derivatives. World Journal of Advanced Research and Reviews. (2023).[5] Link
-
Indole-to-Carbazole Strategy for the Synthesis of Substituted Carbazoles. Organic Letters. (2016). Link
-
Aryl hydrocarbon receptor activity of polyhalogenated carbazoles. Science of The Total Environment. (2019). Link
Sources
- 1. Preparation and property analysis of antioxidant of carbazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structure-activity relationship study of new carbazole sulfonamide derivatives as anticancer agents with dual-target mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Comparison: Analytical Strategies for Isomeric Purity of 1,3-Dimethyl-9H-carbazole
Executive Summary & Core Directive
Objective: To provide a scientifically rigorous comparison of analytical methodologies for determining the isomeric purity of 1,3-Dimethyl-9H-carbazole (1,3-DMC). Context: 1,3-DMC is a critical scaffold in the development of optoelectronic materials (OLED hole-transport layers) and pharmaceutical intermediates (DNA-intercalating alkaloids). Its performance is strictly governed by isomeric purity; the presence of positional isomers (e.g., 1,4-dimethyl or 3,6-dimethyl variants) can drastically alter charge mobility and biological binding affinity.
This guide moves beyond standard "purity checks" to address the specific challenge of regioisomer differentiation , where standard C18 HPLC often fails due to hydrophobicity similarities.
Comparative Analysis of Analytical Methodologies
The following analysis evaluates three core technologies based on Resolution (
Method A: High-Performance Liquid Chromatography (HPLC) with Phenyl-Hexyl Stationary Phase
Verdict: Best for Routine Quantitation of Known Isomers. Standard C18 columns separate based on hydrophobicity. Since dimethylcarbazole isomers share identical molecular weights and similar logP values, C18 often results in co-elution.
-
The Solution: Use a Phenyl-Hexyl or Biphenyl stationary phase. These phases utilize
interactions, which are highly sensitive to the electron density distribution changes caused by the position of methyl groups on the carbazole ring. -
Detection: UV-Vis (Diode Array) is standard, but Fluorescence Detection (FLD) offers
higher sensitivity for trace impurity analysis.
Method B: Gas Chromatography-Mass Spectrometry (GC-MS)
Verdict: Best for Volatile Impurity Profiling & Mass Confirmation. Carbazoles are thermally stable enough for GC.
-
Advantage: High peak capacity (theoretical plates > 100,000) allows for the separation of complex reaction mixtures (e.g., from Fischer Indole Synthesis).
-
Limitation: Positional isomers often produce identical fragmentation patterns (Molecular Ion
195). Identification relies strictly on retention time matching with certified standards.
Method C: Quantitative NMR ( H-qNMR)
Verdict: The "Gold Standard" for Absolute Purity & Structural Validation. Unlike chromatography, NMR does not require reference standards for every potential impurity.
-
Mechanism: The 1,3-substitution pattern creates a unique asymmetry.
-
C1-Methyl: Appears as a singlet/doublet often shifted downfield due to the proximity to the carbazole nitrogen.
-
C3-Methyl: Appears as a distinct singlet.
-
Aromatic Region: The protons on the substituted ring (H2, H4) show specific meta-coupling (
Hz), distinguishing it from the ortho-coupling of 1,2- or 2,3-isomers.
-
Data Summary & Decision Matrix
| Feature | HPLC (Phenyl-Hexyl) | GC-MS (5% Phenyl) | |
| Primary Mechanism | Boiling Point / Polarity | Magnetic Environment | |
| Isomer Resolution | High (Shape Selective) | Moderate | Excellent (Structural) |
| LOD/Sensitivity | |||
| Throughput | High (20 min/run) | Medium (30-40 min) | Low (Expert Analysis) |
| Reference Standard? | Required | Required | Not Required (Internal Std) |
Detailed Experimental Protocols
Protocol 1: HPLC Separation of Regioisomers
Rationale: The Phenyl-Hexyl phase maximizes separation between the 1,3-isomer and the more symmetric 3,6-isomer often formed as a byproduct.
System: Agilent 1290 Infinity II or equivalent.
Column: Phenomenex Kinetex Biphenyl or Phenyl-Hexyl (
-
A: Water + 0.1% Formic Acid
-
B: Acetonitrile + 0.1% Formic Acid
Gradient Method:
-
0-2 min: Hold 50% B (Equilibration)
-
2-15 min: Linear Ramp 50%
90% B -
15-20 min: Hold 90% B (Wash)
-
Flow Rate: 1.0 mL/min
-
Temp: 35°C
Detection: UV @ 235 nm (Carbazole absorption max) and 290 nm.
Protocol 2: Structural Validation via H-NMR
Rationale: To confirm the "1,3" substitution pattern where chromatographic retention times are ambiguous.
Instrument: Bruker Avance III HD 600 MHz.
Solvent: DMSO-
-
Pulse Sequence: zg30
-
Relaxation Delay (D1): 10 seconds (Critical for quantitative integration of methyl protons).
-
Scans: 64
-
Temperature: 298 K
Diagnostic Signals (Expectation):
- ppm (s, 3H, C3-Me)
- ppm (s, 3H, C1-Me - deshelded by N-anisotropy)
- ppm (Aromatic region: Look for 1H singlet at C2 position).
Visualized Workflows (Graphviz)
Diagram 1: Analytical Decision Tree
Caption: Logic flow for selecting the appropriate validation method based on sample stage.
Diagram 2: HPLC Method Mechanism (Pi-Pi Interaction)
Caption: How Phenyl-Hexyl phases separate isomers based on shape and electron density.
References
-
Phenomenex. (2025).[1][2] LC & GC Separation Solutions Guide: Selectivity in Reverse Phase Chromatography. (Explains the mechanics of steric and pi-pi selectivity for isomeric separation).
-
National Institutes of Health (NIH). (2024). Identification of carbazole derivatives as DNMT1 inhibitors. (Provides protocols for carbazole synthesis and structure-activity relationship analysis).
-
BenchChem. (2025).[3] Validating the Purity of Synthesized 2,6-Dimethyl-9H-carbazole: A Comparative Guide. (Analogous methodology for dimethylcarbazole purity validation).
-
ResearchGate. (2025). Synthesis and photochemical properties of 3,6-di-tert-butyl-9H-carbazole derivatives. (Detailed characterization data including NMR and melting points for substituted carbazoles).
-
SpectraBase. 3,9-Dimethylcarbazole 13C NMR Chemical Shifts. (Reference data for NMR shift comparison of dimethyl isomers).
Sources
distinguishing between dimethylcarbazole isomers using NMR spectroscopy
This guide provides an in-depth technical comparison for distinguishing dimethylcarbazole (DMC) isomers, specifically focusing on the commercially and synthetically relevant 2,7-dimethylcarbazole (2,7-DMC) and 3,6-dimethylcarbazole (3,6-DMC) , alongside asymmetric variants.
Executive Summary
Dimethylcarbazoles (DMCs) are critical scaffolds in the synthesis of optoelectronic materials (OLED host materials) and pharmaceutical alkaloids. However, the structural similarity between isomers—particularly the highly symmetric 2,7- and 3,6-isomers—poses a significant analytical challenge.
While Mass Spectrometry (MS) cannot distinguish these isomers (identical
The "Smoking Gun" Differentiator:
-
3,6-DMC: The "Bay Region" proton (H4/H5) appears as a Singlet .
-
2,7-DMC: The "Bay Region" proton (H4/H5) appears as a Doublet .
The Isomer Landscape & Symmetry Logic
Before analyzing spectra, one must map the symmetry elements. The carbazole core possesses a
Symmetry Impact Table
| Isomer | Point Group | Unique Proton Signals ( | Unique Carbon Signals ( | Key Structural Feature |
| 3,6-Dimethyl | 3 (plus NH & Me) | 6 (plus Me) | Methyls occupy "para" positions relative to N (in the biphenyl sense). | |
| 2,7-Dimethyl | 3 (plus NH & Me) | 6 (plus Me) | Methyls occupy "meta" positions. | |
| 1,8-Dimethyl | 3 (plus NH & Me) | 6 (plus Me) | Methyls in "ortho" positions; Steric clash with NH. | |
| 1,2-Dimethyl | 6 (plus NH & 2 Me) | 12 (plus 2 Me) | Low symmetry; double the number of peaks. |
Comparative NMR Analysis ( H)
This section details the specific spectral fingerprints required to identify the isomer.[1][2][3]
A. The "Fingerprint" Region (Aromatic Zone)
The aromatic region (7.0 – 8.2 ppm) contains the critical connectivity data.[4]
Scenario 1: 3,6-Dimethylcarbazole (3,6-DMC)
-
H4/H5 (Bay Region): These protons are located at positions 4 and 5. In this isomer, positions 3 and 6 are occupied by methyl groups. Therefore, H4 has no ortho-neighbor .
-
Signal: Singlet (s) (or weakly split meta-doublet,
Hz). -
Shift: Deshielded (~7.9 – 8.0 ppm).
-
-
H1/H2: H1 and H2 are adjacent.
-
H1: Doublet (
Hz). -
H2: Doublet (or dd if meta-coupling to H4 is resolved).
-
Scenario 2: 2,7-Dimethylcarbazole (2,7-DMC)
-
H4/H5 (Bay Region): Positions 2 and 7 are occupied.[5][6] H4 is adjacent to H3.
-
Signal: Doublet (d) (
Hz). -
Shift: Deshielded (~7.9 – 8.1 ppm).
-
-
H1/H8: Position 1 is adjacent to the substituted C2. It has no ortho-neighbor.[3][4]
-
Signal: Singlet (s) .
-
Shift: Typically more shielded than H4.
-
B. Data Summary Table ( H NMR in DMSO- )
| Proton Assignment | 3,6-Dimethylcarbazole | 2,7-Dimethylcarbazole | Diagnostic Logic |
| H4 / H5 (Bay) | Singlet (s) | Doublet (d) | Primary Differentiator. H4 is isolated in 3,6-DMC. |
| H1 / H8 | Doublet (d) | Singlet (s) | In 2,7-DMC, H1 is isolated by the C2-Me group. |
| H2 / H7 | Doublet (d) | N/A (Substituted) | |
| H3 / H6 | N/A (Substituted) | Doublet (d) | |
| Methyl ( | ~2.50 ppm (s) | ~2.45 ppm (s) | Shifts are too similar to be reliable alone. |
Note: "Bay Region" refers to protons at positions 4 and 5, which are spatially close to each other, causing a characteristic downfield shift due to Van der Waals deshielding and anisotropy.
Advanced Discrimination (2D NMR)
When sample purity is low or signals overlap, 1D NMR is insufficient. Use the following 2D correlations.
NOESY (Nuclear Overhauser Effect Spectroscopy)
This is the spatial truth-teller.
-
3,6-DMC: Strong NOE correlation between Methyl protons and H4 (singlet).
-
2,7-DMC: Strong NOE correlation between Methyl protons and H1 (singlet) AND H3 (doublet). Crucially, NOE to the Bay proton (H4) is weak or indirect.
HMBC (Heteronuclear Multiple Bond Correlation)
-
3,6-DMC: Methyl protons show long-range coupling to C3 (quaternary) and C4 (methine, which correlates to the singlet proton).
-
2,7-DMC: Methyl protons couple to C2 (quaternary) and C1 (methine, which correlates to the singlet proton).
Logic Workflows (Visualization)
Diagram 1: Isomer Identification Decision Tree
Caption: Logical decision tree for assigning dimethylcarbazole isomers based on proton multiplicity.
Diagram 2: Experimental Protocol Workflow
Caption: Step-by-step experimental workflow for robust NMR characterization.
Experimental Protocol
To ensure reproducibility and "Trustworthiness" (Part 2 of requirements), follow this self-validating protocol.
Step 1: Solvent Selection
-
Recommended: DMSO-
.-
Reasoning: Carbazoles are planar and prone to
-stacking in non-polar solvents like , which causes concentration-dependent chemical shift drifting. DMSO disrupts aggregation and sharpens the N-H signal (11.0+ ppm), providing an extra integration standard (1H).
-
-
Alternative: Acetone-
.[7]
Step 2: Sample Preparation
-
Weigh 5–10 mg of the carbazole sample.
-
Dissolve in 0.6 mL of DMSO-
. -
Critical: Ensure the solution is clear. Filter through a glass wool plug if particulate matter remains (solids cause line broadening that masks small couplings).
Step 3: Acquisition Parameters
-
Pulse Sequence: Standard zg30 (Bruker) or s2pul (Varian).
-
Spectral Width: 14 ppm (to capture the downfield N-H).
-
Scans (NS): 16 (sufficient for
H), 1024+ (for C). -
Relaxation Delay (D1): Set to
seconds. Aromatic protons can have long times; short delays reduce integration accuracy.
Step 4: Analysis Checklist
-
Integrate the Methyl region (~2.4 ppm). Set value to 6.00.
-
Integrate the Aromatic region. Total should be 6.00.
-
Integrate the N-H peak (>10 ppm). Should be 1.00.
-
Zoom into 7.8–8.2 ppm. Look for the Singlet vs. Doublet distinction described in Section 3.
References
-
Beilstein Journals. (2016). 3,6-Carbazole vs 2,7-carbazole: A comparative study of hole-transporting polymeric materials. Retrieved from
-
National Institutes of Health (NIH). (2013). Halogen effect on structure and 13C NMR chemical shift of 3,6-disubstituted-N-alkyl carbazoles. Retrieved from
-
ChemicalBook. (n.d.). Carbazole (86-74-8) 13C NMR Spectrum. Retrieved from
-
Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from
-
University of College London (UCL). (n.d.). NMR Spectroscopy: Magnetic Anisotropy and Ring Current Effects. Retrieved from
Sources
- 1. magritek.com [magritek.com]
- 2. nmr.oxinst.com [nmr.oxinst.com]
- 3. youtube.com [youtube.com]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. Carbazole(86-74-8) 13C NMR spectrum [chemicalbook.com]
- 6. beilstein-journals.org [beilstein-journals.org]
- 7. creative-biostructure.com [creative-biostructure.com]
Benchmarking 1,3-Dimethyl-9H-carbazole Based Materials: A Comparative Guide for Advanced Research
For researchers, scientists, and professionals in drug development and organic electronics, the selection of core molecular scaffolds is a critical decision that dictates the performance and viability of novel materials. Among the myriad of heterocyclic compounds, the carbazole framework has emerged as a privileged structure, particularly in the design of hole-transporting and light-emitting materials. Its rigid, electron-rich nature provides a robust platform for tuning photophysical and electronic properties through strategic functionalization.[1][2][3]
This guide provides an in-depth comparative analysis of materials based on the 1,3-Dimethyl-9H-carbazole (1,3-DMC) scaffold. While direct, extensive experimental data for this specific isomer is not broadly available in peer-reviewed literature, we can infer its potential performance by examining the well-documented properties of closely related methylated carbazole derivatives, such as the 2,7- and 3,6-dimethyl isomers. This approach allows us to establish a predictive benchmark against industry-standard materials like spiro-OMeTAD and PEDOT:PSS.
The strategic placement of methyl groups on the carbazole core significantly influences its electronic distribution, contributing to efficient charge transport, a crucial factor for enhanced performance in electronic devices.[4] This guide will delve into the structure-property relationships of methylated carbazoles, offering a scientifically grounded perspective on the anticipated advantages of the 1,3-DMC system and providing detailed protocols for its empirical validation.
The Influence of Methylation on Carbazole Properties: A Theoretical Overview
The position of methyl substituents on the 9H-carbazole core has a profound impact on the molecule's electronic and physical properties. Theoretical studies employing Density Functional Theory (DFT) provide valuable insights into these structure-property relationships.[5] Generally, methyl groups, being electron-donating, tend to raise the Highest Occupied Molecular Orbital (HOMO) energy level. This can be advantageous for tuning the energy level alignment in devices like perovskite solar cells and organic light-emitting diodes (OLEDs) to facilitate efficient hole injection and transport.
A theoretical investigation of various mono- and di-substituted carbazoles suggests that the substitution pattern directly impacts the ionization potential (Ip) and electron affinity (Ea) of the molecule.[5] While specific computational data for 1,3-DMC is scarce, we can extrapolate from the trends observed in other isomers. For instance, research comparing 2,7- and 3,6-substituted carbazole derivatives has consistently shown that the substitution pattern directly influences material properties and, consequently, device performance.[1] It is reasonable to hypothesize that the asymmetric 1,3-substitution pattern in 1,3-DMC could lead to a unique combination of electronic and morphological characteristics, potentially offering a balance between the properties of the more commonly studied symmetric isomers.
Comparative Performance Analysis
To benchmark the potential of 1,3-DMC, we will compare the known performance of other dimethyl-carbazole isomers and the parent carbazole structure with established hole-transport materials (HTMs) and emissive layer components.
Application in Organic Light-Emitting Diodes (OLEDs)
Carbazole derivatives are extensively used in OLEDs as host materials for phosphorescent emitters, as fluorescent emitters themselves, and as components of hole-transporting layers, valued for their high thermal stability and excellent hole mobility.[1] The substitution pattern on the carbazole core is a key determinant of the material's performance in an OLED device.[1]
For instance, OLEDs based on carbazole derivatives have demonstrated impressive performance, with luminances reaching up to 4130 cd/m², current efficiencies of approximately 20 cd/A, and external quantum efficiencies (EQE) as high as 9.5%.[6] A comparative analysis of different substitution patterns reveals that 2,7-disubstituted carbazole derivatives, when used as hosts for blue phosphorescent OLEDs, can achieve an EQE of 10.3% and a current efficiency of 23.9 cd/A.[1] In contrast, a 3,6-disubstituted derivative used as an emitter in a green OLED showed a lower EQE of 4.2% and a current efficiency of 13.1 cd/A.[1]
Based on these findings, it is plausible that 1,3-DMC could offer a favorable balance of properties for OLED applications, though empirical validation is necessary.
Table 1: Performance of Substituted Carbazole Derivatives in OLEDs
| Derivative Position | Role in OLED | External Quantum Efficiency (EQE) (%) | Current Efficiency (cd/A) | Maximum Luminance (cd/m²) |
| 2,7-Disubstituted | Host for Blue Phosphorescent OLED | 10.3[1] | 23.9[1] | >9170[1] |
| 3,6-Disubstituted | Emitter in Green OLED | 4.2[1] | 13.1[1] | 6180[1] |
| General Carbazole Derivatives | Emitter | up to 9.5[6] | ~20[6] | 4130[6] |
Application in Perovskite Solar Cells (PSCs)
In the realm of perovskite solar cells, carbazole-based materials are gaining prominence as efficient and stable hole-transporting materials (HTMs), often outperforming the expensive and less stable spiro-OMeTAD.[3] Carbazole derivatives are favored for their excellent hole-transport properties, thermal stability, and cost-effectiveness.[2]
For instance, a self-assembled monolayer of a methyl-substituted carbazole has been shown to significantly enhance the performance of perovskite solar cells, leading to high fill factors and improved stability.[7] Donor-acceptor type carbazole derivatives with substitutions at the 3,6-position have been reported to achieve power conversion efficiencies (PCEs) as high as 20.40% in conventional PSCs.[8] Furthermore, cross-linkable carbazole-based materials have been synthesized to improve the stability of inverted-architecture perovskite cells, achieving an initial efficiency of 16.9%.[9]
The performance of these materials is often benchmarked against spiro-OMeTAD, which, despite its widespread use, can be a factor in the performance deterioration of PSCs at high temperatures.[10] The development of carbazole-based HTMs offers a promising path towards more stable and cost-effective perovskite solar cells.
Table 2: Performance of Carbazole-Based Hole-Transporting Materials in Perovskite Solar Cells
| Carbazole Derivative Type | Device Architecture | Power Conversion Efficiency (PCE) (%) | Notes |
| 3,6-Disubstituted D-A Type | Conventional (n-i-p) | 20.40[8] | Outperformed other D-A type carbazoles in the study. |
| Cross-linkable Carbazole | Inverted (p-i-n) | 16.9[9] | Showed improved resistance to environmental effects. |
| Carbazole-terminated HTMs | Not specified | up to 18[11] | Showed better stability than spiro-OMeTAD. |
| Methyl-substituted Carbazole Monolayer | Not specified | - | Led to high fill factors and improved stability.[7] |
| Spiro-OMeTAD (Reference) | Conventional (n-i-p) | ~17.63 - 19.92[12] | Performance can be enhanced with additives. |
Experimental Protocols for Benchmarking
To empirically validate the performance of 1,3-DMC-based materials, a series of standardized experiments should be conducted. The following protocols provide a framework for this evaluation.
Synthesis and Purification
The first step is the synthesis of high-purity 1,3-Dimethyl-9H-carbazole. A variety of synthetic routes to substituted carbazoles have been reported, and the choice of method will depend on the desired scale and purity.[13][14]
Caption: A generalized workflow for the synthesis and purification of 1,3-Dimethyl-9H-carbazole.
Photophysical and Electrochemical Characterization
Understanding the fundamental electronic properties of 1,3-DMC is crucial.
Step-by-step Protocol:
-
UV-Visible Absorption and Photoluminescence (PL) Spectroscopy:
-
Prepare dilute solutions of 1,3-DMC in a suitable solvent (e.g., toluene, chloroform).
-
Record the absorption and emission spectra to determine the absorption maxima (λ_abs) and emission maxima (λ_em).
-
Calculate the optical bandgap from the absorption edge.
-
Measure the photoluminescence quantum yield (PLQY) relative to a known standard.
-
-
Cyclic Voltammetry (CV):
-
Use a three-electrode setup with a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Dissolve 1,3-DMC in a suitable solvent with a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).
-
Scan the potential to determine the oxidation and reduction potentials.
-
Calculate the HOMO and LUMO energy levels from the onset of the oxidation and reduction peaks, respectively.
-
Device Fabrication and Performance Testing
The ultimate test of a material's performance is its incorporation into a functional device.
OLED Fabrication Workflow:
Caption: A typical workflow for the fabrication and testing of an OLED device incorporating a 1,3-DMC-based material.
Perovskite Solar Cell Fabrication Workflow:
Caption: A generalized workflow for the fabrication and testing of a perovskite solar cell using a 1,3-DMC-based hole-transporting material.
Conclusion and Future Outlook
While direct experimental evidence for the performance of 1,3-Dimethyl-9H-carbazole is still emerging, the analysis of its structural analogues provides a strong foundation for predicting its potential as a high-performance material in organic electronics. The unique asymmetric methylation pattern may offer a compelling combination of electronic and morphological properties that could lead to advancements in both OLED and perovskite solar cell technologies.
The key to unlocking the full potential of 1,3-DMC lies in rigorous experimental validation. The protocols outlined in this guide provide a clear roadmap for researchers to synthesize, characterize, and benchmark this promising material against current industry standards. By systematically exploring the structure-property relationships of methylated carbazoles, the scientific community can continue to innovate and develop next-generation materials for a wide range of applications, from brilliant and efficient displays to stable and low-cost renewable energy solutions.
References
-
Efficient OLEDs Fabricated by Solution Process Based on Carbazole and Thienopyrrolediones Derivatives. MDPI. Available at: [Link]
-
Advancements in Carbazole-Based Sensitizers and Hole-Transport Materials for Enhanced Photovoltaic Performance. MDPI. Available at: [Link]
-
2,7(3,6)-Diaryl(arylamino)-substituted Carbazoles as Components of OLEDs: A Review of the Last Decade. PubMed Central. Available at: [Link]
-
Enhanced performance of dye-sensitized solar cells using carbazole-substituted di-chromophoric porphyrin dyes. Royal Society of Chemistry. Available at: [Link]
-
New carbazole-based hole transporting materials to improve the stability of perovskite solar cells. Kaunas University of Technology. Available at: [Link]
-
Terminal group optimization of 3,6-diphenyl-9H-carbazol-based self-assembled monolayer for efficient perovskite solar cells. ResearchGate. Available at: [Link]
-
14.8% perovskite solar cells employing carbazole derivatives as hole transporting materials. Royal Society of Chemistry. Available at: [Link]
-
Derivatives of Imidazole and Carbazole as Bifunctional Materials for Organic Light-Emitting Diodes. PubMed Central. Available at: [Link]
-
Carbazole-based D–A type hole transport materials to enhance the performance of perovskite solar cells. Royal Society of Chemistry. Available at: [Link]
-
Role of spiro-OMeTAD in performance deterioration of perovskite solar cells at high temperature and reuse of the perovskite films to avoid Pb-waste. Royal Society of Chemistry. Available at: [Link]
-
Mini-review on the novel synthesis and potential applications of carbazole and its derivatives. PubMed Central. Available at: [Link]
-
Towards Organic Electronics: Enhanced PEDOT:PSS Electrode Conductivity. ResearchGate. Available at: [Link]
-
Wettability Improvement of a Carbazole-Based Hole-Selective Monolayer for Reproducible Perovskite Solar Cells. ACS Publications. Available at: [Link]
-
Theoretical investigation of carbazole derivatives as hole-transporting materials in OLEDs. ResearchGate. Available at: [Link]
-
Influence of Electronic Environment on the Radiative Efficiency of 9-Phenyl-9H-carbazole-Based ortho-Carboranyl Luminophores. MDPI. Available at: [Link]
-
Simultaneous Improvement in Photovoltaic Performance and Air Stability of Perovskite Solar Cells by Controlling Molecular Orientation of Spiro-OMeTAD. ACS Publications. Available at: [Link]
-
Synthesis and Photophysical Properties of AIE-Type Carbazole-Capped Triphenylmethyl Organic Radicals Featuring Non-Aufbau Electronic Structure and Enhanced Photostability. PubMed Central. Available at: [Link]
-
Design, Synthesis, DFT Computations, Spectroscopic Features, Topology, Molecular Docking, in-silico Predictions and Biological Evaluation of 9-ethyl-3-[2-(2-thienyl)vinyl]-9H-Carbazole as Probable Anti-Proliferative Agent. World Scientific. Available at: [Link]
-
Electronic performance of printed PEDOT:PSS lines correlated to the physical and chemical properties of coated inkjet papers. Royal Society of Chemistry. Available at: [Link]
-
Theoretical investigation on carbazole-based self-assembled monolayer hole transport materials: the effect of substituent and anchoring groups. Royal Society of Chemistry. Available at: [Link]
-
Rising advancements in the application of PEDOT:PSS as a prosperous transparent and flexible electrode material for solution-processed organic electronics. Taylor & Francis Online. Available at: [Link]
-
Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents. PubMed Central. Available at: [Link]
-
Synthesis of Novel Derivatives of Carbazole-Thiophene, Their Electronic Properties, and Computational Studies. Hindawi. Available at: [Link]
-
Performance and device structure of perovskite solar cells using... ResearchGate. Available at: [Link]
-
Regioselective Synthesis of Substituted Carbazoles, Bicarbazoles, and Clausine C. Beaudry Research Group. Available at: [Link]
-
Advancements in Carbazole-Based Sensitizers and Hole-Transport Materials for Enhanced Photovoltaic Performance. PubMed. Available at: [Link]
-
Mini-review on the novel synthesis and potential applications of carbazole and its derivatives. ResearchGate. Available at: [Link]
-
PEDOT:PSS for Flexible and Stretchable Electronics: Modifications, Strategies, and Applications. PubMed Central. Available at: [Link]
-
Flexible perovskite solar cells with tunable color, transparency. PV Magazine. Available at: [Link]
-
Comparative study of the photophysical and crystallographic properties of 4-(9H-pyreno[4,5-d]imidazol-10-yl)phenol and its alkylated derivatives. Royal Society of Chemistry. Available at: [Link]
-
Carbazole-Terminated Isomeric Hole-Transporting Materials for Perovskite Solar Cells. PubMed Central. Available at: [Link]
-
3-(5-(1H-imidazol-1-yl) pent-1-en-1-yl)-9-ethyl-9H-carbazole: synthesis, characterization (IR, NMR), DFT, antimicrobial-antioxidant activities and docking study. Taylor & Francis Online. Available at: [Link]
-
Electronic and Molecular Structure of Carbazole Using Spectrophotometric and In Silico Methods. Scholarena. Available at: [Link]
-
Isomeric Carbazole-Based Hole-Transporting Materials: Role of the Linkage Position on the Photovoltaic Performance of Perovskite Solar Cells. ResearchGate. Available at: [Link]
-
A One-Pot Three-Step Cu-Catalyzed Protocol to Construct Dibenzo[2][6]diazepine Derivatives and Their Analogs with Cyclopropylamine as a Surrogate of Ammonia. ACS Publications. Available at: [Link]
-
Tuning of HOMO levels of carbazole derivatives: New molecules for blue OLED. ResearchGate. Available at: [Link]
-
Impact of Ionic Species on the Performance of Pedot:PSS-Based Organic Electrochemical Transistors. Wiley Online Library. Available at: [Link]
-
A Game Changer in Photovoltaics: Perovskite Solar Cell (Prof. Nam-Gyu Park). YouTube. Available at: [Link]
-
Influence of Electronic Environment on the Radiative Efficiency of 9-Phenyl-9 H-carbazole-Based ortho-Carboranyl Luminophores. PubMed. Available at: [Link]
-
Computational investigations of oxazole, thiazole and carbazole having pesticide utility in agriculture by Ab-initio and DFT Met. Worldwide Journals. Available at: [Link]
-
Excited state mechanisms in crystalline carbazole: the role of aggregation and isomeric defects. Royal Society of Chemistry. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Advancements in Carbazole-Based Sensitizers and Hole-Transport Materials for Enhanced Photovoltaic Performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. Efficient OLEDs Fabricated by Solution Process Based on Carbazole and Thienopyrrolediones Derivatives [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Carbazole-based D–A type hole transport materials to enhance the performance of perovskite solar cells - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]
- 9. New carbazole-based hole transporting materials to improve the stability of perovskite solar cells | Perovskite-Info [perovskite-info.com]
- 10. Role of spiro-OMeTAD in performance deterioration of perovskite solar cells at high temperature and reuse of the perovskite films to avoid Pb-waste - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 11. Carbazole-Terminated Isomeric Hole-Transporting Materials for Perovskite Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Mini-review on the novel synthesis and potential applications of carbazole and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]
Safety Operating Guide
Operational Guide: Proper Disposal Procedures for 1,3-Dimethyl-9H-carbazole
Executive Summary & Immediate Directives
Do not dispose of 1,3-Dimethyl-9H-carbazole down the drain. This compound is a nitrogen-containing polycyclic aromatic hydrocarbon (PAH) derivative.[1] Like its parent compound carbazole, it poses significant risks of aquatic toxicity and potential carcinogenicity .
Effective immediately, all laboratory personnel must adhere to the following core directives:
-
Segregation: Classify as Non-Halogenated Organic Waste (unless dissolved in halogenated solvents).[1]
-
Destruction: The mandatory disposal method is High-Temperature Incineration .[1]
-
Validation: Use UV fluorescence to validate decontamination of glassware (see Section 4).[1]
Chemical Identity & Hazard Profile[1][2][3][4]
Understanding the why behind the disposal method is critical for compliance. 1,3-Dimethyl-9H-carbazole is a planar, fused-ring system.[1] Its lipophilicity allows it to bioaccumulate, and its planar structure facilitates DNA intercalation, driving its mutagenic potential.
| Property | Data | Operational Implication |
| CAS Number | 18992-68-2 | Use for specific waste tagging/inventory.[1] |
| Chemical Class | Heterocyclic Aromatic (PAH) | Persistent in environment; requires thermal destruction.[1] |
| Physical State | Solid (Crystalline) | Dust hazard; requires particulate controls during weighing.[1] |
| Solubility | Low (Water), High (Organics) | Will precipitate in aqueous drains, causing long-term contamination.[1] |
| Key Hazards | Aquatic Chronic 1, Carcinogen 2 | Zero-discharge policy to sewer systems.[1] |
Waste Stream Segregation Logic
Proper segregation minimizes disposal costs and prevents dangerous cross-reactivity. Use the following decision logic to determine the correct waste stream.
Figure 1: Decision logic for segregating 1,3-Dimethyl-9H-carbazole waste streams. Note that while the compound itself is non-halogenated, the solvent it is dissolved in dictates the liquid waste classification.
Detailed Disposal Protocols
Solid Waste (Pure Substance)[1]
-
Container: High-Density Polyethylene (HDPE) wide-mouth jars or amber glass.
-
Protocol:
-
Transfer solid waste to the container.
-
Do not fill >90% capacity.
-
Labeling: Must read "Hazardous Waste - Solid - Toxic (Carbazole Derivative)."[1]
-
Secondary Containment: Place the primary container inside a clear, sealable plastic bag (double containment) before placing it in the satellite accumulation area.
-
Liquid Waste (Mother Liquors/Reactions)[1]
-
Compatibility Warning: Never mix with strong oxidizers (e.g., nitric acid, peroxides) as carbazoles can undergo vigorous oxidation reactions.
-
Protocol:
-
Determine if the solvent is Halogenated (e.g., Dichloromethane) or Non-Halogenated (e.g., Ethyl Acetate, Methanol).
-
Pour into the respective carboy.
-
Record the volume and concentration (approximate) on the waste log.
-
Labware Decontamination: The "Triple Rinse & UV Check"
-
Solvent Selection: Use Acetone or Dichloromethane (DCM).[1] Water is ineffective.
-
Triple Rinse: Rinse the flask 3 times with small volumes of solvent. Collect all rinsate into the Organic Waste stream.
-
Validation (The Expert Insight): 1,3-Dimethyl-9H-carbazole is fluorescent.[1]
Emergency Contingencies: Spill Response
In the event of a spill, speed is essential to prevent the powder from becoming airborne or the liquid from entering drains.
Figure 2: Step-by-step spill response workflow. Note the specific requirement for solvent-based decontamination.
Regulatory & Compliance Notes
-
RCRA (USA): While 1,3-Dimethyl-9H-carbazole is not explicitly "P" or "U" listed by name, it must be treated as a characteristic hazardous waste due to toxicity.[1]
-
EPA Code: If not mixed with listed solvents, use D001 (Ignitable, if in solvent) or generic toxic codes pending local testing.
-
Destruction Certificate: Ensure your waste hauler provides a certificate of destruction via incineration.[1] Landfilling this compound is professionally irresponsible due to groundwater leaching risks.[1]
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[4][5][6] National Academies Press.[1] [Link]
-
U.S. Environmental Protection Agency. (2023).[1] Resource Conservation and Recovery Act (RCRA) Regulations.[7][8] EPA.gov.[1] [Link][1]
-
PubChem. (n.d.).[1] Compound Summary for Carbazole (Parent Structure). National Library of Medicine.[1] [Link]
Sources
- 1. Carbazole - Wikipedia [en.wikipedia.org]
- 2. lobachemie.com [lobachemie.com]
- 3. fishersci.de [fishersci.de]
- 4. Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Prudent Practices in the Laboratory [nationalacademies.org]
- 6. reed.edu [reed.edu]
- 7. Health And Environmental Effects Profile for Carbazole | Risk Assessment Portal | US EPA [assessments.epa.gov]
- 8. epa.gov [epa.gov]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
